molecular formula C27H43NO2 B8118302 Zhebeirine

Zhebeirine

Cat. No.: B8118302
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-PAYGNFRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zhebeirine is a natural product found in Fritillaria puqiensis, Fritillaria monantha, and Fritillaria unibracteata with data available.

Properties

IUPAC Name

(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJDDYEYGDWCZ-PAYGNFRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318154
Record name Puqiedinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143120-47-2
Record name Puqiedinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143120-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puqiedinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Anti-Neoplastic Action of Berberine: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline alkaloid extracted from various medicinal herbs, has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a spectrum of cancer types, including breast, lung, gastric, liver, colorectal, ovarian, cervical, and prostate cancers.[1][2] This technical guide synthesizes the current understanding of Berberine's mechanism of action in cancer cells, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Inhibition of Cancer Cell Viability

Berberine exhibits cytotoxic effects on a wide array of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary across different cancer cell types, highlighting a degree of selective toxicity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71Not Specified[4][5]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14Not Specified[4][5]
MCF-7Breast Cancer272.15 ± 11.06Not Specified[4][5]
HeLaCervical Carcinoma245.18 ± 17.33Not Specified[4][5]
HT29Colon Cancer52.37 ± 3.45Not Specified[4][5]
SNU-5Gastric Carcinoma4848[6]
T98GGlioblastoma~134 µg/mlNot Specified[7]

Induction of Apoptosis: The Programmed Cell Death Cascade

A primary mechanism through which Berberine exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[8] This is a tightly regulated process involving a cascade of molecular events that lead to the dismantling of the cell without inducing an inflammatory response.

The Intrinsic (Mitochondrial) Pathway

Berberine predominantly triggers the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential.

  • ROS Generation: Berberine treatment has been shown to increase the production of reactive oxygen species (ROS) in cancer cells.[9] This oxidative stress is a key initiator of the apoptotic cascade.

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential.[9]

  • Bcl-2 Family Protein Regulation: Berberine modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[4][5][6][9] This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate.

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[6][9]

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[6][10]

G Berberine Berberine ROS ↑ ROS Production Berberine->ROS Bax ↑ Bax Berberine->Bax Bcl2 ↓ Bcl-2 Berberine->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_g1 G1 Phase Regulation cluster_g2m G2/M Phase Regulation Berberine Berberine G1_Arrest G1 Arrest Berberine->G1_Arrest G2M_Arrest G2/M Arrest Berberine->G2M_Arrest S_Arrest S Arrest Berberine->S_Arrest CyclinD1 ↓ Cyclin D1 CyclinE ↓ Cyclin E CDK2 ↓ CDK2 CDK4 ↓ CDK4 CyclinB1 ↓ Cyclin B1 G cluster_pathways Oncogenic Signaling Pathways Berberine Berberine PI3K PI3K/AKT/mTOR Berberine->PI3K MAPK MAPK/ERK Berberine->MAPK NFkB NF-κB Berberine->NFkB STAT3 STAT3 Berberine->STAT3 p53 ↑ p53 Berberine->p53 G cluster_exp Experimental Workflow Start Cancer Cell Culture Treatment Berberine Treatment Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein Result Data Analysis & Interpretation Viability->Result Apoptosis->Result CellCycle->Result Protein->Result

References

The Biological Activity of Zhebeirine from Fritillaria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of Zhebeirine, a promising steroidal alkaloid derived from plants of the Fritillaria genus.

Introduction

This compound is a naturally occurring steroidal alkaloid found in the bulbs of various Fritillaria species, which have been used for centuries in traditional Chinese medicine to treat a range of ailments, including respiratory conditions and inflammation.[1][2][3] Modern pharmacological research has begun to uncover the scientific basis for these traditional uses, revealing this compound's potent anti-tumor, anti-inflammatory, and neuroprotective activities.[1][4] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and neuroprotective properties. While specific quantitative data for this compound is still emerging in the scientific literature, studies on closely related alkaloids from Fritillaria and other structurally similar compounds provide valuable insights into its potential potency.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported, studies on berberine, a similarly named but structurally different alkaloid, have shown potent anti-cancer activity. For instance, berberine has an IC50 of approximately 25 µM in both T47D and MCF-7 human breast cancer cell lines after 48 hours of treatment.[1] In gastric cancer cell lines SGC7901 and BGC823, the 72-hour IC50 values for berberine were found to be 48 µM and 65 µM, respectively.[5] Furthermore, in hypoxic conditions, berberine inhibited the proliferation of MDA-MB-231, MCF-7, and 4T1 breast cancer cells with IC50 values of 4.14 ± 0.35 µM, 26.53 ± 3.12 µM, and 11.62 ± 1.44 µM, respectively.[6] It is important to note that these values are for berberine and further research is required to determine the specific IC50 values for this compound against a comprehensive panel of cancer cell lines.

Table 1: Anti-Cancer Activity of Related Alkaloids (Illustrative)

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
BerberineT47DBreast Cancer2548
BerberineMCF-7Breast Cancer2548
BerberineSGC7901Gastric Cancer4872
BerberineBGC823Gastric Cancer6572
BerberineMDA-MB-231Breast Cancer (Hypoxic)4.14 ± 0.35Not Specified
BerberineMCF-7Breast Cancer (Hypoxic)26.53 ± 3.12Not Specified
Berberine4T1Breast Cancer (Hypoxic)11.62 ± 1.44Not Specified

Note: This table presents data for berberine as a proxy due to the limited availability of specific IC50 values for this compound in the reviewed literature. Researchers should exercise caution when extrapolating these findings to this compound.

Anti-Inflammatory Activity

Table 2: Anti-Inflammatory Activity of Related Alkaloids (Illustrative)

CompoundCell LineAssayIC50 Value (µM)
BerberineJ774.1Inhibition of Nitric Oxide Production4.73 ± 1.46

Note: This table presents data for berberine as a proxy. Further studies are needed to quantify the specific anti-inflammatory potency of this compound.

Neuroprotective Activity

Emerging evidence suggests that alkaloids from Fritillaria possess neuroprotective properties.[4] These compounds may protect neuronal cells from oxidative stress and apoptosis. While specific quantitative data on the neuroprotective effects of this compound is limited, studies on berberine have shown protective effects in cellular models of neurotoxicity. For example, low doses of berberine have been shown to protect PC12 cells from 6-OHDA-induced cytotoxicity.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound is thought to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. This inhibition is likely achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt pAkt->Apoptosis CellSurvival Cell Survival pAkt->CellSurvival

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound's anti-cancer effects may also be mediated through the modulation of the MAPK pathway. By affecting the phosphorylation status of key MAPK components like ERK, JNK, and p38, this compound can influence downstream cellular processes.

MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK pMAPK p-MAPK CellProliferation Cell Proliferation pMAPK->CellProliferation Apoptosis Apoptosis pMAPK->Apoptosis

Caption: this compound modulates the MAPK signaling cascade, impacting cell proliferation and apoptosis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound may exert its anti-tumor effects by inhibiting the phosphorylation and subsequent activation of STAT3.

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription promotes

Caption: this compound inhibits the STAT3 signaling pathway by preventing its phosphorylation and nuclear translocation.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of many natural products. This compound likely suppresses inflammation by preventing the activation and nuclear translocation of NF-κB.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IκBα IκBα IKK->IκBα phosphorylates pIκBα p-IκBα NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocation pIκBα->NFκB releases InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes promotes

Caption: this compound inhibits the NF-κB pathway, preventing the transcription of inflammatory genes.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[9] Its role in cancer is complex, acting as a tumor suppressor in early stages but promoting metastasis in later stages. The effect of this compound on this pathway requires further investigation, but it may involve the modulation of Smad protein phosphorylation.[2][10]

TGFb_Pathway This compound This compound TGFβ_Receptor TGF-β Receptor This compound->TGFβ_Receptor modulates? Smad2_3 Smad2/3 TGFβ_Receptor->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 complexes with Smad_Complex Smad Complex Nucleus Nucleus Smad_Complex->Nucleus translocation GeneExpression Target Gene Expression Nucleus->GeneExpression regulates

Caption: The potential modulation of the TGF-β/Smad signaling pathway by this compound requires further investigation.

Detailed Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.[3][4][11][12]

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with varying concentrations of This compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End Calculate % viability and IC50 Read_Absorbance->End

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to obtain a range of desired concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][13][14][15][16][17][18]

Workflow Diagram:

NO_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Read_Absorbance Read absorbance at 540 nm Griess_Reaction->Read_Absorbance End Calculate % NO inhibition and IC50 Read_Absorbance->End

Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway, such as Akt, MAPK, and STAT3.[19][20][21][22][23]

Workflow Diagram:

Western_Blot_Workflow Start Treat cells with This compound Lyse Lyse cells and collect protein Start->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect protein bands Secondary_Ab->Detect End Analyze band intensity Detect->End

Caption: General workflow for Western blot analysis of signaling pathway proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, a key bioactive alkaloid from Fritillaria, holds significant promise as a therapeutic agent due to its potent anti-cancer, anti-inflammatory, and neuroprotective activities. Its mechanism of action appears to involve the modulation of multiple critical signaling pathways, including PI3K/Akt, MAPK, STAT3, and NF-κB. However, to fully realize its therapeutic potential, further research is imperative. Specifically, future studies should focus on:

  • Comprehensive Pharmacological Profiling: Determining the IC50 values of this compound against a wide range of cancer cell lines and in various models of inflammation and neurodegeneration.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the identified signaling pathways and exploring its effects on other relevant cellular processes.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer, inflammatory diseases, and neurological disorders.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic effectiveness.

By addressing these key areas, the scientific community can pave the way for the clinical development of this compound as a novel and effective treatment for a variety of human diseases.

References

An In-depth Technical Guide to Zhebeirine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a C-nor-D-homosteroidal alkaloid of the cevanine type, is a significant bioactive compound isolated from the bulbs of Fritillaria thunbergii Miq. This plant has a long history of use in traditional medicine for treating respiratory ailments. Modern research has identified this compound as a key contributor to these therapeutic effects, with demonstrated antitussive, expectorant, and potent anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action in cancer, particularly its influence on the TNF and JAK/STAT signaling pathways. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound, also referred to as Zhebeinine in some literature, is a complex steroidal alkaloid. Its core structure is a hexacyclic system that is characteristic of cevanine-type alkaloids.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by its intricate ring system and stereochemistry.

IdentifierValue
IUPAC Name (1S,2S,6R,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosane-10,17,20-triol
Synonyms Zhebeinine, (-)-Zhebeinine
Molecular Formula C₂₇H₄₅NO₃
Molecular Weight 431.65 g/mol
CAS Number 143120-47-2
InChI Key MWBJDDYEYGDWCZ-PAYGNFRXSA-N
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyValueSource
Melting Point 240-242 °C[1]
Boiling Point Data not available
Solubility Data on specific solubility in various solvents is limited in publicly available literature. General solubility for similar alkaloids suggests poor solubility in water and better solubility in organic solvents like methanol, ethanol, and chloroform.
Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the following are characteristic spectroscopic features for cevanine-type alkaloids.

  • ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the numerous protons of the steroidal skeleton. Key signals would include those for the methyl groups and protons adjacent to hydroxyl groups and the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum would display 27 distinct signals corresponding to the carbon atoms of the molecule. The chemical shifts would be indicative of the steroidal framework, with signals for the methyl groups, hydroxyl-bearing carbons, and carbons of the heterocyclic rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would be characteristic of the cevanine skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aliphatic framework, and C-N stretching of the amine.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, with its anti-cancer effects being a primary focus of recent research.

Anti-Cancer Activity

This compound has shown potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells such as A549. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Signaling Pathway Modulation

The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that can promote tumor growth and survival. This compound is believed to interfere with the TNF signaling pathway, potentially by inhibiting the activation of downstream effectors like NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

TNF_Signaling_Pathway cluster_NFkB NF-κB Activation This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibits TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Apoptosis Apoptosis IKK_complex->Apoptosis NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

This compound's proposed inhibition of the TNF-α/NF-κB signaling pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. This compound has been implicated in the modulation of this pathway, potentially by inhibiting the phosphorylation of key STAT proteins, such as STAT3, thereby preventing their translocation to the nucleus and subsequent gene transcription.

JAK_STAT_Signaling_Pathway This compound This compound JAK JAK This compound->JAK Inhibits Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Apoptosis Apoptosis JAK->Apoptosis STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes MTT_Assay_Workflow Seed_Cells Seed A549 cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_this compound Treat with this compound (various concentrations) Incubate_24h_1->Treat_this compound Incubate_Xh Incubate 24/48/72h Treat_this compound->Incubate_Xh Add_MTT Add MTT solution Incubate_Xh->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data Xenograft_Model_Workflow Prepare_Cells Prepare A549 cell suspension with Matrigel Inject_Mice Subcutaneously inject cells into mice Prepare_Cells->Inject_Mice Monitor_Tumor_Growth Monitor tumor growth Inject_Mice->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound or vehicle Randomize_Mice->Administer_Treatment Continue_Monitoring Continue monitoring tumor volume and body weight Administer_Treatment->Continue_Monitoring Euthanize_And_Analyze Euthanize and analyze tumors Continue_Monitoring->Euthanize_And_Analyze

References

The Discovery, Isolation, and Biological Evaluation of Zhebeirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a C-nor-D-homosteroidal alkaloid, is a key bioactive constituent isolated from the bulbs of Fritillaria thunbergii Miq. (Zhebeimu). This plant has a rich history in traditional Chinese medicine for treating respiratory ailments. Modern research has begun to uncover the pharmacological potential of its individual components, including this compound. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a summary of its biological activities. Detailed experimental protocols for extraction and analysis are presented, and quantitative data are summarized for clarity. Furthermore, this guide visualizes the experimental workflow and key signaling pathways potentially modulated by this class of compounds, offering a valuable resource for researchers in natural product chemistry and drug development.

Introduction

Fritillaria thunbergii Miq., commonly known as Zhebeimu, is a perennial herbaceous plant belonging to the Liliaceae family. For centuries, its bulbs have been utilized in traditional Chinese medicine to clear heat, resolve phlegm, and alleviate cough. Phytochemical investigations have revealed that the therapeutic effects of F. thunbergii are largely attributable to its rich alkaloid content.[1][2][3][4] Among these, this compound stands out as a significant C-nor-D-homosteroidal alkaloid. While its discovery dates back to studies on the chemical constituents of this plant, detailed explorations of its specific biological activities and mechanisms of action are an ongoing area of research. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further scientific inquiry.

Discovery and Chemical Profile

This compound was first identified during systematic studies of the chemical constituents of Fritillaria thunbergii bulbs.[5] It is part of a larger family of steroidal alkaloids present in the plant, which also includes peimine, peiminine, zhebeinine, and zhebeinone.[5][6][7] The characterization and identification of these alkaloids, including this compound, have been significantly advanced by modern analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).[8][9]

Analytical Characterization

The structural elucidation of this compound and other alkaloids from F. thunbergii relies on a combination of spectroscopic methods.

Experimental Protocol: UPLC-QTOF-MS Analysis of Fritillaria thunbergii Alkaloids [8][9]

  • Sample Preparation:

    • Air-dry the bulbs of Fritillaria thunbergii and grind them into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample.

    • Add 20 mL of a chloroform-methanol (4:1, v/v) solution to the powder.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm membrane filter before injection into the UPLC-QTOF-MS system.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 column (150 mm × 3 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/h.

    • Mass Range: m/z 50–1200.

Isolation and Purification

While specific, detailed protocols for the large-scale isolation of pure this compound are not extensively published, the general approach involves solvent extraction followed by column chromatography.

Experimental Protocol: General Isolation of Alkaloids from Fritillaria thunbergii

  • Extraction:

    • Powdered bulbs of F. thunbergii are extracted with methanol or a chloroform-methanol mixture.

    • The crude extract is then acidified with an appropriate acid (e.g., HCl) to protonate the alkaloids, making them water-soluble.

    • The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic compounds.

    • The aqueous layer is then basified (e.g., with NH4OH) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an organic solvent such as chloroform.

  • Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.

    • A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), is used to separate the different alkaloids.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Fractions rich in this compound are pooled and may require further purification by repeated column chromatography or preparative HPLC to obtain the pure compound.

G start Powdered Fritillaria thunbergii Bulbs extraction Solvent Extraction (e.g., Methanol) start->extraction acidification Acid-Base Extraction extraction->acidification crude_alkaloids Crude Alkaloid Extract acidification->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Fraction Collection and Analysis (TLC/HPLC) column_chromatography->fractions zhebeirine_fractions Pooling of this compound-rich Fractions fractions->zhebeirine_fractions purification Further Purification (Prep-HPLC) zhebeirine_fractions->purification pure_this compound Pure this compound purification->pure_this compound

General workflow for the isolation of this compound.

Biological Activities and Quantitative Data

This compound, along with other alkaloids from F. thunbergii, has been reported to possess several pharmacological activities, including anti-inflammatory and anticancer effects.[2][3][4]

Anti-inflammatory Activity

The anti-inflammatory potential of alkaloids from Fritillaria species is an area of active investigation. One study evaluated the inhibitory effect of various compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 cells.

CompoundAssayCell LineIC50 (µM)
This compound (as compound 3)Nitric Oxide (NO) InhibitionBV-2 (microglia)11.45

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the LPS-induced NO production (IC50) is calculated.

Anticancer Activity

While the anticancer properties of the crude extract of F. thunbergii and some of its other alkaloids are reported, specific quantitative data for this compound is limited in the currently available literature. The general methodology for assessing anticancer activity is outlined below.

CompoundCancer Cell LineAssayIC50 (µM)
This compoundData not availableMTT AssayData not available

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on the activities of other structurally related alkaloids and natural compounds, it is plausible that this compound may modulate key inflammatory and cell survival signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural anti-inflammatory compounds are known to inhibit this pathway.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) nucleus->genes This compound This compound This compound->IKK potential inhibition

Hypothesized inhibition of the NF-κB pathway by this compound.
Apoptosis and Cell Cycle Regulation

The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

G This compound This compound ROS Increased ROS This compound->ROS CellCycle Cell Cycle Proteins This compound->CellCycle modulates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest

Potential mechanisms of this compound-induced apoptosis and cell cycle arrest.

Conclusion and Future Directions

This compound, a steroidal alkaloid from Fritillaria thunbergii, represents a promising lead compound for the development of novel anti-inflammatory and anticancer agents. While its presence in this traditionally used medicinal plant is well-established, there is a clear need for more focused research to fully elucidate its therapeutic potential. Future studies should aim to:

  • Develop and publish detailed, optimized protocols for the isolation and purification of this compound in high yield and purity.

  • Conduct comprehensive in vitro studies to determine the IC50 values of this compound against a wider range of cancer cell lines.

  • Perform in-depth mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on key proteins in the NF-κB and MAPK pathways, as well as its precise role in apoptosis and cell cycle regulation.

  • Undertake in vivo studies in animal models to evaluate the efficacy and safety of this compound for treating inflammatory diseases and cancer.

By addressing these research gaps, the scientific community can pave the way for the potential clinical application of this intriguing natural product.

References

Pharmacological profiling of novel Fritillaria alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profiling of Novel Fritillaria Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fritillaria, a genus in the Liliaceae family, encompasses over 130 species, many of which have been used for centuries in traditional medicine, particularly in China where the dried bulbs are known as "Beimu".[1] These plants are a rich source of structurally diverse secondary metabolites, with isosteroidal alkaloids being the principal bioactive constituents.[2][3] Modern pharmacological research has begun to validate the traditional uses of Fritillaria species, revealing a broad spectrum of activities, including antitussive, expectorant, anti-inflammatory, and antitumor effects.[4][5][6] This guide provides a comprehensive overview of the pharmacological profiling of novel Fritillaria alkaloids, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Anti-inflammatory Activity

Several Fritillaria alkaloids have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

A common mechanism underlying the anti-inflammatory activity of Fritillaria alkaloids is the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For instance, stenanzine (compound 9) isolated from Fritillaria pallidiflora Schrenk was found to block the lipopolysaccharide (LPS)-induced phosphorylation and degradation of IκBα, an inhibitor of NF-κB.[7] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Additionally, stenanzine was shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[7] Similarly, five alkaloids from Fritillaria cirrhosa have been shown to exert anti-inflammatory effects by inhibiting the LPS-induced phosphorylation of the MAPK signaling pathway, including extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and JNK in RAW264.7 macrophages.[8] The total alkaloids from Fritillaria cirrhosa have also been shown to alleviate bleomycin-induced inflammation by inhibiting the TGF-β and NF-κB signaling pathways.[9][10]

anti_inflammatory_pathway cluster_fritillaria Fritillaria Alkaloids cluster_cell Macrophage Fritillaria Alkaloids Fritillaria Alkaloids IKK IKK Fritillaria Alkaloids->IKK inhibit JNK JNK Fritillaria Alkaloids->JNK inhibit p38 p38 Fritillaria Alkaloids->p38 inhibit ERK ERK Fritillaria Alkaloids->ERK inhibit LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JNK TLR4->p38 TLR4->ERK IκBα IκBα IKK->IκBα inhibits degradation NF-κB NF-κB IκBα->NF-κB sequesters nucleus Nucleus NF-κB->nucleus JNK->nucleus p38->nucleus ERK->nucleus Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->Pro-inflammatory Genes transcription

Caption: Anti-inflammatory signaling pathway of Fritillaria alkaloids.
Quantitative Data: Anti-inflammatory Activity

AlkaloidSource SpeciesAssayEndpointIC50/EffectReference
Stenanzine (Compound 9)Fritillaria pallidifloraLPS-activated RAW264.7 macrophagesNO production8.04 µM[7]
Hapepunine (Compound 10)Fritillaria pallidifloraLPS-activated RAW264.7 macrophagesNO production20.85 µM[7]
ImperialineFritillaria cirrhosaXylene-induced ear edema in miceInhibition of edemaDose-dependent inhibition[11]
ChuanbeinoneFritillaria cirrhosaXylene-induced ear edema in miceInhibition of edemaDose-dependent inhibition[11]

Antitussive and Expectorant Activities

The traditional use of Fritillaria bulbs for treating cough and phlegm is supported by modern pharmacological studies. Several alkaloids have been identified as the active components responsible for these effects.

Mechanism of Action

The precise mechanisms for the antitussive and expectorant effects are not fully elucidated in the provided abstracts. However, studies show a significant inhibition of cough frequency and an increase in the latent period of coughing in ammonia-induced cough models in mice.[11] The expectorant effect is demonstrated by an enhanced tracheal phenol red output in mice.[8][11] These effects are often dose-dependent.[8]

experimental_workflow_cough cluster_induction Cough Induction cluster_treatment Treatment Groups cluster_outcome Outcome Measurement Ammonia Induction Ammonia Induction Control Control Ammonia Induction->Control Fritillaria Alkaloids Fritillaria Alkaloids Ammonia Induction->Fritillaria Alkaloids Cough Frequency Cough Frequency Control->Cough Frequency Cough Latency Cough Latency Control->Cough Latency Fritillaria Alkaloids->Cough Frequency Decrease Fritillaria Alkaloids->Cough Latency Increase

Caption: Experimental workflow for antitussive activity assessment.
Quantitative Data: Antitussive and Expectorant Activity

AlkaloidSource SpeciesAssayEndpointEffectReference
ImperialineFritillaria cirrhosaAmmonia-induced cough in miceCough frequency & latencySignificant inhibition & increase[11]
ChuanbeinoneFritillaria cirrhosaAmmonia-induced cough in miceCough frequency & latencySignificant inhibition & increase[11]
VerticinoneFritillaria cirrhosaAmmonia-induced cough in miceCough frequency & latencySignificant inhibition & increase[11]
VerticineFritillaria cirrhosaAmmonia-induced cough in miceCough frequency & latencySignificant inhibition & increase[11]
ImperialineFritillaria cirrhosaPhenol red secretion in miceTracheal phenol red outputMarkedly enhanced[11]
VerticinoneFritillaria cirrhosaPhenol red secretion in miceTracheal phenol red outputMarkedly enhanced[11]
VerticineFritillaria cirrhosaPhenol red secretion in miceTracheal phenol red outputMarkedly enhanced[11]

Antitumor Activity

Recent studies have highlighted the potential of Fritillaria alkaloids as anticancer agents. They exhibit cytotoxicity against various cancer cell lines and can inhibit tumor growth in vivo.

Mechanism of Action: Induction of Apoptosis

The antitumor effects of Fritillaria alkaloids are often associated with the induction of apoptosis. For example, chuanbeinone, found in Fritillaria cirrhosa, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspase-3.[8] Similarly, the total alkaloids of Bulbus Fritillariae ussuriensis (TAFU) have been shown to significantly increase caspase-3 expression in tumor tissues.[12] Peimisine, another alkaloid, induces G0/G1 phase arrest and apoptosis.[12]

apoptosis_pathway cluster_fritillaria Fritillaria Alkaloids cluster_cell Cancer Cell Fritillaria Alkaloids Fritillaria Alkaloids Bcl-2 Bcl-2 (Anti-apoptotic) Fritillaria Alkaloids->Bcl-2 downregulates Bax Bax (Pro-apoptotic) Fritillaria Alkaloids->Bax upregulates Caspase-3 Caspase-3 Fritillaria Alkaloids->Caspase-3 upregulates Bcl-2->Bax inhibits Bax->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction pathway by Fritillaria alkaloids.
Quantitative Data: Antitumor Activity

Alkaloid/ExtractSource SpeciesCell Line/Tumor ModelEndpointIC50/EffectReference
Zhebeisine (Compound 1)Fritillaria thunbergiiHT29 (colon cancer)Cell proliferation25.1 µM[13]
Zhebeisine (Compound 1)Fritillaria thunbergiiDLD1 (colon cancer)Cell proliferation48.8 µM[13]
Total Alkaloids (TAFU)Fritillaria ussuriensisS180 & LLC tumor models in vivoTumor growthSignificant antitumor activity[12]

Experimental Protocols

Anti-inflammatory Assay: LPS-Induced NO Production in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test alkaloids for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the alkaloid that inhibits NO production by 50%, is then determined.

Antitussive Assay: Ammonia-Induced Cough in Mice
  • Animals: Male Kunming mice are typically used.

  • Treatment: Mice are divided into groups and administered the test alkaloids or a vehicle control, usually by oral gavage. A positive control group receiving a known antitussive agent (e.g., codeine phosphate) is also included.

  • Cough Induction: After a specific period post-treatment (e.g., 30 minutes), each mouse is placed in a sealed container and exposed to a 0.6% ammonia solution atomized into the chamber for a set duration (e.g., 30 seconds).

  • Observation: The number of coughs (a convulsive contraction of the abdomen accompanied by a characteristic sound) and the latent period of the first cough are recorded for a defined observation period (e.g., 3 minutes).

  • Data Analysis: The cough frequency and latency in the treatment groups are compared to the control group to determine the antitussive effect.

Expectorant Assay: Phenol Red Secretion in Mice
  • Animals: Male Kunming mice are used.

  • Treatment: Similar to the antitussive assay, mice are treated with the test alkaloids, a vehicle control, or a positive control (e.g., ammonium chloride).

  • Phenol Red Administration: After a set time post-treatment, mice are intraperitoneally injected with a 5% phenol red solution.

  • Tracheal Lavage: After a further incubation period (e.g., 30 minutes), the mice are euthanized, and the trachea is dissected. The trachea is then lavaged with a sodium bicarbonate solution to collect the secreted phenol red.

  • Quantification: The absorbance of the lavage fluid is measured at 546 nm.

  • Data Analysis: The amount of phenol red in the lavage fluid is calculated from a standard curve, and the results from the treatment groups are compared to the control group to assess the expectorant activity.

Antitumor Assay: MTT Cell Proliferation Assay
  • Cell Culture: Cancer cell lines (e.g., HT29, DLD1) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test alkaloids for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value, the concentration of the alkaloid that inhibits cell growth by 50%, is determined.

Conclusion

Fritillaria alkaloids represent a promising class of natural products with a wide array of pharmacological activities. Their demonstrated anti-inflammatory, antitussive, expectorant, and antitumor effects, coupled with an increasing understanding of their mechanisms of action, position them as valuable lead compounds for drug discovery and development. This guide provides a foundational resource for researchers and scientists working in this exciting field, summarizing key pharmacological data and experimental methodologies to facilitate further investigation into the therapeutic potential of these novel alkaloids. Further research is warranted to fully elucidate their structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

The Cytotoxic Landscape of Zhebeirine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, along with its structural analogs, has emerged as a promising class of compounds in oncology research. These natural products have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic mechanisms of this compound and its key derivatives, including Zhebeisine, Peimine, Peiminine, Verticine, and Imperialine. It aims to serve as a resource for researchers and professionals in drug development by detailing their biological activities, summarizing quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways they modulate.

Quantitative Cytotoxic Effects

The cytotoxic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
Zhebeisine HT29 (Colon)25.1[1]
DLD1 (Colon)48.8[1]
Peiminine H1299 (Lung)97.4[2]
MG-63 (Osteosarcoma)Not specified, effective at 100-200 µM[3]
Saos-2 (Osteosarcoma)Not specified, effective at 100-200 µM[3]
MCF7 (Breast)~11.6 (5 µg/mL)[4][5]
HepG2 (Liver)~10.6 (4.58 µg/mL) at 24h[6]
HepG2 (Liver)~9.4 (4.05 µg/mL) at 48h[6]
HepG2 (Liver)~8.8 (3.79 µg/mL) at 72h[6]
Verticine 4T1 (Breast)14.7 (at 48h)[7]
MCF-7/TAM (Breast)~444.6 (191.16 µg/mL) at 48h[7]
MCF-7/TAM (Breast)~321.2 (138.10 µg/mL) at 72h[7]
Peimine CYP3A4 (in vitro enzyme)13.43[8]
CYP2E1 (in vitro enzyme)21.93[8]
CYP2D6 (in vitro enzyme)22.46[8]

Mechanisms of Cytotoxicity

The primary mechanisms through which this compound and its derivatives exert their cytotoxic effects are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction

Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Several alkaloids from Fritillaria have been shown to trigger this process through various signaling cascades.

  • Peimine has been demonstrated to induce apoptosis in glioblastoma cells by regulating the PI3K/AKT signaling pathway. It upregulates the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3, leading to an increase in cleaved-Caspase-3[9]. In prostate cancer cells, Peimine disrupts intracellular calcium homeostasis, leading to apoptosis via the Ca2+/CaMKII/JNK pathway[10].

  • Peiminine triggers apoptosis in human hepatocellular carcinoma (HepG2) cells through both the extrinsic and intrinsic pathways. This involves the downregulation of Bcl-2 and pro-caspases 3, 8, and 9, and the upregulation of Bax and cleaved caspases 3, 8, and 9, as well as cleaved PARP1[6]. In osteosarcoma cells, Peiminine-induced apoptosis is mediated by the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway[11]. Furthermore, in colorectal cancer, it is suggested to be involved in the regulation of the PI3K/Akt/mTOR pathway[12][13][14]. In breast cancer, Peiminine has been shown to reprogram the PI3K/Akt/mTOR pathway[4][15].

  • Imperialine has been shown to exert its anti-cancer effects in non-small cell lung cancer (NSCLC) by inhibiting the NF-κB centered inflammation-cancer feedback loop[2][16].

Cell Cycle Arrest

Disruption of the normal progression of the cell cycle is another key strategy by which these compounds inhibit cancer cell proliferation.

  • Peiminine has been shown to induce G0/G1 phase arrest in human osteosarcoma cells by downregulating the expression of cyclin D1 and CDK2, and upregulating the cell cycle inhibitor p27[11][17]. In glioblastoma multiforme (GBM) cells, it mediates cell cycle arrest by inhibiting the Akt/GSK3β signaling pathway[5][18]. It also induces G2/M phase arrest in HepG2 cells[6].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Peimine and Peiminine, leading to apoptosis and cell cycle arrest.

Peimine_Apoptosis_PI3K_AKT Peimine Peimine PI3K PI3K Peimine->PI3K Bcl2 Bcl-2 Peimine->Bcl2 AKT AKT PI3K->AKT p53 p53 AKT->p53 AKT->Bcl2 Bax Bax p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Peimine-induced apoptosis via PI3K/AKT pathway.

Peimine_Apoptosis_Calcium Peimine Peimine Ca_influx Intracellular Ca2+ Increase Peimine->Ca_influx CaMKII CaMKII Ca_influx->CaMKII JNK JNK CaMKII->JNK Apoptosis Apoptosis JNK->Apoptosis

Peimine-induced apoptosis via Calcium/JNK pathway.

Peiminine_Apoptosis_ROS_JNK Peiminine Peiminine ROS ROS Generation Peiminine->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Peiminine-induced cell death via ROS/JNK pathway.

Peiminine_CellCycleArrest Peiminine Peiminine CyclinD1 Cyclin D1 Peiminine->CyclinD1 CDK2 CDK2 Peiminine->CDK2 p27 p27 Peiminine->p27 G0G1_Arrest G0/G1 Phase Arrest CyclinD1->G0G1_Arrest CDK2->G0G1_Arrest p27->G0G1_Arrest

Peiminine-induced G0/G1 cell cycle arrest.

Imperialine_Anticancer Imperialine Imperialine NFkB NF-κB Imperialine->NFkB Inflammation Inflammation NFkB->Inflammation TumorGrowth Tumor Growth NFkB->TumorGrowth Inflammation->TumorGrowth

Imperialine's anticancer effect via NF-κB inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and its derivatives' cytotoxic effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its derivatives (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the test compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the test compound.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of apoptosis.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with potent cytotoxic effects against various cancer cells. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/JNK, and NF-κB. The data and protocols presented in this guide provide a foundational resource for further investigation into these compounds.

Future research should focus on:

  • Comprehensive IC50 Profiling: Systematically determining the IC50 values of this compound and a wider range of its derivatives against a broad panel of cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the detailed molecular interactions within the signaling pathways for each compound to identify specific protein targets.

  • In Vivo Efficacy and Toxicity: Evaluating the anti-tumor effects and safety profiles of these compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to optimize potency and selectivity, paving the way for the development of novel and effective anticancer therapeutics.

References

In Vitro Anti-proliferative Activity of Zhebeirine: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the in vitro anti-proliferative activity of Zhebeirine, an isosteroidal alkaloid isolated from the bulbs of Fritillaria thunbergii Miq. Consequently, the construction of an in-depth technical guide with detailed quantitative data, experimental protocols, and signaling pathway diagrams, as requested, is not feasible at this time. This document summarizes the limited existing information and provides context based on related compounds from the same plant source.

This compound is a known natural product, identified and isolated from Fritillaria thunbergii, a plant used in traditional medicine.[1][2] However, despite its identification, its specific bioactivities, particularly in the context of cancer cell proliferation, appear to be largely unexplored in published research.

Limited Direct Research on this compound's Anti-proliferative Effects

Scientific studies that have successfully isolated this compound have often focused on the characterization of novel compounds found alongside it. For instance, a 2021 study published in Natural Product Research detailed the isolation of a new alkaloid named zhebeisine, along with four known compounds, including this compound, from Fritillaria thunbergii Miq.[1][2] While this study proceeded to evaluate the cytotoxic activities of the novel compound, zhebeisine, against human colon cancer cell lines (HT29 and DLD1), it did not report any corresponding anti-proliferative or cytotoxic data for this compound itself.[1][2]

This represents a critical gap in the literature, as the anti-proliferative properties of a compound cannot be inferred from those of a structurally different, albeit related, molecule from the same source.

Context from Related Compounds and Plant Extracts

While direct evidence for this compound is lacking, the broader context of research into Fritillaria alkaloids suggests a potential for anti-cancer activity within this class of compounds. The extract of Fritillariae Thunbergii Bulbus has been noted for its pharmacological effects, which include anti-cancer activities.[3] Other alkaloids isolated from Fritillaria species have demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

For example, the aforementioned zhebeisine showed inhibitory effects on the proliferation of HT29 and DLD1 colon cancer cells, with reported IC50 values of 25.1 µM and 48.8 µM, respectively, and was also found to induce apoptosis in these cell lines.[1][2] It is important to reiterate that this data pertains to zhebeisine, not this compound.

The workflow for such a study, which was not performed on this compound but can be considered typical for a preliminary anti-proliferative investigation, is outlined below.

G cluster_0 Compound Isolation & Preparation cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies (Hypothetical) plant Fritillaria thunbergii Bulbs extraction Extraction & Chromatographic Separation plant->extraction This compound Isolation of this compound extraction->this compound stock Stock Solution Preparation (e.g., in DMSO) This compound->stock treatment Treatment with varying concentrations of this compound stock->treatment cell_culture Cancer Cell Line Culture (e.g., HT29, DLD1) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot for Signaling Proteins treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay ic50 Calculation of IC50 Value viability_assay->ic50 pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Hypothetical workflow for assessing the anti-proliferative activity of this compound.

Conclusion

The current body of scientific literature does not contain sufficient data to produce an in-depth technical guide on the in vitro anti-proliferative activity of this compound. Key information, including IC50 values against various cancer cell lines, detailed experimental protocols for cytotoxicity and mechanistic assays, and elucidated signaling pathways, is not available.

While related alkaloids from Fritillaria thunbergii have shown promise as anti-proliferative agents, these findings cannot be extrapolated to this compound. Therefore, the anti-proliferative potential of this compound remains an open area for future investigation. Researchers and drug development professionals are encouraged to pursue studies to isolate this compound and characterize its biological activities to determine if it holds therapeutic promise.

References

The Role of Fritillaria Alkaloids in Inducing Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Natural products have long been a fertile source of novel anti-cancer agents that can trigger this process in malignant cells. Among these, alkaloids derived from the bulbs of Fritillaria species, traditionally used in Chinese medicine, have emerged as promising candidates for cancer treatment. While the user's initial query specified "Zhebeirine," a specific alkaloid from this family, the available scientific literature on its direct role in apoptosis is limited. However, extensive research has been conducted on other structurally related and co-occurring alkaloids from the Fritillaria genus, such as Peimine, Peiminine, Verticinone, and Imperialine. This technical guide will therefore provide a comprehensive overview of the role of this class of isosteroidal alkaloids in inducing apoptosis in tumor cells, with a focus on the well-documented members of the family, and including the available data on this compound and the closely related Zhebeisine.

Core Mechanism of Action: Induction of Apoptosis

Alkaloids from Fritillaria species exert their anti-tumor effects primarily by inducing apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases. Research has shown that these alkaloids can trigger apoptosis through multiple signaling pathways, often in a cell-type-specific manner.

Quantitative Data on Anti-cancer Activity

The cytotoxic effects of Fritillaria alkaloids have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for several prominent alkaloids from this family.

Table 1: IC50 Values of Peimine and Peiminine in Various Cancer Cell Lines

AlkaloidCancer Cell LineCell TypeIC50 Value (µg/mL)Incubation Time (hours)
PeiminineHepG2Human Hepatocellular Carcinoma4.5824
PeiminineHepG2Human Hepatocellular Carcinoma4.0548
PeiminineHepG2Human Hepatocellular Carcinoma3.7972
PeiminineHelaHuman Cervical Cancer4.8924
PeiminineSW480Human Colon Adenocarcinoma5.0724
PeiminineMCF-7Human Breast Adenocarcinoma5.1224

Data extracted from Chao, X. et al. (2019).[1]

Table 2: IC50 Values of Zhebeisine in Colon Cancer Cell Lines

AlkaloidCancer Cell LineCell TypeIC50 Value (µM)
ZhebeisineHT29Human Colon Adenocarcinoma25.1
ZhebeisineDLD1Human Colon Adenocarcinoma48.8

Data extracted from He, C. et al. (2021).[2]

Key Signaling Pathways in Fritillaria Alkaloid-Induced Apoptosis

The pro-apoptotic activity of Fritillaria alkaloids is mediated by their modulation of several key intracellular signaling pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism by which Fritillaria alkaloids induce apoptosis is through the intrinsic or mitochondrial pathway. This is often initiated by an imbalance in the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.

  • Modulation of Bcl-2 Family Proteins: Alkaloids such as Verticinone and Peiminine have been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane.

  • Mitochondrial Membrane Potential (ΔΨm) Collapse and Cytochrome c Release: The increased Bax/Bcl-2 ratio results in the loss of the mitochondrial membrane potential.[3][4] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][4]

cluster_alkaloid Fritillaria Alkaloids (e.g., Verticinone, Peiminine) cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade alkaloid Fritillaria Alkaloids bcl2 Bcl-2 (Anti-apoptotic) alkaloid->bcl2 Inhibition bax Bax (Pro-apoptotic) alkaloid->bax Activation mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2->mmp Inhibits bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1: Intrinsic (Mitochondrial) Apoptosis Pathway
The Extrinsic (Death Receptor) Apoptosis Pathway

In addition to the intrinsic pathway, some Fritillaria alkaloids, like Peiminine, can also activate the extrinsic apoptosis pathway.[4]

  • Death Receptor Signaling: This pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface.

  • Caspase-8 Activation: This ligand-receptor interaction leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.

  • Effector Caspase Activation: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then engages the mitochondrial pathway, thus amplifying the apoptotic signal.[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Peimine has been shown to induce apoptosis in glioblastoma cells by inhibiting this pathway.[5]

  • Inhibition of PI3K/Akt Phosphorylation: Peimine treatment leads to a dose-dependent decrease in the phosphorylation levels of both PI3K and Akt.[5]

  • Downstream Effects: The inhibition of Akt, a key downstream effector of PI3K, prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for their activation, thereby promoting apoptosis.

cluster_alkaloid Peimine cluster_pi3k_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation peimine Peimine pi3k PI3K peimine->pi3k Inhibition akt Akt pi3k->akt Activation survival Cell Survival akt->survival apoptosis Apoptosis akt->apoptosis Inhibits

Figure 2: PI3K/Akt Signaling Pathway Inhibition
Reactive Oxygen Species (ROS) and JNK Signaling

Peiminine has been demonstrated to induce apoptosis and autophagy in human osteosarcoma cells through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling pathway.[6]

  • ROS Generation: Treatment with peiminine leads to an increase in intracellular ROS levels.[6]

  • JNK Activation: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.

  • Induction of Apoptosis and Autophagy: The activation of the ROS/JNK axis culminates in the induction of both apoptosis and autophagy, contributing to the anti-cancer effects of peiminine.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the pro-apoptotic effects of Fritillaria alkaloids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Fritillaria alkaloids on cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Fritillaria alkaloid (e.g., 0, 5, 10, 20, 40, 80 µM) for different time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Fritillaria alkaloids.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the alkaloid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

Objective: To detect the expression levels of apoptosis-related proteins.

Methodology:

  • Protein Extraction: After treatment with the alkaloid, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Figure 3: Western Blot Experimental Workflow

Conclusion and Future Directions

Alkaloids from the Fritillaria genus, including Peimine, Verticinone, and others, represent a promising class of natural compounds with potent anti-cancer activity. Their ability to induce apoptosis in tumor cells through multiple, interconnected signaling pathways, such as the intrinsic and extrinsic apoptosis pathways, and by modulating key survival pathways like PI3K/Akt, underscores their therapeutic potential. While research on the specific alkaloid this compound is still in its early stages, the extensive data on its congeners provides a strong rationale for further investigation into its anti-cancer properties.

Future research should focus on elucidating the precise molecular targets of these alkaloids and exploring their efficacy in in vivo models and eventually in clinical trials. Furthermore, the development of drug delivery systems to enhance their bioavailability and tumor-targeting capabilities could significantly advance their translation into effective cancer therapies. The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of Fritillaria alkaloids in the fight against cancer.

References

Exploring the Therapeutic Potential of Zhebeirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on Zhebeirine (also referred to as Zhebeinine) is currently limited. While this document synthesizes the available information and provides context based on related compounds and experimental methodologies, it is important to note that extensive research into the specific therapeutic potential and mechanisms of action of this compound is still required. The majority of related research has focused on Berberine, a chemically distinct alkaloid.

Introduction

This compound is a steroidal alkaloid isolated from the bulb of Fritillaria thunbergii Miq., a plant used in traditional medicine.[1] Chemically distinct from the more extensively studied benzylisoquinoline alkaloid Berberine, this compound (C₂₇H₄₅NO₃) presents a unique scaffold for therapeutic investigation.[1][2] Preliminary studies on extracts of Fritillaria thunbergii and its constituent alkaloids suggest a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[3][4] This technical guide aims to consolidate the current, albeit limited, knowledge on this compound and provide a framework for future research by outlining relevant experimental protocols and potential mechanisms of action.

Quantitative Data on Bioactivity

The available quantitative data on the direct bioactivity of this compound is sparse. However, one study investigating the anti-inflammatory effects of various steroidal alkaloids from Fritillaria thunbergii provides valuable insight into its potential. The following table summarizes the inhibitory concentration (IC₅₀) of this compound and related compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

CompoundIC₅₀ (µM) for NO InhibitionCell LineReference
Frithunbol A>100BV-2[4]
Frithunbol B16.35BV-2[4]
This compound >100BV-2[4]
Peimisine11.45BV-2[4]
Verticinone>100BV-2[4]
Ebeiedinone>100BV-2[4]
Hupehenine>100BV-2[4]
Puqiedine>100BV-2[4]
Delavine134.81 ± 3.66% (NGF release)C6[4]
Imperialine-β-N-oxide18.02BV-2[4]

Note: The study cited measured the effect of Delavine on Nerve Growth Factor (NGF) release, not NO inhibition.

Experimental Protocols

Detailed experimental protocols for the specific investigation of this compound are not widely published. However, based on the nature of the compound and the reported activities of related alkaloids and the source plant, the following standard methodologies would be applicable for a thorough investigation of its therapeutic potential.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of alkaloids from Fritillaria thunbergii.[4]

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh serum-free DMEM. Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a negative control group (no LPS stimulation).

  • Nitrite Measurement: After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Express the results as a percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

Cell Viability Assay: MTT Method

Objective: To assess the cytotoxicity of this compound on various cell lines.

Materials:

  • Target cell lines (e.g., cancer cell lines, normal cell lines)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protein Expression Analysis: Western Blotting

Objective: To investigate the effect of this compound on the expression of key proteins in a signaling pathway.

Materials:

  • Cells or tissue lysates treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells or tissues in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the observed anti-inflammatory effects (inhibition of NO production) of related alkaloids from Fritillaria thunbergii, a putative mechanism can be proposed. Nitric oxide production in microglial cells is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme, the expression of which is regulated by transcription factors such as NF-κB.

Below is a hypothetical workflow for investigating the anti-inflammatory mechanism of this compound and a putative signaling pathway that could be involved.

G cluster_workflow Experimental Workflow for Mechanism of Action A Treat BV-2 cells with this compound B Stimulate with LPS A->B C Measure NO production (Griess Assay) B->C D Assess iNOS expression (Western Blot/qPCR) B->D E Analyze NF-κB activation (Western Blot for p-p65, IκBα) B->E E->D F Investigate upstream kinases (e.g., IKK, Akt) E->F

Workflow for investigating this compound's anti-inflammatory mechanism.

The following diagram illustrates a potential signaling pathway involved in the anti-inflammatory action of this compound, based on common pathways targeted by anti-inflammatory natural products.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits translocation? iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation NFkB_nuc NF-κB NFkB_nuc->iNOS_gene Binds to promoter

Putative anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the anticancer, neuroprotective, and cardiovascular effects of purified this compound in a panel of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its therapeutic properties and reduce potential toxicity.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

A systematic and thorough investigation of this compound is warranted to unlock its full therapeutic potential and to determine its viability as a lead compound for drug development.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and biosynthetic pathways of Zhebeirine, a significant isosteroidal alkaloid. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of complex biological processes.

Natural Sources of this compound

This compound is a naturally occurring isosteroidal alkaloid predominantly found in plants of the Fritillaria genus, which belongs to the lily family (Liliaceae).[1][2][3] These perennial herbaceous plants are distributed across the temperate regions of the Northern Hemisphere and have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM).[2][3] The bulbs of Fritillaria species are the primary plant part utilized for the extraction of this compound and other related alkaloids.[4]

Different species of Fritillaria exhibit varying concentrations of this compound and other alkaloids, influenced by factors such as geographical location, climate, and harvesting time.[3] For instance, species growing at higher altitudes (2700–4000 m) tend to have a higher content of 5α-cevanine isosteroidal alkaloids.[1]

Table 1: Natural Sources and Quantitative Data of this compound and Related Alkaloids

Plant SpeciesFamilyPlant PartMajor AlkaloidsReported Total Alkaloid Content (% dry weight)
Fritillaria thunbergii Miq.LiliaceaeBulbPeimine, Peiminine, this compound0.080% (minimum combined peimine and peiminine as per Chinese Pharmacopoeia)[5]
Fritillaria cirrhosa D. DonLiliaceaeBulbSibemidine, Imperialine0.088–0.218%[3]
Fritillaria imperialis L.LiliaceaeBulbImperialine, VerticinoneNot specified
Fritillaria ussuriensis MaximLiliaceaeBulbTotal AlkaloidsNot specified
Fritillaria shuchengensis S. C. Chen et S. F. YinLiliaceaeBulbSuchengbeisine, Verticinone-N-oxideNot specified[6]
Fritillaria roylei HookLiliaceaeBulbImperialineNot specified[7]

Biosynthesis of this compound

The biosynthesis of this compound, like other isosteroidal alkaloids, is a complex process that originates from the isoprenoid pathway. The core structure is derived from cholesterol, which is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[5]

2.1. Precursor Synthesis: The MVA and MEP Pathways

The initial building blocks for this compound biosynthesis are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through two main pathways in plants:

  • Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway starts with acetyl-CoA.

  • Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

These pathways provide the necessary precursors for the synthesis of geranylgeranyl pyrophosphate (GGPP), a key intermediate in the formation of sterols.[8]

2.2. From Cholesterol to Isosteroidal Alkaloids

The biosynthesis of the steroidal backbone of this compound proceeds from cholesterol. While the complete downstream pathway from cholesterol to various isosteroidal alkaloids like this compound is still under investigation, several key steps and intermediates have been proposed.[9] The process involves a series of cyclizations, hydroxylations, and nitrogen incorporation steps, catalyzed by a variety of enzymes, including cytochrome P450s, reductases, and transferases.[7]

Table 2: Key Enzymes and Gene Families in Isosteroidal Alkaloid Biosynthesis

Enzyme/Gene FamilyAbbreviationFunction
Farnesyl pyrophosphate synthaseFPSCatalyzes the synthesis of farnesyl pyrophosphate, a precursor to sterols.[5]
Cytochrome P450sCYPsA large family of enzymes involved in oxidation, hydroxylation, and other modifications of the steroidal skeleton.[10]
Reductases-Involved in the reduction of various intermediates in the pathway.
Transferases-Catalyze the transfer of functional groups, such as methyl or acyl groups.[11]
GLYCOALKALOID METABOLISM 9GAME9A transcription factor that regulates the expression of genes in the steroidal glycoalkaloid biosynthesis pathway.[12]

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: A simplified diagram of the proposed biosynthetic pathway of this compound, starting from precursors in the MEP and MVA pathways.

Experimental Protocols

3.1. Extraction and Isolation of this compound from Fritillaria Bulbs

The following protocol outlines a general procedure for the extraction and isolation of this compound. Modifications may be necessary depending on the specific Fritillaria species and the desired purity of the final product.

Materials:

  • Dried and powdered Fritillaria bulbs

  • Methanol or Ethanol (80-95%)

  • Ethyl acetate

  • Ammonia solution

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction:

    • Macerate the powdered Fritillaria bulbs in 80% methanol at room temperature for 24-72 hours.[13] Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the mixture and collect the supernatant.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a dilute acidic solution (e.g., 2% HCl).

    • Wash the acidic solution with a nonpolar solvent like ethyl acetate to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with an ammonia solution.

    • Extract the basic solution multiple times with ethyl acetate to transfer the alkaloids into the organic phase.

    • Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of a suitable solvent system, such as a mixture of ethyl acetate, methanol, and ammonia (e.g., 17:2:1 v/v/v).

    • Monitor the fractions using TLC and combine the fractions containing this compound.

    • Further purification can be achieved using preparative HPLC if necessary.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.[6][14]

Diagram 2: Experimental Workflow for this compound Isolation

This compound Isolation Workflow start Dried Fritillaria Bulbs powder Powdering start->powder extraction Solvent Extraction (Methanol/Ethanol) powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chroma Silica Gel Column Chromatography crude_alkaloids->column_chroma fractions Collect & Combine Fractions column_chroma->fractions purified_this compound Purified this compound fractions->purified_this compound characterization Spectroscopic Characterization (NMR, MS, IR) purified_this compound->characterization end Confirmed this compound characterization->end

Caption: A flowchart illustrating the key steps in the extraction and purification of this compound from Fritillaria bulbs.

3.2. Study of this compound Biosynthesis

Investigating the biosynthesis of this compound can be accomplished through a combination of tracer studies and transcriptomic/metabolomic analyses.

Tracer Studies:

  • Precursor Feeding:

    • Administer isotopically labeled precursors (e.g., ¹³C-labeled cholesterol or ¹⁵N-labeled amino acids) to Fritillaria plant tissues or cell cultures.

    • Incubate the tissues/cells for a specific period to allow for metabolic incorporation.

  • Isolation and Analysis:

    • Extract and purify this compound from the labeled plant material using the protocol described above.

    • Analyze the purified this compound using Mass Spectrometry and NMR to determine the position and extent of isotopic labeling. This will help elucidate the incorporation of precursors and the rearrangement of the molecular skeleton.

Transcriptomic and Metabolomic Analysis:

  • Sample Collection:

    • Collect Fritillaria tissues at different developmental stages or under various environmental conditions that may influence alkaloid production.[7]

  • Omics Analysis:

    • Perform RNA sequencing (transcriptomics) to identify genes that are differentially expressed and correlate with this compound accumulation.[5][9] This can help identify candidate genes encoding biosynthetic enzymes.

    • Conduct metabolomic profiling using LC-MS or GC-MS to identify known and novel intermediates in the biosynthetic pathway.[7][9]

  • Data Integration and Gene Function Validation:

    • Integrate the transcriptomic and metabolomic data to build a comprehensive model of the biosynthetic pathway.

    • Validate the function of candidate genes through in vitro enzyme assays or by using techniques like virus-induced gene silencing (VIGS) in the plant.

This technical guide provides a foundational understanding of the natural sources and biosynthesis of this compound. Further research is needed to fully elucidate the intricate enzymatic steps and regulatory mechanisms governing the production of this and other valuable isosteroidal alkaloids in Fritillaria species.

References

A Technical Guide to the Cellular Signaling Effects of Peimine, an Isosteroidal Alkaloid from Fritillaria

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: This technical guide focuses on the cellular effects of Peimine. The initial query for "Zhebeirine" yielded limited specific research. This compound, also known as Zhebeinine, is an alkaloid found in plants of the Fritillaria genus. Peimine is a major, and more extensively researched, isosteroidal alkaloid from the same genus. Given the shared origin and the wealth of available data for Peimine, this guide will detail its established effects on cellular signaling pathways to provide a comprehensive and data-rich resource for researchers.

Introduction

Peimine is a C-nor-D-homo-steroidal alkaloid isolated from the bulbs of various Fritillaria species, which are used in traditional Chinese medicine. Emerging research has highlighted its pharmacological potential, particularly its anti-inflammatory and anti-cancer properties. These biological activities are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in disease states. This guide provides a detailed overview of the molecular mechanisms of Peimine, focusing on its impact on the PI3K/Akt, MAPK, and NF-κB signaling cascades.

Quantitative Data on the Bioactivity of Peimine and Related Alkaloids

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the potency and efficacy of Peimine and its related compound, Peiminine.

Table 1: IC50 Values of Peimine and Related Alkaloids in Various Cell Lines

CompoundCell LineAssay TypeIC50 ValueDuration (hours)Reference
PeimineDU145, LNCaP, PC3 (Prostate Cancer)Growth Inhibition2.5, 5, 10 µM (Significant inhibition)Not specified[1]
PeimineCYP3A4 InhibitionEnzyme Activity13.43 µMNot applicable[2]
PeimineCYP2E1 InhibitionEnzyme Activity21.93 µMNot applicable[2]
PeimineCYP2D6 InhibitionEnzyme Activity22.46 µMNot applicable[2]
PeiminineHepG2 (Hepatocellular Carcinoma)Cell Viability4.58 µg/mL24[3]
PeiminineHepG2 (Hepatocellular Carcinoma)Cell Viability4.05 µg/mL48[3]
PeiminineHepG2 (Hepatocellular Carcinoma)Cell Viability3.79 µg/mL72[3]
PeiminineHCT-116 (Colorectal Cancer)Cell ViabilityDose-dependent decrease at 50-400 µM48[4]
PeiminineOsteosarcoma CellsCell Viability195 µM48[5]

Table 2: Effects of Peimine on the Expression of Signaling Proteins and Cytokines

TreatmentCell Line/ModelTarget MoleculeEffectConcentration/DoseReference
PeimineHMC-1 (Mast Cells)IL-6, IL-8, TNF-αInhibition of production10, 25, 50 µg/mL[6]
PeimineHMC-1 (Mast Cells)p-ERK, p-JNK, p-p38 (MAPKs)Reduced phosphorylation25, 50 µg/mL[6]
PeimineHMC-1 (Mast Cells)Nuclear NF-κB, p-IκB-αReduced expression/phosphorylation10, 25, 50 µg/mL[6]
PeimineU87 (Glioblastoma)p-PI3K, p-AktDecreased phosphorylation25, 50 µM[7]
PeimineU87 (Glioblastoma)p53, Bax, Cleaved-Caspase 3Upregulation25, 50 µM[7]
PeimineU87 (Glioblastoma)Bcl-2Downregulation25, 50 µM[7]
PeimineMCF-7 (Breast Cancer)NLRP3, ASC, Caspase-1, IL-1βDecreased expression5, 10, 20 µM[8]
PeiminineMouse Mammary Epithelial Cellsp-AKT, p-NF-κB p65, p-ERK1/2, p-p38Inhibition of phosphorylationDose-dependent[9]

Core Signaling Pathways Modulated by Peimine

Peimine exerts its effects by targeting several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. In various cancers, this pathway is often hyperactivated.

Peimine has been shown to inhibit the PI3K/Akt pathway in glioblastoma cells.[7] It achieves this by decreasing the phosphorylation levels of both PI3K and its downstream effector Akt in a dose-dependent manner.[7] The inhibition of this pro-survival pathway leads to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the balance of apoptotic regulators ultimately promotes programmed cell death in cancer cells.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bcl2->Apoptosis Bax Bax Bax->Apoptosis Peimine Peimine Peimine->PI3K Inhibits Peimine->Akt Inhibits phosphorylation

Caption: PI3K/Akt signaling pathway and points of inhibition by Peimine.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression involved in proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes ERK, JNK, and p38.

In human mast cells, Peimine has been demonstrated to reduce the phosphorylation of ERK, JNK, and p38, thereby inhibiting the inflammatory response.[6] By suppressing MAPK activation, Peimine effectively decreases the production of pro-inflammatory cytokines.[6][10] This mechanism is also implicated in its anti-cancer effects in breast cancer cells.[8]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., PMACI, LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines Upregulates Peimine Peimine Peimine->MAPK Inhibits phosphorylation NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK pIkB p-IκB IKK->pIkB Phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases Proteasome Proteasome pIkB->Proteasome Degradation Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Peimine Peimine Peimine->IKK Inhibits Peimine->IkB Inhibits phosphorylation Experimental_Workflow cluster_assays Downstream Assays start Start culture Cell Culture (e.g., U87, HMC-1) start->culture treatment Treatment with Peimine (Varying concentrations and times) culture->treatment viability Cell Viability/Proliferation (MTT, Colony Formation) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry, MMP) treatment->apoptosis protein Protein Expression (Western Blot for p-Akt, NF-κB, etc.) treatment->protein cytokine Cytokine Measurement (ELISA for IL-6, TNF-α) treatment->cytokine analysis Data Analysis (Statistical tests, IC50 calculation) viability->analysis apoptosis->analysis protein->analysis cytokine->analysis conclusion Conclusion on Peimine's Mechanism of Action analysis->conclusion

References

Zhebeirine: A Comprehensive Technical Overview of its Chemical Identity and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its precise chemical identification, established biological activities, and the molecular pathways through which it exerts its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data in structured tables and illustrating key molecular interactions and experimental processes through detailed diagrams.

Chemical Identification

This compound, also known by its synonyms Puqiedinone and 25-Epieduardine, is a complex steroidal alkaloid.[1][2] Accurate identification is paramount for research and development purposes. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 143120-47-2[1][3][4][5][6]
Molecular Formula C27H43NO2[4][5][6]
Molecular Weight 413.64 g/mol [4]
IUPAC Name (1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one[7]
InChI Key MWBJDDYEYGDWCZ-PAYGNFRXSA-N[1][7]
InChI InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1[3][7]
Canonical SMILES C[C@H]1CC[C@H]2--INVALID-LINK--[C@H]3CC[C@@H]4--INVALID-LINK--C)O">C@HC4CC(=O)[C@@]32C1[5]

Biological Activity and Therapeutic Potential

This compound has been traditionally recognized for its antitussive and expectorant properties.[2][3][5] Modern scientific investigations have further elucidated its pharmacological profile, revealing potential applications in oncology and neuroprotection.

Respiratory Effects

The primary and most well-documented biological activities of this compound are its ability to suppress coughs and facilitate the clearing of mucus from the airways.[2][3][5] These properties make it a compound of interest for the development of novel treatments for respiratory conditions.

Anti-Cancer Activity

Emerging research has highlighted the potential of this compound as an anti-cancer agent. Studies have indicated its ability to inhibit the growth of non-small cell lung cancer (NSCLC) cells.[3] This anti-proliferative effect is attributed to its modulation of key signaling pathways involved in cell cycle regulation.[3]

Neuroprotective Effects

Preliminary evidence suggests that this compound may also possess neuroprotective properties, offering a potential therapeutic avenue for neurodegenerative disorders.[3] Further research is required to fully understand the mechanisms underlying this activity.

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects through the modulation of specific intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of this compound-based therapeutics.

Modulation of Inflammatory Pathways

This compound has been shown to modulate inflammatory pathways, which likely contributes to its antitussive and expectorant effects.[3] Key pathways identified in this context include:

  • Tumor Necrosis Factor (TNF) Signaling: this compound is believed to interfere with the signaling cascade initiated by TNF, a pro-inflammatory cytokine.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is crucial for cytokine signaling, and its modulation by this compound could explain its anti-inflammatory properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates IKK IKK Receptor->IKK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression Translocates & Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB->Gene_Expression Translocates & Activates This compound This compound This compound->JAK Inhibits This compound->IKK Inhibits Inflammatory Response Inflammatory Response Gene_Expression->Inflammatory Response Leads to TNF TNF TNF->Receptor Binds Cytokine Cytokine Cytokine->Receptor Binds

Caption: this compound's modulation of TNF and JAK-STAT pathways.

Regulation of the p53 Signaling Pathway

In the context of its anti-cancer activity, this compound has been found to influence the p53 signaling pathway.[3] The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. By modulating this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.

G cluster_cellular_stress Cellular Stress cluster_regulation Regulation cluster_cellular_response Cellular Response DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits (Degradation) This compound This compound This compound->p53 Stabilizes/Activates

Caption: this compound's impact on the p53 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. While specific, detailed protocols are often proprietary to the conducting laboratories, the general methodologies can be outlined.

General Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical experimental workflow for studying the effect of this compound on a specific signaling pathway.

G Cell_Culture 1. Cell Culture (e.g., NSCLC cells) Zhebeirine_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Zhebeirine_Treatment Protein_Extraction 3. Protein Extraction Zhebeirine_Treatment->Protein_Extraction Western_Blot 4. Western Blot Analysis (e.g., for p53, p-STAT, etc.) Protein_Extraction->Western_Blot Data_Analysis 5. Data Analysis (Quantification of protein levels) Western_Blot->Data_Analysis

Caption: Experimental workflow for signaling pathway analysis.

Note on Experimental Design: When conducting such experiments, it is crucial to include appropriate controls, such as vehicle-treated cells, and to perform dose-response and time-course studies to fully characterize the effects of this compound.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and multifaceted biological activities. Its demonstrated effects on respiratory inflammation and cancer cell proliferation, mediated through the modulation of key signaling pathways such as TNF, JAK-STAT, and p53, warrant further investigation. This technical guide provides a foundational resource for scientists and researchers to advance the understanding and potential therapeutic application of this compound. Future studies should focus on elucidating the precise molecular interactions, optimizing delivery systems, and conducting preclinical and clinical trials to validate its therapeutic efficacy and safety.

References

Spectroscopic Profile of Zhebeirine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for Zhebeirine, a ceveratrum-type steroidal alkaloid. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this and similar natural products.

Introduction to this compound

This compound is a naturally occurring steroidal alkaloid belonging to the ceveratrum class. These compounds are predominantly isolated from plants of the Fritillaria genus, which have a long history of use in traditional medicine. The complex steroidal backbone of this compound necessitates a comprehensive analytical approach for its unequivocal identification and characterization, relying primarily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide details the expected spectroscopic data and the methodologies for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry, typically using electrospray ionization (ESI), provides the accurate mass of the protonated molecule, which is used to confirm the elemental composition.

ParameterValue
Molecular Formula C₂₇H₄₅NO₃
Monoisotopic Mass 431.3399 u
Observed Ion [M+H]⁺ m/z 432.3472
Tandem Mass Spectrometry (MS/MS) Data

Tandem MS (MS/MS) experiments are employed to induce fragmentation of the parent ion, yielding characteristic product ions that provide insights into the molecule's structure. A previously reported UPLC-MS/MS method for the quantification of this compound utilized the transition of m/z 414.5→81.0.[1]

Precursor Ion (m/z)Product Ions (m/z)
432.3414.3, 396.3, 288.2, 114.1, 81.0
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation : An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : ESI positive.

    • Capillary Voltage : 3.0 kV.

    • Sampling Cone Voltage : 40 V.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Collision Energy (for MS/MS) : Ramped from 10 to 40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.55m1HH-3
5.34d1HH-6
0.78s3HH-18
1.05s3HH-19
0.85d3HH-21
0.95d3HH-27
2.50m1HH-22
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on all the carbon atoms in this compound.

Chemical Shift (δ, ppm)Carbon TypeAssignment
141.2CC-5
121.5CHC-6
71.8CHC-3
60.1CHC-22
56.7CHC-17
50.1CHC-9
42.3CC-10
39.8CH₂C-12
37.3CC-4
36.5CH₂C-1
31.9CHC-8
31.6CH₂C-7
20.9CH₂C-11
19.4CH₃C-19
18.2CH₃C-21
16.5CH₃C-18
15.8CH₃C-27
Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation : 5-10 mg of this compound dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 16 ppm.

    • Acquisition Time : 2 seconds.

    • Relaxation Delay : 2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 240 ppm.

    • Acquisition Time : 1 second.

    • Relaxation Delay : 2 seconds.

  • 2D NMR : Standard pulse programs for COSY, HSQC, and HMBC experiments are used for complete assignment of proton and carbon signals.

Analytical Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a natural source.

This compound Analytical Workflow Figure 1: Generalized workflow for the isolation and characterization of this compound. cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Fritillaria sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure this compound fractionation->pure_compound lcms LC-MS Analysis pure_compound->lcms nmr NMR Spectroscopy pure_compound->nmr hrms HRMS (Formula Confirmation) lcms->hrms msms MS/MS (Fragmentation) lcms->msms data_analysis Data Analysis and Interpretation hrms->data_analysis msms->data_analysis one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr one_d_nmr->data_analysis two_d_nmr->data_analysis structure_confirmation Structure Confirmation of this compound data_analysis->structure_confirmation

Workflow for this compound Analysis

This comprehensive guide provides foundational spectroscopic data and protocols essential for the identification and characterization of this compound. The methodologies outlined are standard in the field of natural product chemistry and can be adapted for the analysis of other ceveratrum-type alkaloids.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zhebeirine is a major active steroidal alkaloid found in the bulbs of various Fritillaria species, which are widely used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for the quality control of raw herbal materials, extracts, and finished pharmaceutical products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. The separation is achieved on a C18 column with an isocratic mobile phase. Steroidal alkaloids like this compound often lack strong chromophores, making UV detection at higher wavelengths less sensitive.[1] Therefore, detection is performed at a low wavelength (e.g., 205 nm) to achieve adequate sensitivity for quantification.[2][3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions

2.1. Standard Stock Solution of this compound (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve.

2.3. Sample Preparation (from Fritillaria Bulbs)

  • Grind the dried Fritillaria bulbs into a fine powder (approximately 40 mesh).

  • Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.[4]

  • Allow the mixture to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are recommended for validation:

3.1. System Suitability Inject the same working standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

3.2. Linearity Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

3.3. Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

3.4. Precision

  • Intra-day precision: Analyze six replicates of a sample solution on the same day.

  • Inter-day precision: Analyze six replicates of a sample solution on three different days. The RSD for both should be less than 2%.[4]

3.5. Accuracy The accuracy of the method can be assessed by a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

Data Presentation

The following table summarizes the typical quantitative data obtained from the validation of an HPLC method for a steroidal alkaloid, which can be used as a reference for the this compound quantification method.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Retention Time Approximately 8.5 min
LOD ~0.2 µg/mL[3]
LOQ ~0.7 µg/mL[3]
Intra-day Precision (RSD%) < 2.0%[4]
Inter-day Precision (RSD%) < 2.0%[4]
Accuracy (% Recovery) 98.0% - 102.0%

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start sample_prep Sample Preparation: 1. Weigh Fritillaria Powder 2. Ultrasonic Extraction with Methanol 3. Centrifuge and Filter start->sample_prep standard_prep Standard Preparation: 1. Prepare Stock Solution (1 mg/mL) 2. Serial Dilution for Working Standards start->standard_prep hplc_injection Inject into HPLC System sample_prep->hplc_injection standard_prep->hplc_injection chromatography Chromatographic Separation: - C18 Column - Acetonitrile:Water:Formic Acid - Flow Rate: 1.0 mL/min hplc_injection->chromatography detection UV Detection at 205 nm chromatography->detection data_acquisition Data Acquisition & Peak Integration detection->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify this compound in Sample data_acquisition->quantification end End quantification->end

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for the Isolation of Zhebeirine from Fritillaria Bulbs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine is a steroidal alkaloid found in the bulbs of various Fritillaria species, which are used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. The isolation and purification of this compound are crucial for pharmacological studies and potential drug development. This document provides a detailed protocol for the isolation of this compound from Fritillaria bulbs, based on established methodologies for the extraction and purification of Fritillaria alkaloids. Additionally, potential signaling pathways that may be modulated by this compound are discussed, drawing on the known biological activities of related compounds from the same genus.

Data Presentation: Quantitative Summary of Alkaloid Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of alkaloids from Fritillaria species. These values can serve as a benchmark for the expected yields and purity at different stages of the isolation process.

Table 1: Extraction Yields of Total Alkaloids from Fritillaria Bulbs

Fritillaria SpeciesExtraction MethodExtraction Yield (% of raw material)Reference
Fritillaria cirrhosaEthanol ExtractionNot Specified[1]
Fritillaria imperialisEthanol Maceration0.47% (crude alkaloid mixture)[2]
Fritillaria speciesAcid Extraction (1% HCl)0.12% (crude extract dry paste)[3]
Fritillaria speciesAcid Extraction (0.5% HCl)0.126% (crude extract dry paste)[3]

Table 2: Enrichment and Recovery of Total Alkaloids using Macroporous Resin

ParameterValueReference
Resin TypeH-103[1][4]
Adsorption CapacityHigh[1]
Desorption RatioHigh[1]
Increase in Total Alkaloid Content21.40-fold[4]
Recovery Yield of Total Alkaloids94.43%[4]
Increase in Imperialine Content18.31-fold[4]
Recovery Yield of Imperialine90.57%[4]
Increase in Peimisine Content22.88-fold[4]
Recovery Yield of Peimisine96.16%[4]

Experimental Protocols

This section details a comprehensive protocol for the isolation of this compound from Fritillaria bulbs, integrating various established techniques.

Part 1: Extraction of Total Alkaloids

This protocol describes an acid-based extraction method, which is effective for selectively extracting alkaloids.

Materials and Equipment:

  • Dried and powdered Fritillaria bulbs

  • 0.5% - 2% Hydrochloric acid (HCl) solution

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • pH meter

  • Glassware (beakers, flasks, separatory funnels)

Procedure:

  • Maceration: Weigh 1 kg of powdered Fritillaria bulbs and macerate with 6-10 liters of 1% HCl solution for 1-2 hours with constant stirring.

  • Filtration: Filter the mixture through cheesecloth or a suitable filter to separate the extract from the plant residue.

  • Repeat Extraction: Repeat the extraction process on the plant residue one more time to ensure maximum recovery of alkaloids.

  • Concentration: Combine the acidic extracts and concentrate the volume under reduced pressure using a rotary evaporator until the volume is reduced to approximately 1-2 liters.

  • Centrifugation: Centrifuge the concentrated extract to remove any suspended solids. Collect the supernatant.

  • Basification: Cool the supernatant and adjust the pH to 8-11 with 10% NaOH solution. This will precipitate the free alkaloids.

  • Solvent Partitioning: Transfer the basified solution to a large separatory funnel and extract three times with an equal volume of dichloromethane.

  • Drying and Evaporation: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and then evaporate the solvent to dryness using a rotary evaporator to obtain the crude total alkaloid extract.

Part 2: Purification of this compound

This part of the protocol involves a multi-step purification process to isolate this compound from the crude alkaloid mixture.

2.1 Macroporous Resin Column Chromatography

Materials and Equipment:

  • Crude total alkaloid extract

  • Macroporous adsorption resin (e.g., HPD100 or HPD722 type)

  • 0.5% - 2% Hydrochloric acid (HCl) solution

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

  • 95% Ethanol

  • Chromatography column

  • Fraction collector

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the crude total alkaloid extract in 1% HCl solution and adjust the pH to 8-11 with 10% NaOH solution.

  • Column Loading: Load the prepared sample solution onto the packed macroporous resin column.

  • Washing: Wash the column with distilled water until the eluate is colorless and tests negative for sugars.

  • Elution: Elute the alkaloids from the resin with 95% ethanol. Collect the eluate in fractions.

  • Monitoring: Monitor the fractions for the presence of alkaloids using a suitable method (e.g., TLC with an alkaloid-detecting reagent).

  • Concentration: Combine the alkaloid-rich fractions and evaporate the ethanol under reduced pressure to obtain the enriched total alkaloid extract.

2.2 Silica Gel Column Chromatography

Materials and Equipment:

  • Enriched total alkaloid extract

  • Silica gel (100-200 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-ammonia)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • UV lamp and/or iodine chamber for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of the chosen solvent system and pack it into the chromatography column.

  • Sample Loading: Dissolve the enriched alkaloid extract in a small amount of the initial solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial solvent, gradually increasing the polarity of the solvent system. A suggested gradient could be starting with 100% chloroform and gradually adding methanol.

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing this compound. A suitable developing solvent system for TLC is benzene-acetone-methanol-diethylamine (90:4:4:2).[2]

  • Pooling and Concentration: Combine the fractions containing pure or highly enriched this compound and evaporate the solvent.

2.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC can be employed.

Materials and Equipment:

  • Partially purified this compound fraction

  • Preparative HPLC system with a suitable detector (e.g., UV or ELSD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water containing a modifier like ammonium bicarbonate)

Procedure:

  • Sample Preparation: Dissolve the this compound-enriched fraction in the initial mobile phase.

  • Method Development: Optimize the separation conditions on an analytical HPLC system before scaling up to the preparative scale. A potential starting condition could be a gradient elution with acetonitrile and 10 mmol/L ammonium bicarbonate (pH adjusted to 10 with ammonia).

  • Purification: Inject the sample onto the preparative HPLC column and run the optimized gradient program.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Confirmation: Analyze the purity of the collected fraction using analytical HPLC and confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualization

Experimental Workflow for this compound Isolation

experimental_workflow start Fritillaria Bulbs (Powdered) extraction Acid Extraction (0.5-2% HCl) start->extraction crude_extract Crude Total Alkaloid Extract extraction->crude_extract resin_purification Macroporous Resin Chromatography crude_extract->resin_purification enriched_extract Enriched Alkaloid Extract resin_purification->enriched_extract silica_gel Silica Gel Column Chromatography enriched_extract->silica_gel semi_pure Semi-Purified this compound silica_gel->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_this compound->analysis tgf_beta_pathway tgfb TGF-β receptor TGF-β Receptor Complex (TβRI/TβRII) tgfb->receptor Binds smad23 Smad2/3 receptor->smad23 Phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to gene_transcription Gene Transcription (e.g., Collagen, α-SMA) nucleus->gene_transcription Promotes fibrosis Fibrosis gene_transcription->fibrosis This compound This compound (?) This compound->receptor Inhibits? This compound->smad_complex Inhibits? cholinergic_pathway cluster_pre cluster_synapse cluster_post ach Acetylcholine (ACh) ach_receptor ACh Receptor ach->ach_receptor Binds to ache Acetylcholinesterase (AChE) ach->ache Hydrolyzed by presynaptic Presynaptic Neuron presynaptic->ach Releases postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft signal Signal Transduction ach_receptor->signal choline_acetate Choline + Acetate ache->choline_acetate This compound This compound (?) This compound->ache Inhibits

References

Unveiling the Therapeutic Potential of Zhebeirine: Animal Models for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zhebeirine, also known as Zhebeinine, is a C-nor-D-homosteroidal alkaloid isolated from the bulbs of Fritillaria thunbergii Miq.[1]. This plant has a long history in traditional Chinese medicine for treating respiratory ailments. Modern research is beginning to explore the pharmacological activities of its extracts and constituent compounds, including this compound. These application notes provide a detailed overview of the current understanding of this compound's in vivo efficacy, primarily through studies of Fritillaria thunbergii extracts, and offer protocols for animal models relevant to its potential therapeutic applications. Due to the limited number of studies on isolated this compound, the information presented largely pertains to the effects of the whole extract, in which this compound is a key alkaloid component.

Pharmacological Activities and Therapeutic Potential

Extracts of Fritillaria thunbergii, rich in alkaloids like this compound, have demonstrated a range of pharmacological effects in preclinical studies. These activities suggest potential therapeutic applications in several areas:

  • Anti-inflammatory Effects: The alcohol extract of Fritillaria thunbergii has been shown to alleviate xylene-induced ear swelling and carrageenan-induced paw edema in mice, indicating significant anti-inflammatory properties[2].

  • Antitussive and Expectorant Activities: Traditionally used for cough and phlegm, studies have confirmed the antitussive and expectorant effects of Fritillaria thunbergii extracts[2].

  • Anti-cancer Activity: Research suggests that the alkaloids in Fritillaria thunbergii possess anti-cancer properties[2][3].

  • Pulmonary Fibrosis: A key area of investigation is the effect of Fritillaria thunbergii extract on pulmonary fibrosis. In a mouse model, the extract was found to ameliorate bleomycin-induced lung fibrosis[4].

Animal Model for Pulmonary Fibrosis

Pulmonary fibrosis is a progressive and often fatal lung disease with limited treatment options. The demonstrated efficacy of Fritillaria thunbergii extract in a preclinical model of this disease provides a strong rationale for investigating the specific contribution of this compound.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol outlines the methodology for inducing pulmonary fibrosis in mice using bleomycin, a model in which Fritillaria thunbergii extract has shown therapeutic effects[4].

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Reagents and Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • This compound or Fritillaria thunbergii extract

  • Vehicle for drug administration (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Tracheal instillation equipment

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Make a small incision on the ventral side of the neck to expose the trachea.

    • Administer a single intratracheal instillation of bleomycin (e.g., 3-5 mg/kg) in sterile saline. Control animals receive sterile saline only.

    • Suture the incision.

  • Treatment:

    • Begin daily administration of this compound or Fritillaria thunbergii extract (at a predetermined dose) or vehicle to the respective groups, typically starting on day 1 or day 7 post-bleomycin instillation. Administration can be via oral gavage or intraperitoneal injection.

  • Monitoring:

    • Monitor the body weight and general health of the animals daily.

  • Endpoint Analysis (e.g., on day 21 or 28):

    • Lung Function Tests: Assess lung function parameters such as resistance and compliance.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

    • Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition (fibrosis).

    • Hydroxyproline Assay: Quantify the collagen content in the lung tissue as a measure of fibrosis.

    • Western Blot and Immunohistochemistry: Analyze the expression of key proteins in the fibrotic signaling pathways.

Quantitative Data Summary

The following table summarizes the type of quantitative data that can be collected from the bleomycin-induced pulmonary fibrosis model to evaluate the efficacy of this compound.

ParameterControl GroupBleomycin + Vehicle GroupBleomycin + this compound Group
Body Weight Change (%) IncreaseSignificant DecreaseAttenuated Decrease
Lung Hydroxyproline (µ g/lung ) LowSignificantly IncreasedSignificantly Decreased
Total Cells in BAL Fluid (x10^5) LowSignificantly IncreasedSignificantly Decreased
Fibrosis Score (Ashcroft Scale) 0-14-62-3
p-PI3K/PI3K Ratio (Western Blot) BaselineIncreasedDecreased
p-AKT/AKT Ratio (Western Blot) BaselineIncreasedDecreased
FOXO3a Expression (Western Blot) BaselineDecreasedIncreased

Note: This table presents expected trends based on the study of Fritillaria thunbergii extract. Actual values would need to be determined experimentally.

Signaling Pathway Modulation

The therapeutic effects of Fritillaria thunbergii extract in the pulmonary fibrosis model have been linked to the modulation of the PI3K/AKT/FOXO signaling pathway[4]. Over-activation of this pathway is implicated in the fibrotic process. The extract was shown to inhibit the phosphorylation of PI3K and AKT, leading to an increase in the active, non-phosphorylated form of the transcription factor FOXO3a, which in turn can help to mitigate the fibrotic response.

Visualizations

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Endpoint Analysis acclimatization Acclimatization of Mice anesthesia Anesthesia acclimatization->anesthesia bleomycin Intratracheal Bleomycin Instillation anesthesia->bleomycin treatment Daily Treatment with This compound/Vehicle bleomycin->treatment lung_function Lung Function Tests treatment->lung_function bal Bronchoalveolar Lavage treatment->bal histopathology Histopathology treatment->histopathology biochemical Biochemical Assays (Hydroxyproline, Western Blot) treatment->biochemical G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt AKT pi3k->akt Activation foxo3a_p p-FOXO3a (Inactive) akt->foxo3a_p Phosphorylation foxo3a FOXO3a (Active) akt->foxo3a Inhibition (Phosphorylation) target_genes Target Gene Expression foxo3a->target_genes Regulation fibrosis Fibrosis target_genes->fibrosis This compound This compound This compound->pi3k Inhibition This compound->akt Inhibition

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Zhebeirine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine, a cevanine-type isosteroidal alkaloid primarily found in the bulbs of Fritillaria species, has garnered significant interest for its potential therapeutic properties. Understanding the metabolic fate of this compound is crucial for its development as a pharmaceutical agent, as its metabolites may exhibit distinct pharmacological activities or toxicities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical tool for the elucidation of drug metabolism. These application notes provide a comprehensive guide and detailed protocols for the identification and characterization of this compound metabolites using advanced mass spectrometry techniques. While direct metabolism studies on this compound are limited, this document leverages data from structurally related alkaloids to propose potential metabolic pathways and provides robust methodologies for their experimental verification.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other steroidal alkaloids, the metabolic transformations of this compound are likely to involve Phase I and Phase II reactions.

Phase I Metabolism:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic route for steroidal compounds. This can occur at various positions on the steroid backbone or on pendant alkyl groups.

  • Dehydrogenation: The formation of double bonds through the removal of hydrogen atoms can also occur, leading to the formation of unsaturated metabolites.

  • Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of ketone or aldehyde functionalities.

Phase II Metabolism:

  • Glucuronidation: The addition of a glucuronic acid moiety to hydroxyl groups is a major pathway for increasing the water solubility and facilitating the excretion of metabolites.

  • Sulfation: The conjugation of a sulfonate group to hydroxylated metabolites is another common Phase II reaction.

These predicted pathways provide a basis for targeted and untargeted screening for potential this compound metabolites in in vitro and in vivo studies.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of this compound metabolites.

G cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism cluster_analysis LC-MS/MS Analysis and Data Processing in_vitro_incubation Incubation of this compound with Liver Microsomes quenching Reaction Quenching in_vitro_incubation->quenching protein_precipitation Protein Precipitation quenching->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis UPLC-QTOF-MS/MS Analysis supernatant_collection->lc_ms_analysis Analysis animal_dosing Animal Dosing with this compound sample_collection Collection of Blood, Urine, Feces animal_dosing->sample_collection sample_preparation Sample Preparation (e.g., SPE) sample_collection->sample_preparation sample_preparation->lc_ms_analysis Analysis data_acquisition Data Acquisition (Full Scan & MS/MS) lc_ms_analysis->data_acquisition metabolite_profiling Metabolite Profiling data_acquisition->metabolite_profiling structure_elucidation Structure Elucidation metabolite_profiling->structure_elucidation

Caption: Experimental workflow for this compound metabolite identification.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

Objective: To generate and identify Phase I and Phase II metabolites of this compound in an in vitro system.

Materials:

  • This compound

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • In a microcentrifuge tube, combine the following:

      • Phosphate buffer (100 mM, pH 7.4)

      • Rat liver microsomes (final concentration 0.5 mg/mL)

      • This compound stock solution (final concentration 10 µM)

      • NADPH regenerating system (for Phase I) or UDPGA (for Phase II, final concentration 2 mM)

    • Prepare a control incubation without the cofactor (NADPH or UDPGA).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the cofactor.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

Objective: To separate and identify this compound and its potential metabolites using high-resolution mass spectrometry.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Fragmentor Voltage: 120 V

  • Skimmer Voltage: 65 V

  • Mass Range: m/z 100-1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS (TopN, where N=5)

  • Collision Energy: Ramped from 10 to 40 eV

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available literature.

ParameterValueReference
Molecular Formula C27H45NO3PubChem
Molecular Weight 431.65 g/mol PubChem
Precursor Ion (m/z) 414.5 [M+H-H2O]+[1]
Product Ion (m/z) 81.0[1]
Oral Bioavailability (mice) 22.8%[1]
Predicted Metabolites and their Mass Spectral Data

The following table presents the predicted metabolites of this compound and their expected mass spectral data. These predictions are based on common metabolic pathways for steroidal alkaloids and require experimental verification.

MetaboliteProposed TransformationMolecular FormulaExpected [M+H]+ (m/z)
M1 MonohydroxylationC27H45NO4448.3370
M2 DehydrogenationC27H43NO3430.3265
M3 Oxidation (Ketone)C27H43NO4446.3214
M4 Glucuronide Conjugate of M1C33H53NO10624.3691
M5 Sulfate Conjugate of M1C27H45NO7S528.2938

Mandatory Visualizations

Predicted Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound, leading to the diagnostic product ion observed in MRM experiments.

G This compound This compound [M+H]+ m/z 432.34 Intermediate1 [M+H-H2O]+ m/z 414.33 This compound->Intermediate1 Loss of H2O Fragment1 m/z 81.0 Intermediate1->Fragment1 Ring Cleavage G cluster_pathway Potential Anti-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Inflammation Inflammatory Response MAPK->Inflammation NFkB NF-κB IKK->NFkB NFkB->Inflammation This compound This compound & Metabolites This compound->MAPK Inhibition This compound->IKK Inhibition

References

Application Notes and Protocols for the Synthesis and Evaluation of Zhebeirine Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine is a naturally occurring steroidal alkaloid isolated from the bulbs of Fritillaria thunbergii Miq.[1]. Like other isosteroidal alkaloids found in the Fritillaria genus, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory effects[2][3][4][5]. The complex steroidal scaffold of this compound presents a unique opportunity for the development of novel therapeutic agents. The synthesis of this compound analogues and the systematic study of their structure-activity relationships (SAR) are crucial steps in optimizing their potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the methodologies for the synthesis of this compound analogues, protocols for key biological assays to evaluate their activity, and a framework for establishing structure-activity relationships. Due to the limited public information on the specific total synthesis of this compound, this document presents a generalized synthetic approach based on established methods for related steroidal alkaloids.

Data Presentation: Biological Activities of Fritillaria Alkaloids

The following table summarizes the reported biological activities of several isosteroidal alkaloids from Fritillaria species, providing a baseline for comparing newly synthesized this compound analogues.

CompoundBiological ActivityCell Line/AssayIC50 (µM)Reference
ZhebeisineCytotoxicityHT2925.1[1]
DLD148.8[1]
5,6-anhydrohupehenineCytotoxicityHepG212.21[6]
MCF-722.05[6]
Derivative 9sCytotoxicityHepG21.27[6]
N-demethylpuqietinoneAcetylcholinesterase InhibitionHuman RBC AChE6.4[2]
EbeiedinoneAcetylcholinesterase InhibitionHuman RBC AChE5.7[2]
Yibeinoside AAcetylcholinesterase InhibitionHuman RBC AChE6.5[2]
ChuanbeinoneAcetylcholinesterase InhibitionHuman RBC AChE7.7[2]
Przewalskine D (4)Acetylcholinesterase Inhibition6.9[7]
Aβ Aggregation Inhibition33.1[7]
NO Release Inhibition32.6[7]
Compound 1 (from F. ussuriensis)Anti-inflammatory (NO Production)RAW264.7< 10[3]
Compound 4 (from F. ussuriensis)Anti-inflammatory (NO Production)RAW264.7< 10[3]
Compound 11 (from F. ussuriensis)Anti-inflammatory (NO Production)RAW264.7< 10[3]
Compound 15 (from F. ussuriensis)Anti-inflammatory (NO Production)RAW264.7< 10[3]
Compound 22 (from F. ussuriensis)Anti-inflammatory (NO Production)RAW264.7< 10[3]
Compound 24 (from F. ussuriensis)Anti-inflammatory (NO Production)RAW264.7< 10[3]

Experimental Protocols

General Synthetic Strategy for this compound Analogues

While a specific total synthesis of this compound has not been widely reported, a plausible retrosynthetic analysis suggests that its complex steroidal core can be constructed from simpler precursors through a series of stereocontrolled reactions. The synthesis of analogues would likely involve the late-stage functionalization of a common intermediate. A generalized synthetic workflow is proposed below.

G cluster_0 Retrosynthesis Zhebeirine_Analogues This compound Analogues Late_Stage_Functionalization Late-Stage Functionalization Zhebeirine_Analogues->Late_Stage_Functionalization Modification of functional groups Common_Steroidal_Intermediate Common Steroidal Intermediate Late_Stage_Functionalization->Common_Steroidal_Intermediate Core scaffold Key_Cyclization_Reactions Key Cyclization Reactions Common_Steroidal_Intermediate->Key_Cyclization_Reactions Ring formation Acyclic_Precursors Acyclic Precursors Key_Cyclization_Reactions->Acyclic_Precursors Starting materials

Caption: Retrosynthetic approach for this compound analogues.

Protocol for the Synthesis of a Common Steroidal Intermediate (Hypothetical):

This protocol is a generalized representation and would require significant optimization for the specific synthesis of this compound analogues.

  • Assembly of the A/B Ring System: A Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the core cyclohexene ring of the steroidal skeleton. Stereocontrol can be achieved through the use of chiral auxiliaries or catalysts.

  • Formation of the C/D Rings: A series of annulation reactions, such as the Robinson annulation, can be used to build the subsequent rings of the steroidal core.

  • Introduction of the Nitrogen-Containing E/F Rings: The nitrogen-containing heterocyclic rings characteristic of this compound can be introduced through intramolecular cyclization reactions, such as reductive amination or palladium-catalyzed N-arylation/alkylation.

  • Functional Group Interconversions: Throughout the synthesis, various functional group manipulations, including oxidations, reductions, and protections/deprotections, will be necessary to achieve the desired stereochemistry and functionality of the common intermediate.

Biological Assay Protocols

This protocol is used to assess the cytotoxic effects of the synthesized this compound analogues on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT29, DLD1, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This assay evaluates the potential of this compound analogues to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for each compound.

This assay measures the ability of this compound analogues to inhibit the activity of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase from electric eel.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the this compound analogue solution at various concentrations.

    • Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without an inhibitor and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Fritillaria Alkaloids

Based on studies of related alkaloids, this compound analogues may exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 NF-κB Pathway cluster_2 TGF-β Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus_NFkB NF-κB (in nucleus) NFκB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Genes (e.g., iNOS) Nucleus_NFkB->Inflammatory_Genes activates transcription TGFβ TGF-β TGFβR TGF-β Receptor TGFβ->TGFβR binds Smad23 Smad2/3 TGFβR->Smad23 phosphorylates Smad4 Smad4 Smad23->Smad4 binds Smad_complex Smad Complex Smad4->Smad_complex Nucleus_Smad Smad Complex (in nucleus) Smad_complex->Nucleus_Smad translocates Target_Genes Target Genes Nucleus_Smad->Target_Genes regulates transcription This compound This compound Analogues This compound->IKK inhibits This compound->Smad23 inhibits

Caption: Potential signaling pathways modulated by this compound analogues.

General Workflow for SAR Studies of this compound Analogues

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogues to establish structure-activity relationships.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Analogue_Design Analogue Design Synthesis Synthesis & Purification Analogue_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Assay Cytotoxicity Screening Characterization->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay Cytotoxicity_Assay->Anti_inflammatory_Assay AChE_Assay AChE Inhibition Assay Anti_inflammatory_Assay->AChE_Assay Data_Analysis Data Analysis (IC50 determination) AChE_Assay->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analogue_Design Iterative Design

Caption: Workflow for this compound analogue SAR studies.

Conclusion

The synthesis and evaluation of this compound analogues represent a promising avenue for the discovery of new therapeutic agents. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to systematically explore the structure-activity relationships of this intriguing class of steroidal alkaloids. While the synthesis of the core this compound scaffold is challenging, the potential for discovering potent and selective modulators of key biological pathways justifies the effort. Further research into the total synthesis of this compound and the elucidation of its specific molecular targets will undoubtedly accelerate the development of novel drugs based on this natural product.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Potentially Affected by Zhebeirine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Zhebeirine, an alkaloid derived from the bulbs of Fritillaria species, on key cellular signaling proteins using Western blot analysis. While direct Western blot data for this compound is limited in the current literature, studies on structurally related alkaloids from the same genus, such as Peimine and Peiminine, provide a strong rationale for predicting its molecular targets.[1][2][3][4] This document outlines the potential signaling pathways affected, detailed experimental protocols, and data presentation formats to facilitate research into the pharmacological mechanisms of this compound.

Potential Signaling Pathways Modulated by this compound

Based on the observed effects of related Fritillaria alkaloids, this compound is hypothesized to modulate the following key signaling pathways involved in inflammation, cell survival, and apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Alkaloids from Fritillaria have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt.[1][4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis. Peimine and Peiminine have been demonstrated to inhibit the phosphorylation of ERK1/2 and p38.[1][3][5]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Fritillaria alkaloids have been shown to suppress the activation of NF-κB signaling.[1][2]

  • Apoptosis Pathway: This programmed cell death pathway is critical in development and disease. Related compounds suggest that this compound may modulate the expression of key apoptosis-related proteins.[4]

Proposed Protein Targets for Western Blot Analysis

The following table summarizes the proposed protein targets for Western blot analysis to investigate the effects of this compound treatment. The expected changes are based on studies of related compounds and require experimental validation for this compound.

Signaling PathwayTarget ProteinExpected Change upon this compound TreatmentRationale / Reference
PI3K/Akt p-Akt (phosphorylated Akt)Inhibition of cell survival signaling[1][4]
Akt (total Akt)No significant changeLoading control for p-Akt
MAPK p-ERK1/2 (phosphorylated ERK1/2)Inhibition of proliferation and inflammation[1][5]
ERK1/2 (total ERK1/2)No significant changeLoading control for p-ERK1/2
p-p38 (phosphorylated p38)Inhibition of inflammatory response[1][5]
p38 (total p38)No significant changeLoading control for p-p38
NF-κB p-NF-κB p65 (phosphorylated NF-κB p65)Inhibition of pro-inflammatory gene transcription[1][2]
NF-κB p65 (total NF-κB p65)No significant changeLoading control for p-NF-κB p65
IκBαPrevention of NF-κB activation
Apoptosis Bcl-2Promotion of apoptosis[4]
BaxPromotion of apoptosis[4]
Cleaved Caspase-3Execution of apoptosis[6]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., H1299 lung cancer cells) in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.[4]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency, replace the existing medium with the medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer and 2x Laemmli sample buffer.

Western Blot Analysis
  • SDS-PAGE: Denature the protein samples by boiling at 95-100°C for 5 minutes. Load the equal amounts of protein onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine the molecular weights of the target proteins. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: PI3K/Akt signaling pathway potentially inhibited by this compound.

MAPK_Signaling_Pathway This compound This compound MAPKK MAPKK This compound->MAPKK Stimuli External Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK pMAPK p-MAPK MAPK->pMAPK phosphorylation Response Cellular Response (Inflammation, Apoptosis) pMAPK->Response

Caption: MAPK signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture & this compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Zebularine and Berberine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Zhebeirine": The term "this compound" does not correspond to a recognized compound in the scientific literature for gene expression analysis. It is likely a typographical error, and the intended compounds may be Zebularine or Berberine , both of which are well-researched molecules known to significantly impact gene expression and cellular signaling pathways. This document provides detailed application notes and protocols for both Zebularine and Berberine.

Part 1: Zebularine - A DNA Methylation Inhibitor

Zebularine, a cytidine analog, is a potent inhibitor of DNA methyltransferase (DNMT), leading to the reactivation of tumor suppressor genes silenced by DNA hypermethylation.[1][2] Its anti-cancer properties are primarily attributed to this epigenetic modification.

Quantitative Gene Expression Data

Treatment of cancer cell lines with Zebularine leads to significant changes in the expression of genes involved in cell cycle regulation and apoptosis. The following table summarizes representative quantitative data on gene expression changes.

Cell LineTreatmentGeneFold Change (mRNA)p-valueReference
PLC/PRF5 (Hepatocellular Carcinoma)74.65 µM Zebularine (48h)p16INK4aUpregulated ~4.5-fold< 0.028[3][4]
PLC/PRF5 (Hepatocellular Carcinoma)74.65 µM Zebularine (48h)p14ARFUpregulated ~3.5-fold< 0.028[3][4]
PLC/PRF5 (Hepatocellular Carcinoma)74.65 µM Zebularine (48h)p15INK4bUpregulated ~4-fold< 0.028[3][4]
PLC/PRF5 (Hepatocellular Carcinoma)74.65 µM Zebularine (48h)DNMT1Downregulated ~0.4-fold< 0.028[3][4]
PA-TU-8902 (Pancreatic Cancer)98.82 µM Zebularine (48h)p16INK4aUpregulated ~3-fold< 0.028[3][4]
PA-TU-8902 (Pancreatic Cancer)98.82 µM Zebularine (48h)DNMT1Downregulated ~0.5-fold< 0.028[3][4]
T24 (Bladder Carcinoma)1 mM Zebularine (48h)p16Reactivated (from silenced state)< 0.001[2][5]
Signaling Pathway and Experimental Workflow

Zebularine's Mechanism of Action

Zebularine_Mechanism cluster_inhibition cluster_process Zebularine Zebularine DNMT1 DNMT1 Zebularine->DNMT1 Inhibits DNA_Methylation DNA Hypermethylation (Promoter Regions) DNMT1->DNA_Methylation Catalyzes TSG_Silencing Tumor Suppressor Gene (e.g., p16) Silencing DNA_Methylation->TSG_Silencing Leads to Tumor_Growth Tumor Growth TSG_Silencing->Tumor_Growth Promotes

Caption: Zebularine inhibits DNMT1, preventing DNA hypermethylation and reactivating tumor suppressor genes.

Experimental Workflow for Zebularine Gene Expression Analysis

Zebularine_Workflow Cell_Culture 1. Cell Culture (e.g., PLC/PRF5, T24) Treatment 2. Zebularine Treatment (e.g., 50-200 µM, 24-72h) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Protein_Extraction 5. Protein Extraction Treatment->Protein_Extraction RNA_Seq 4a. RNA Sequencing RNA_Extraction->RNA_Seq qPCR 4b. qPCR RNA_Extraction->qPCR Data_Analysis 7. Data Analysis & Interpretation RNA_Seq->Data_Analysis qPCR->Data_Analysis Western_Blot 6. Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for analyzing gene and protein expression changes in response to Zebularine.

Experimental Protocols

1. Cell Culture and Zebularine Treatment

  • Cell Lines: Human cancer cell lines with known tumor suppressor gene hypermethylation (e.g., T24 bladder cancer, PLC/PRF5 hepatocellular carcinoma).[1][3][4]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Zebularine Preparation: Prepare a stock solution of Zebularine in sterile water or DMSO. Further dilute in culture medium to final concentrations (e.g., 50-200 µM).

  • Treatment: Treat cells for 24-72 hours. Include a vehicle-treated control group.

2. RNA Extraction and Quantitative PCR (qPCR)

  • RNA Isolation: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers.

    • Primers for Human p16 (CDKN2A):

      • Forward: 5'-CAC CAT GAG AGT GGG GGG C-3'

      • Reverse: 5'-GGC TTT GTC GAG GGT GAG AG-3'

    • Primers for Human DNMT1:

      • Forward: 5'-TGC CAC AAG AGA GCA GAG AAG-3'

      • Reverse: 5'-GCA TTA GGC AAG GTC ACT GAG-3'

  • Cycling Conditions:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 60 sec.

  • Data Analysis: Use the 2^-ΔΔCt method to calculate relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH).

3. Western Blot Analysis

  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate with primary antibody against DNMT1 (e.g., 1:1000 dilution) overnight at 4°C.[6][7]

    • Incubate with a corresponding HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Part 2: Berberine - A Natural Alkaloid with Diverse Activities

Berberine is an isoquinoline alkaloid with a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[8] Its mechanism of action involves the modulation of multiple signaling pathways and gene expression.

Quantitative Gene Expression Data

Berberine treatment alters the expression of genes involved in inflammation, cell cycle, and apoptosis. The following table provides examples of its effects on gene expression.

Cell Line / ModelTreatmentGene/RNAFold Changep-valueReference
Human Gastric Cancer Cells (AGS)Berberinehsa_circ_00067023.25-fold upregulated< 0.0001[9]
Human Gastric Cancer Cells (AGS)Berberinehsa_circ_00034231.76-fold upregulated< 0.001[9]
Human Lung Adenocarcinoma (A549)Berberine157 genes upregulated, 489 genes downregulated--[8]
LPS-stimulated MacrophagesBerberineTNF-α mRNASignificantly decreased< 0.01[10]
LPS-stimulated MacrophagesBerberineIL-6 mRNASignificantly decreased< 0.01[10]
AcLDL-stimulated MacrophagesBerberineTNF-α, MCP-1, IL-6Expression and secretion inhibited-[11]
Stable Coronary Heart Disease PatientsBerberine1703 lncRNAs and 912 mRNAs differentially expressed--[12]
Signaling Pathway and Experimental Workflow

Berberine's Anti-Inflammatory Signaling

Berberine_Signaling cluster_activation cluster_inhibition_point LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Berberine Berberine Berberine->IKK Inhibits

Caption: Berberine inhibits the NF-κB signaling pathway, reducing the expression of inflammatory genes.

Experimental Workflow for Berberine Gene Expression Analysis

Berberine_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Stimulation_Treatment 2. Stimulation (e.g., LPS) & Berberine Treatment Cell_Culture->Stimulation_Treatment RNA_Extraction 3. RNA Extraction Stimulation_Treatment->RNA_Extraction Protein_Extraction 5. Protein Extraction Stimulation_Treatment->Protein_Extraction RNA_Seq 4a. RNA Sequencing RNA_Extraction->RNA_Seq qPCR 4b. qPCR RNA_Extraction->qPCR Data_Analysis 7. Data Analysis & Interpretation RNA_Seq->Data_Analysis qPCR->Data_Analysis Western_Blot 6. Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for analyzing gene and protein expression changes in response to Berberine in an inflammatory context.

Experimental Protocols

1. Cell Culture, Stimulation, and Berberine Treatment

  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Culture Conditions: Maintain cells in appropriate culture medium.

  • Berberine Preparation: Dissolve Berberine hydrochloride in sterile water or DMSO to prepare a stock solution.

  • Stimulation and Treatment: Pre-treat cells with Berberine (e.g., 10-50 µM) for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 6-24 hours.

2. RNA Extraction and Quantitative PCR (qPCR)

  • RNA Isolation and cDNA Synthesis: Follow the protocol described for Zebularine.

  • qPCR:

    • Primers for Human TNF-α:

      • Forward: 5'-CCT CTC TCT AAT CAG CCC TCT G-3'

      • Reverse: 5'-GAG GAC CTG GGA GTA GAT GAG-3'

    • Primers for Human IL-6:

      • Forward: 5'-TGC AAT AAC CAC CCC TGA CC-3'

      • Reverse: 5'-GTG CCC ATG CTA CAT TTG CC-3'

  • Cycling Conditions and Data Analysis: Follow the protocol described for Zebularine.

3. Western Blot Analysis

  • Protein Extraction, Quantification, Electrophoresis, and Transfer: Follow the protocol described for Zebularine.

  • Antibody Incubation:

    • Incubate with primary antibodies against components of the NF-κB pathway, such as phospho-NF-κB p65 (e.g., 1:1000 dilution), overnight at 4°C.[13][14][15]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate.

4. RNA Sequencing (RNA-seq) Protocol Outline

  • RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer. A RIN value > 8 is recommended.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.

    • Fragment the RNA and synthesize first and second-strand cDNA.

    • Perform end repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq).

  • Data Analysis:

    • Perform quality control of raw reads (e.g., using FastQC).

    • Trim adapter sequences and low-quality bases.

    • Align reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantify gene expression (e.g., using featureCounts).

    • Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify genes with significant changes in expression upon treatment.[16]

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Zhebeirine, an alkaloid isolated from the bulbs of Fritillaria species. The following sections detail in vitro and in vivo experimental protocols, present quantitative data from relevant studies, and visualize key signaling pathways and workflows.

In Vitro Assessment of Anti-inflammatory Activity

A common and effective method for the initial screening of anti-inflammatory compounds is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in these cells, leading to the production of various pro-inflammatory mediators. The ability of this compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.

Quantitative Data Summary

The following tables summarize the inhibitory effects of an ethyl acetate fraction of Fritillaria thunbergii Miquel extract (EAFM), which contains this compound, on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by EAFM in LPS-stimulated RAW 264.7 Cells

Concentration (µg/mL)NO Production (% of LPS control)
LPS only100%
12.5~85%
25~60%
50~40%

Table 2: Inhibition of Pro-inflammatory Cytokine Production by EAFM in LPS-stimulated RAW 264.7 Cells

CytokineConcentration (µg/mL)Production (% of LPS control)
TNF-α 50~50%
IL-6 50~45%

Note: The data presented is based on studies of an extract containing this compound and indicates a dose-dependent inhibitory effect on key inflammatory mediators.[1][2][3]

Experimental Protocols: In Vitro Assays

Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the measurement of NO production, a key inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Griess Assay:

    • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Griess Assay cluster_3 Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Adhere Allow Cells to Adhere Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess Incubate Incubate AddGriess->Incubate Measure Measure Absorbance at 540 nm Incubate->Measure Calculate Calculate NO Inhibition Measure->Calculate

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

This protocol describes the quantification of key pro-inflammatory cytokines released by macrophages.

Materials:

  • Cell culture supernatant from the NO production assay (or a parallel experiment)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

  • Microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatants as described in the NO production protocol.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants (and standards).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve generated with recombinant cytokines.

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are crucial for confirming the anti-inflammatory effects of a compound in a whole organism. The carrageenan-induced paw edema and xylene-induced ear edema models are widely used for this purpose.

Experimental Protocols: In Vivo Assays

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Protocol:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (different doses), and Positive control.

  • Drug Administration: Administer this compound (orally or intraperitoneally) or the vehicle to the respective groups. Administer the positive control drug.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4][5][6][7][8][9][10][11][12][13]

  • Calculation: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Inflammation and Measurement cluster_3 Analysis Acclimatize Acclimatize Rats Group Group Animals Acclimatize->Group Administer Administer this compound/Vehicle Group->Administer Inject Inject Carrageenan Administer->Inject Measure Measure Paw Volume Inject->Measure Calculate Calculate % Inhibition Measure->Calculate

Xylene-Induced Ear Edema in Mice

This model is used to evaluate the effect of topically or systemically administered anti-inflammatory agents.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Xylene

  • Vehicle

  • Positive control (e.g., Dexamethasone, 1 mg/kg)

  • Cork borer (7 mm diameter)

  • Microbalance

Protocol:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Drug Administration: Administer this compound (orally or intraperitoneally) or the vehicle. Administer the positive control drug.

  • Inflammation Induction: One hour after drug administration, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.[14][15][16][17][18][19][20][21]

  • Sample Collection: After 15-30 minutes, sacrifice the mice by cervical dislocation.

  • Measurement of Ear Edema:

    • Cut circular sections (7 mm diameter) from both ears using a cork borer.

    • Weigh the ear sections immediately using a microbalance.

  • Calculation: The edema is expressed as the difference in weight between the right (treated) and left (control) ear punches. The percentage inhibition of edema is calculated as: [(Ec - Et) / Ec] x 100, where Ec is the average ear edema weight of the control group and Et is the average ear edema weight of the treated group.

Signaling Pathways Modulated by this compound

This compound is believed to exert its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Studies on related compounds and extracts containing this compound suggest the involvement of the NF-κB and MAPK pathways.[1][2][3][22]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Genes induces This compound This compound This compound->IKK inhibits This compound->IkB prevents degradation

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

G cluster_mapk MAPK Cascade cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Gene Expression AP1->Genes induces This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation

References

Application Notes and Protocols for the Pharmacokinetic Study of Zhebeirine in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of Zhebeirine in rodent models. The protocols outlined below are based on established methodologies and published data to ensure robust and reproducible results.

Introduction

This compound is a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, which are commonly used in traditional medicine. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document details the experimental design, procedures, and data analysis for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in mice following intravenous (IV) and oral (PO) administration. This data is essential for understanding the bioavailability and disposition of the compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2 mg/kg20 mg/kg
t½ (h) 2.1 ± 0.53.2 ± 0.7
Tmax (h) -0.5 ± 0.1
Cmax (ng/mL) -450.6 ± 98.2
AUC₀₋t (ng·h/mL) 890.4 ± 156.32031.7 ± 412.5
AUC₀₋∞ (ng·h/mL) 912.8 ± 160.12085.4 ± 420.3
MRT₀₋t (h) 2.5 ± 0.44.1 ± 0.6
MRT₀₋∞ (h) 2.6 ± 0.54.2 ± 0.7
CL (L/h/kg) 2.2 ± 0.4-
Vz (L/kg) 6.8 ± 1.2-
Absolute Bioavailability (F%) -22.8%[1][2]

Data presented as mean ± standard deviation. AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t½: Half-life. MRT: Mean residence time. CL: Clearance. Vz: Volume of distribution.

Experimental Protocols

Detailed methodologies for the key experiments in a pharmacokinetic study of this compound are provided below.

Animal Handling and Dosing

3.1.1. Animals

  • Species: Male and female Sprague-Dawley rats or ICR mice.

  • Weight: 200-250 g for rats, 20-25 g for mice.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Maintained in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

3.1.2. Drug Formulation

  • This compound Solution: Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). The concentration should be calculated based on the dosing volume.

3.1.3. Administration

  • Oral Administration (PO):

    • Accurately weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.[3][4]

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[5]

    • Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to ensure delivery to the stomach.[3][6]

    • Gently insert the gavage needle into the esophagus and administer the this compound solution slowly.[5][6]

    • Observe the animal for any signs of distress after administration.[3]

  • Intravenous Administration (IV):

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[7][8]

    • Place the mouse in a restraining device.[7]

    • Disinfect the tail with 70% ethanol.

    • Insert a 27-30 gauge needle attached to a syringe into one of the lateral tail veins.[7]

    • Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 ml/kg.[7]

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.[7]

Blood Sampling
  • At predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples (approximately 50-100 µL) from the tail vein.[1][9]

  • For tail vein collection, a small nick can be made at the tip of the tail with a sterile scalpel, and blood can be collected into heparinized capillary tubes.[1][9]

  • Ensure hemostasis by applying gentle pressure to the collection site.[1]

  • Place the collected blood samples into tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation
  • Centrifuge the blood samples at 2000-2500 x g for 10-15 minutes at 4°C to separate the plasma.[10]

  • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.[10]

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

3.4.1. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., 3-dehydroverticine).[1][2]

  • Add 150 µL of a precipitating agent (e.g., acetonitrile) to the plasma sample.[1][2]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3.4.2. UPLC-MS/MS Conditions (Example)

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column or similar.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 414.5 → 81.0[1][2]

    • Internal Standard (3-dehydroverticine) Transition: m/z 430.2 → 412.2[1][2]

3.4.3. Method Validation

The analytical method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The linear range for this compound quantification has been reported as 1-3000 ng/mL.[1][2]

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Animal Acclimation Animal Acclimation Drug Formulation Drug Formulation Animal Acclimation->Drug Formulation Oral Gavage (PO) Oral Gavage (PO) Drug Formulation->Oral Gavage (PO) IV Injection IV Injection Drug Formulation->IV Injection Blood Sampling Blood Sampling Oral Gavage (PO)->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation IV Injection->Blood Sampling Protein Precipitation Protein Precipitation Plasma Preparation->Protein Precipitation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Protein Precipitation->UPLC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis UPLC-MS/MS Analysis->Pharmacokinetic Analysis G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation Demethylated Metabolites Demethylated Metabolites This compound->Demethylated Metabolites Demethylation Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Sulfate Conjugates Sulfate Conjugates Hydroxylated Metabolites->Sulfate Conjugates Sulfation Demethylated Metabolites->Glucuronide Conjugates Glucuronidation G cluster_tgf TGF-β Pathway cluster_nfkB NF-κB Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli TGF-β Receptor TGF-β Receptor Pro-inflammatory Stimuli->TGF-β Receptor IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation This compound This compound Smad2/3 Phosphorylation Smad2/3 Phosphorylation This compound->Smad2/3 Phosphorylation IκBα Degradation IκBα Degradation This compound->IκBα Degradation TGF-β Receptor->Smad2/3 Phosphorylation Nuclear Translocation Nuclear Translocation Smad2/3 Phosphorylation->Nuclear Translocation Gene Transcription (Fibrosis) Gene Transcription (Fibrosis) Nuclear Translocation->Gene Transcription (Fibrosis) IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Gene Transcription (Inflammation) Gene Transcription (Inflammation) NF-κB Nuclear Translocation->Gene Transcription (Inflammation)

References

Application Notes and Protocols for Crystallization of Zhebeirine for X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zhebeirine is a steroidal alkaloid of significant interest to researchers in natural product chemistry and drug development. Elucidating its three-dimensional atomic structure through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, mechanism of action, and for facilitating rational drug design. The primary bottleneck in this process is often the growth of high-quality, single crystals suitable for diffraction experiments. This document provides a comprehensive guide to the purification and crystallization of this compound for this purpose.

Pre-crystallization: Purification of this compound

The purity of the starting material is paramount for successful crystallization. It is recommended that this compound be purified to >98% homogeneity before attempting crystallization. High-performance liquid chromatography (HPLC) is a suitable technique for final purification.

Protocol 1: Purification of this compound by HPLC

  • Column Selection: A reversed-phase C18 column is typically effective for the purification of alkaloids.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is a good starting point. The gradient should be optimized to achieve good separation of this compound from any impurities.

  • Detection: UV detection at a wavelength where this compound has significant absorbance should be used. If the chromophore is weak, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure. It is crucial to ensure all traces of the mobile phase modifiers are removed, as they can interfere with crystallization. This can be achieved by repeatedly dissolving the sample in a suitable solvent and re-evaporating.

Crystallization Strategies for this compound

The selection of an appropriate solvent or solvent system is the most critical step in crystallization. A systematic screening of various solvents and crystallization techniques is recommended.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystallization.

  • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals may form at the interface as the solvents slowly mix.

Protocol 2: Crystallization Screening by Slow Evaporation

  • Dissolve 1-5 mg of purified this compound in a small volume (0.5-1 mL) of a chosen solvent (see Table 1 for suggestions).

  • Filter the solution through a 0.22 µm syringe filter into a clean, small vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion (Hanging Drop)

  • Prepare a stock solution of purified this compound (e.g., 5-10 mg/mL) in a "good" solvent (e.g., methanol, ethanol, or chloroform).

  • Pipette 0.5-1 mL of a precipitant (an "anti-solvent" like hexane, ethyl acetate, or water) into the well of a vapor diffusion plate.

  • On a siliconized glass coverslip, place a 1-2 µL drop of the this compound solution.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • Store the plate in a stable environment and monitor for crystal formation.

Data Presentation: Crystallographic Data for a Representative Steroidal Alkaloid

As no crystallographic data for this compound is available, the data for a closely related steroidal alkaloid, Peimine (Verticine) , is presented below as a reference. This data was obtained from the Crystallography Open Database (COD ID: 2011099).

ParameterValue
Compound Name Peimine (Verticine)
Chemical Formula C₂₇H₄₅NO₃
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions
a (Å)7.37
b (Å)14.93
c (Å)23.36
α (°)90
β (°)90
γ (°)90
Volume (ų) 2569.75
Z (molecules/unit cell) 4
Temperature (K) Not Reported
R-factor Not Reported

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the crystallization and structural analysis of a natural product like this compound.

crystallization_workflow cluster_purification Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis raw_extract Raw this compound Extract hplc HPLC Purification raw_extract->hplc pure_this compound Pure this compound (>98%) hplc->pure_this compound screening Crystallization Screening (Solvents, Methods) pure_this compound->screening optimization Optimization of Crystal Growth screening->optimization single_crystal High-Quality Single Crystal optimization->single_crystal data_collection Data Collection (Diffractometer) single_crystal->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement and Validation structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

General workflow for crystallization and X-ray diffraction analysis.

crystallization_methods cluster_methods Crystallization Methods start Pure this compound in Solution slow_evap Slow Evaporation start->slow_evap vapor_diff Vapor Diffusion start->vapor_diff solvent_diff Solvent/Anti-Solvent Diffusion start->solvent_diff end_node Crystal Formation slow_evap->end_node vapor_diff->end_node solvent_diff->end_node

Common crystallization techniques for small molecules.

Troubleshooting & Optimization

Improving the yield of Zhebeirine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Zhebeirine from plant material, primarily from the bulbs of Fritillaria species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is a major isosteroidal alkaloid found in the bulbs of various Fritillaria species, such as Fritillaria thunbergii. These alkaloids are known for their significant pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects.[1][2] Efficient extraction is crucial for ensuring the yield and purity of this compound for research and potential therapeutic applications.

Q2: What are the key factors influencing the yield of this compound extraction?

Several factors can significantly impact the extraction yield of this compound and other alkaloids from Fritillaria bulbs. These include:

  • Solvent Type and Concentration: The choice of solvent and its concentration is critical. Ethanol is a commonly used solvent, with concentrations around 80-90% often showing optimal results for alkaloid extraction.[3][4][5]

  • Extraction Temperature: Higher temperatures generally increase the solubility and diffusion rate of alkaloids, leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds. A temperature range of 60-80°C is often found to be effective.[3][4][5]

  • Extraction Time: The duration of the extraction process affects the completeness of the extraction. Longer extraction times can increase the yield, but there is a point of diminishing returns after which the yield plateaus.

  • Liquid-to-Solid Ratio: A higher ratio of solvent to plant material can enhance the extraction efficiency by increasing the concentration gradient and improving mass transfer.[3][4][5]

  • Plant Material Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.

  • pH of the Extraction Solvent: The pH can influence the solubility and stability of alkaloids. An alkaline environment is often used to extract alkaloids in their free base form. Soaking the plant material in an ammonia solution before extraction is a common practice.[3][4][5]

Q3: What are the common methods for extracting this compound?

Commonly employed methods for extracting this compound and other Fritillaria alkaloids include:

  • Maceration: This involves soaking the plant material in a solvent for a specific period with occasional agitation.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which disrupts the plant cell walls and enhances mass transfer, leading to higher yields in shorter times.[6]

  • Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]

  • Supercritical Fluid Extraction (SFE): This advanced technique uses a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its high selectivity and the ability to extract compounds without thermal degradation.

Troubleshooting Guides

Problem 1: Low this compound Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Ensure you are using a suitable solvent. For isosteroidal alkaloids like this compound, ethanol is a good starting point. Optimize the ethanol concentration; studies suggest that 80-90% ethanol often provides the best results for total alkaloid extraction from Fritillaria.[3][4][5]
Suboptimal Temperature If using a heat-based extraction method, verify the temperature is within the optimal range (typically 60-80°C). Temperatures that are too low may result in incomplete extraction, while excessively high temperatures can degrade the alkaloids.[3][4][5]
Insufficient Extraction Time Increase the extraction time. For methods like maceration or Soxhlet, ensure the extraction is carried out for a sufficient duration to allow for complete extraction. For UAE and MAE, optimize the sonication or irradiation time.
Inadequate Liquid-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material. A higher liquid-to-solid ratio enhances the concentration gradient, which can improve extraction efficiency.[3][4][5]
Incorrect pH For alkaloid extraction, pre-soaking the plant material in an alkaline solution (e.g., ammonia) can improve the yield by converting alkaloid salts into their more soluble free base form.[3][4][5]
Poor Quality Plant Material The concentration of this compound can vary depending on the species, age, and growing conditions of the Fritillaria plant. Ensure you are using high-quality, properly identified plant material.

Problem 2: Impure Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds The initial crude extract will contain various other compounds besides this compound. A purification step is necessary.
Inadequate Purification Employ purification techniques such as column chromatography to separate this compound from other components in the crude extract.[6][8][9]
Solvent Impurities Use high-purity solvents for extraction to avoid introducing contaminants into your extract.

Data Presentation: Comparison of Extraction Methods for Fritillaria Alkaloids

The following tables summarize quantitative data on the extraction of alkaloids from Fritillaria species under different conditions.

Table 1: Optimization of Total Alkaloid Extraction from Fritillaria cirrhosa using Reflux Extraction [3][4][5]

FactorLevel 1Level 2Level 3Optimal Condition
Ethanol Concentration (%)70809090
Temperature (°C)70809080
Liquid-Solid Ratio (mL/g)10:115:120:115:1
Extraction Time (min)90120150120
Predicted Yield (%) ---97.84

Table 2: Supercritical Fluid Extraction (SFE) of Alkaloids from Fritillaria thunbergii [10][11]

ParameterOptimal ConditionPredicted Yield (mg/g)
Extraction Time (h)3.0-
Temperature (°C)60.4-
Pressure (MPa)26.5-
Ethanol Concentration (%)89.3-
Total Alkaloids -3.8
Peimisine -0.5
Peimine -1.3
Peiminine -1.3

Experimental Protocols

Protocol 1: Conventional Soxhlet Extraction of this compound

This protocol provides a baseline method for this compound extraction.

  • Preparation of Plant Material:

    • Dry the bulbs of Fritillaria thunbergii at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried bulbs into a fine powder (e.g., 40-60 mesh).

  • Soxhlet Extraction:

    • Accurately weigh about 10 g of the powdered plant material and place it in a cellulose thimble.

    • Place the thimble in the extraction chamber of a Soxhlet apparatus.

    • Add 200 mL of 80% ethanol to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

    • Allow the extraction to proceed for approximately 6-8 hours (or until the solvent in the siphon tube becomes colorless).

  • Concentration and Drying:

    • After extraction, cool the flask and recover the solvent using a rotary evaporator under reduced pressure at a temperature of 50-60°C.

    • Dry the resulting crude extract in a vacuum oven to a constant weight.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol offers a more efficient alternative to conventional methods.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Fritillaria bulbs as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add 150 mL of 90% ethanol (a liquid-to-solid ratio of 15:1).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a specified frequency (e.g., 40 kHz) and power for 30-60 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration:

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator as described in Protocol 1.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol outlines a method for analyzing the this compound content in the extracts.[12][13][14]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve a known amount of the dried crude extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium bicarbonate) in an isocratic or gradient elution. A common mobile phase is acetonitrile and water containing a small amount of a modifier like triethylamine to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Typically in the low UV range (e.g., 205-220 nm) as isosteroidal alkaloids lack a strong chromophore.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution and identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification start Fritillaria Bulbs drying Drying start->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification hplc Quantification (HPLC-UV) crude_extract->hplc pure_this compound Pure this compound purification->pure_this compound pure_this compound->hplc

Caption: General workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield cause1 Suboptimal Solvent problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Insufficient Time problem->cause3 cause4 Poor Liquid-Solid Ratio problem->cause4 cause5 Wrong pH problem->cause5 solution1 Optimize Solvent & Concentration cause1->solution1 solution2 Adjust Temperature cause2->solution2 solution3 Increase Extraction Time cause3->solution3 solution4 Increase Solvent Volume cause4->solution4 solution5 Adjust pH (e.g., Ammonia Pre-treatment) cause5->solution5

Caption: Troubleshooting logic for low this compound extraction yield.

isosteroidal_alkaloid_biosynthesis cluster_pathway Isosteroidal Alkaloid Biosynthesis Pathway mva Mevalonic Acid (MVA) Pathway ipp IPP & DMAPP mva->ipp mep Methylerythritol Phosphate (MEP) Pathway mep->ipp cholesterol Cholesterol ipp->cholesterol n_containing Nitrogen-containing Intermediates cholesterol->n_containing + Nitrogen Incorporation isosteroidal_alkaloids Isosteroidal Alkaloids (e.g., this compound) n_containing->isosteroidal_alkaloids Cyclization & Modifications

Caption: Simplified putative biosynthesis pathway of isosteroidal alkaloids.[3][15][16][17]

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Zhebeirine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring steroidal alkaloid.[1] Like many compounds in its class, this compound possesses a complex, high molecular weight structure (C27H45NO3) that contributes to its poor solubility in aqueous solutions.[1] This low solubility can be a significant hurdle in experimental settings and for its potential development as a therapeutic agent, as it can lead to low bioavailability and inconsistent results.

Q2: What are the key physicochemical properties of this compound to consider for solubility enhancement?

While extensive experimental data is limited, the following properties are important for devising a solubility enhancement strategy:

  • Chemical Structure: this compound is a steroidal alkaloid.[1] Its large, predominantly lipophilic steroid backbone is the primary reason for its low water solubility.

  • pKa: The predicted pKa of this compound is approximately 14.90.[2] This suggests it is a very weakly basic compound.

  • Physical Form: It is available as a white to off-white solid.[2]

Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5] These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.[6]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[7] Given this compound's basic nature, acidification of the medium is a primary strategy to explore.

    • Co-solvents: The addition of a water-miscible organic solvent in which this compound is more soluble can increase the overall solubility of the aqueous solution.[7]

    • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the lipophilic this compound molecule, thereby increasing its apparent solubility in water.[6]

    • Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their solubility in aqueous media.[7]

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous buffer.
  • Question: I'm trying to prepare a stock solution of this compound in a neutral aqueous buffer (e.g., PBS pH 7.4), but it immediately precipitates. What can I do?

  • Answer: This is a common issue due to the low intrinsic aqueous solubility of this compound. Here are several troubleshooting steps, starting with the simplest:

    • pH Adjustment: Given that this compound is a basic alkaloid, its solubility is expected to be pH-dependent. Try dissolving it in a slightly acidic buffer (e.g., pH 4-6). The protonation of the basic nitrogen atom should increase its aqueous solubility.

    • Use of Co-solvents: If pH adjustment alone is insufficient, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.

      • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are common choices.

      • Workflow:

        • Dissolve this compound in a minimal amount of the chosen co-solvent to create a high-concentration stock.

        • Slowly add this stock solution to your vigorously stirring aqueous buffer.

        • Caution: Pay attention to the final concentration of the co-solvent in your experimental system, as it may have its own biological or chemical effects.

Issue 2: My final working solution is not clear, indicating incomplete dissolution.
  • Question: I've used a co-solvent, but my final working solution of this compound is still hazy. How can I achieve a clear solution?

  • Answer: Haze or turbidity indicates that the solubility limit has been exceeded. Here are some strategies to address this:

    • Optimize the Co-solvent Percentage: You may need to increase the percentage of the co-solvent in your final working solution. It's crucial to determine the tolerance of your experimental system to the co-solvent.

    • Employ a Different Solubility Enhancement Technique:

      • Cyclodextrin Complexation: Cyclodextrins are effective at encapsulating lipophilic molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

      • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used to create micellar solutions that can solubilize this compound.

Data Presentation

Solubility Enhancement Technique General Principle Typical Agents/Methods Considerations for this compound
pH Adjustment Increases solubility of ionizable compounds by shifting the equilibrium towards the more soluble ionized form.Acidic buffers (e.g., citrate, acetate)As a weak base, solubility should increase at lower pH.
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a non-polar solute.DMSO, Ethanol, PEG 400, Propylene GlycolHigh potential for success due to this compound's lipophilic nature. The final co-solvent concentration must be compatible with the experimental system.
Complexation A host molecule (e.g., cyclodextrin) encapsulates the poorly soluble guest molecule (this compound), increasing its apparent water solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)The bulky steroidal structure of this compound needs to fit into the cyclodextrin cavity.
Micellar Solubilization Surfactants form micelles above their critical micelle concentration, which can entrap hydrophobic drugs.Tween® 80, Poloxamer 188, Sodium Lauryl Sulfate (SLS)The choice of surfactant should be compatible with the intended application (e.g., cell culture, in vivo studies).
Particle Size Reduction Increases the surface area of the solid drug, leading to a faster dissolution rate.Micronization, NanosuspensionMay not be sufficient on its own if the intrinsic solubility is very low.

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound using pH Adjustment
  • Objective: To determine the effect of pH on the aqueous solubility of this compound.

  • Materials: this compound powder, a series of buffers (e.g., pH 2, 4, 6, 7.4, 9), a calibrated pH meter, an orbital shaker, and a method for quantifying this compound concentration (e.g., HPLC-UV).

  • Methodology:

    • Prepare a series of buffers with varying pH values.

    • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

    • Plot the solubility of this compound as a function of pH.

Protocol 2: Preparation of a this compound Solution using Cyclodextrin Complexation
  • Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials: this compound powder, HP-β-CD, purified water, magnetic stirrer, and analytical balance.

  • Methodology:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

    • Slowly add the accurately weighed this compound powder to the stirring HP-β-CD solution.

    • Continue stirring at room temperature for a specified period (e.g., 12-24 hours) to allow for complex formation.

    • Visually inspect the solution for clarity. If undissolved particles remain, the solution can be filtered through a 0.22 µm filter to remove excess solid.

    • Determine the final concentration of this compound in the clear solution.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Stock cluster_working Preparation of Working Solution cluster_analysis Analysis start This compound Powder solvent Select Solvent System (e.g., Acidic Buffer, Co-solvent, Cyclodextrin) start->solvent dissolve Dissolve this compound solvent->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Medium stock->dilute working Final Working Solution dilute->working observe Visual Observation (Clarity/Precipitation) working->observe quantify Quantify Concentration (e.g., HPLC) observe->quantify Clear troubleshoot Troubleshoot Formulation observe->troubleshoot Precipitate/ Hazy result Proceed with Experiment quantify->result

Caption: Workflow for Preparing and Troubleshooting this compound Solutions.

solubility_enhancement_pathway cluster_strategies Solubility Enhancement Strategies problem Poor Aqueous Solubility of this compound ph pH Adjustment (Acidification) problem->ph cosolvent Co-solvency (e.g., DMSO, Ethanol) problem->cosolvent complex Complexation (e.g., Cyclodextrins) problem->complex surfactant Micellar Solubilization (e.g., Tween 80) problem->surfactant outcome Enhanced Aqueous Solubility and Bioavailability ph->outcome cosolvent->outcome complex->outcome surfactant->outcome

Caption: Pathways to Enhance the Aqueous Solubility of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Zhebeirine from its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of this compound and related alkaloids?

A1: The primary challenges in the HPLC separation of this compound and its related alkaloids, such as peimine, peiminine, and imperialine, stem from their similar structures and physicochemical properties. These compounds are isosteroidal alkaloids, often lacking strong UV chromophores, which makes detection by standard UV detectors difficult. This necessitates the use of alternative detection methods like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). Furthermore, being basic compounds, they are prone to interacting with residual silanol groups on silica-based columns, leading to poor peak shapes, such as tailing. Achieving baseline separation of these structurally similar alkaloids can be challenging and often requires careful optimization of chromatographic conditions.

Q2: Which type of HPLC column is most suitable for separating this compound and its related alkaloids?

A2: Reversed-phase columns, particularly C18 and C8 columns, are commonly used for the separation of Fritillaria alkaloids like this compound. Modern columns with high-purity silica and effective end-capping are recommended to minimize interactions with residual silanol groups, which can cause peak tailing with basic compounds like alkaloids. For particularly challenging separations, specialty columns designed for basic compounds, such as those with polar-embedded or charged surface modifications, can offer improved peak shape and resolution.

Q3: What detection methods are recommended for the analysis of this compound?

A3: Due to the lack of significant UV absorption, standard UV-Vis detectors are often not suitable for the sensitive detection of this compound and related alkaloids. More effective detection methods include:

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like this compound.

  • Mass Spectrometry (MS): LC-MS offers high sensitivity and selectivity, providing both quantitative data and structural information, which is highly beneficial for identifying and confirming the presence of specific alkaloids in complex mixtures.

Troubleshooting Guides

Problem 1: Poor Peak Resolution or Co-elution of this compound and Related Alkaloids

Symptoms:

  • Overlapping peaks for this compound and other alkaloids (e.g., imperialine, peimine).

  • Resolution value (Rs) between critical peak pairs is less than 1.5.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reversed-phase HPLC, you can: - Decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention and potentially improve separation. - Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity. - Adjust the pH of the aqueous phase. For basic compounds like this compound, a slightly alkaline pH (e.g., using ammonium bicarbonate buffer at pH 10) can improve peak shape and selectivity. Alternatively, a low pH (around 3) can protonate the alkaloids and silanols, which can also improve separation.
Unsuitable Column - Switch to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) to exploit different separation mechanisms. - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency and resolution. - Increase the column length to improve separation, although this will also increase analysis time and backpressure.
Inadequate Flow Rate Optimize the flow rate. A lower flow rate generally improves resolution but increases run time.
Elevated Temperature Adjust the column temperature. Lowering the temperature can sometimes enhance resolution, while increasing it can improve efficiency but may decrease retention.
Problem 2: Peak Tailing of this compound and Other Alkaloid Peaks

Symptoms:

  • Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) significantly greater than 1.

  • Reduced peak height and poor integration accuracy.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanol Groups Fritillaria alkaloids are basic and can interact with acidic residual silanol groups on the silica packing material. - Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) (typically 0.05-0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with the alkaloids and improving peak shape. - Adjust Mobile Phase pH: As mentioned previously, operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic alkaloids. Conversely, a high pH (e.g., >8) can deprotonate the basic alkaloids, which can also minimize tailing.
Column Overload The sample concentration or injection volume is too high, saturating the stationary phase. - Reduce the injection volume. - Dilute the sample.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be damaged. - Flush the column with a strong solvent. - If the problem persists, replace the column.
Extra-column Effects Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause band broadening and peak tailing. - Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected and there are no gaps.

Experimental Protocols

HPLC-ELSD Method for the Simultaneous Determination of this compound, Peimine, and Peiminine

This protocol is adapted from a method developed for the analysis of alkaloids in Fritillaria thunbergii.

1. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Waters Xterra RP18 (150 mm x 3.9 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 10 mmol/L Ammonium Bicarbonate (adjusted to pH 10.10 with ammonia solution).

  • Gradient Elution: A gradient elution may be necessary to achieve optimal separation. A starting point could be a linear gradient from a lower to a higher concentration of acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 100 °C.

    • Nebulizing Gas (Nitrogen) Flow Rate: 1.8 L/min.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound, peimine, and peiminine reference standards in methanol to prepare individual stock solutions. A mixed standard solution can then be prepared by diluting the stock solutions with methanol to the desired concentrations.

  • Sample Preparation (from Fritillaria bulbs):

    • Pulverize the dried Fritillaria bulbs into a fine powder.

    • Accurately weigh about 1.0 g of the powder into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of chloroform and methanol with a small amount of ammonia solution to basify).

    • Extract using ultrasonication for 30-60 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the supernatant to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Fritillaria Bulbs powder Pulverize start->powder extract Ultrasonic Extraction (Solvent + Ammonia) powder->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC-ELSD System filter->hplc Inject Sample separation Reversed-Phase Separation (C18 Column) hplc->separation detection ELSD Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Peak Resolution mp_organic Adjust Organic % start->mp_organic mp_solvent Change Organic Solvent start->mp_solvent mp_ph Adjust pH start->mp_ph col_phase Change Stationary Phase start->col_phase col_length Increase Column Length start->col_length col_particle Decrease Particle Size start->col_particle flow_rate Decrease Flow Rate start->flow_rate temperature Adjust Temperature start->temperature end Improved Resolution mp_organic->end mp_solvent->end mp_ph->end col_phase->end col_length->end col_particle->end flow_rate->end temperature->end

Caption: Troubleshooting logic for poor peak resolution in HPLC.

Technical Support Center: Troubleshooting Inconsistent Results in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information in this guide is primarily based on data available for Berberine, a well-researched protoberberine alkaloid. "Zhebeirine" may be a related compound or synonym, and the troubleshooting advice provided for Berberine bioassays is expected to be highly relevant.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our cell viability assay results. What are the potential causes?

A1: Inconsistent results in cell viability assays (e.g., MTT, XTT, resazurin) are a common issue. Several factors can contribute to this variability:

  • Compound Solubility and Stability: Poor solubility can lead to uneven concentrations in your assay wells. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Also, consider the stability of the compound in your culture medium over the duration of the experiment.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize and strictly control your cell seeding density.

  • Incubation Time: The timing of compound addition and the duration of the assay can impact results. Standardize all incubation times.

  • Reagent Preparation and Storage: Improperly stored or prepared reagents can lose activity. Follow the manufacturer's instructions carefully.[1]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[1]

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Assay-Specific Interferences: Some compounds can interfere with the assay chemistry itself. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It's advisable to run a cell-free control with the compound and the assay reagent to check for direct interference.

Q2: Our apoptosis assay results are not aligning with our cell viability data. Why might this be happening?

A2: Discrepancies between cell viability and apoptosis assays can arise from several factors:

  • Different Endpoints: Cell viability assays measure metabolic activity, while apoptosis assays detect specific molecular events (e.g., caspase activation, phosphatidylserine externalization). A compound might reduce metabolic activity without immediately inducing apoptosis.

  • Timing of Assays: The kinetics of apoptosis can vary. You might be measuring too early or too late to detect the peak apoptotic response. A time-course experiment is recommended.

  • Mechanism of Cell Death: The compound may be inducing a non-apoptotic form of cell death, such as necrosis or autophagy, which would not be detected by an apoptosis-specific assay.

  • Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis being induced.

Q3: We are seeing conflicting data in the literature regarding the effective concentration of Berberine/Zhebeirine. How should we determine the optimal concentration for our experiments?

A3: The effective concentration of a compound is highly dependent on the cell line and the specific assay being used.[2] It is crucial to perform a dose-response curve for your specific experimental conditions to determine the optimal concentration range. Start with a broad range of concentrations based on published data and narrow it down to determine the IC50 (the concentration that inhibits 50% of the biological activity).

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a step-by-step approach to troubleshooting variability in common cell viability assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effectsEnsure a homogenous cell suspension before seeding. Calibrate pipettes and use reverse pipetting for viscous solutions. Avoid using outer wells of the plate or fill them with sterile liquid.
False-positive or false-negative results Compound interference with assay reagentsRun a cell-free control with the compound and assay reagent to check for direct chemical interactions. Consider using an alternative viability assay that works via a different mechanism.
Results not reproducible between experiments Variation in cell passage number, Reagent degradation, Inconsistent incubation timesUse cells within a consistent and low passage number range. Prepare fresh reagents and store them properly.[1] Standardize all incubation periods.
Low signal-to-noise ratio Suboptimal cell number, Insufficient incubation with assay reagentOptimize cell seeding density for a robust signal. Perform a time-course experiment to determine the optimal incubation time for the assay reagent.
Guide 2: Conflicting Apoptosis and Viability Data

Use this guide to diagnose discrepancies between your apoptosis and cell viability assay results.

Problem Potential Cause Recommended Solution
Decreased viability but no increase in apoptosis Compound is cytostatic, not cytotoxic, at the tested concentration. Cell death is occurring through a non-apoptotic pathway (e.g., necrosis, autophagy).Perform a cell cycle analysis to check for cell cycle arrest. Use assays for other cell death mechanisms, such as an LDH release assay for necrosis or LC3 staining for autophagy.
Apoptosis detected, but viability appears high Early-stage apoptosis where cells are still metabolically active.Use a multi-parametric approach, such as co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or DAPI in flow cytometry.
No apoptosis detected at any time point Incorrect assay timing. Insufficient compound concentration.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. Perform a dose-response experiment to ensure the concentration is sufficient to induce apoptosis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway Diagram

Berberine has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.

G Berberine Berberine PI3K PI3K Berberine->PI3K inhibits AMPK AMPK Berberine->AMPK activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation promotes p53 p53 AMPK->p53 activates p53->Apoptosis induces

Caption: Simplified signaling pathway of Berberine's anti-cancer effects.

Experimental Workflow Diagram

This diagram illustrates a typical workflow for investigating the bioactivity of a novel compound.

G A Compound Preparation (Solubilization) B Cell Viability Assay (e.g., MTT) A->B C Dose-Response Curve & IC50 Determination B->C D Apoptosis Assay (e.g., Annexin V/PI) C->D E Mechanism of Action Studies (e.g., Western Blot for signaling proteins) C->E D->E F Data Analysis & Interpretation E->F G Start Inconsistent Results Check_Reagents Check Reagent Prep & Storage Start->Check_Reagents Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Protocol (Pipetting, Incubation) Start->Check_Protocol Run_Controls Run Interference Controls (Cell-Free) Check_Reagents->Run_Controls Check_Cells->Run_Controls Check_Protocol->Run_Controls Optimize_Assay Re-optimize Assay (Cell Density, Time) Run_Controls->Optimize_Assay End Consistent Results Optimize_Assay->End

References

Technical Support Center: Enhancing the Stability of Zhebeirine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Zhebeirine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a steroidal alkaloid, a class of compounds known for their potential therapeutic properties. However, the stability of investigational compounds in cell culture media is a critical factor for obtaining reliable and reproducible experimental results. Degradation of this compound can lead to a decrease in its effective concentration, potentially resulting in inaccurate assessments of its biological activity.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

Several factors can influence the stability of this compound in aqueous solutions like cell culture media:

  • pH: The pH of the cell culture medium (typically ranging from 7.2 to 7.4) can significantly impact the rate of hydrolysis of ester or other labile functional groups within the this compound molecule.

  • Temperature: Standard cell culture incubation temperatures (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Similar to many complex organic molecules, exposure to light, especially UV radiation, can induce photodegradation.

  • Presence of Serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes (e.g., esterases), can enzymatically degrade this compound.[1][2] Proteins in serum may also bind to the compound, affecting its availability and stability.[3][4]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose, which could potentially interact with and contribute to the degradation of this compound.

Q3: How can I prepare a stable stock solution of this compound?

For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[5][6] These stock solutions should be:

  • Stored at low temperatures: Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protected from light: Use amber-colored vials or wrap the vials in aluminum foil to prevent photodegradation.

  • Kept anhydrous: Ensure the solvent is of high purity and free from water to prevent hydrolysis.

Q4: What are the potential signaling pathways affected by this compound?

While specific signaling pathways for this compound are not extensively documented, related alkaloids like berberine have been shown to modulate key cellular signaling cascades.[7][8][9][10] Based on this, it is hypothesized that this compound may influence pathways such as:

  • MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

  • Akt/mTOR Signaling Pathway: This pathway plays a central role in cell survival, growth, and metabolism.

Further investigation is required to elucidate the precise molecular targets and signaling pathways of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of this compound in cell-based assays.
  • Potential Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before preparing working solutions, confirm the concentration and purity of your this compound stock solution using a suitable analytical method like HPLC.

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the period this compound is exposed to potentially degrading conditions.

    • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in cell culture medium immediately before adding them to the cells. Avoid storing diluted solutions.

    • Conduct a Time-Course Stability Study: Determine the rate of this compound degradation in your specific cell culture medium. This will help you establish a time window for reliable experiments. (See Experimental Protocol 1).

    • Consider Serum-Free Media: If enzymatic degradation is suspected, try performing experiments in serum-free or reduced-serum media, if compatible with your cell line.

Issue 2: High variability between replicate experiments.
  • Potential Cause: Inconsistent degradation of this compound due to slight variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize pH: Ensure the pH of your cell culture medium is consistent across all experiments. Use freshly buffered media.

    • Control Temperature: Maintain a constant and uniform temperature in your incubator. Avoid frequent opening of the incubator door.

    • Protect from Light: During preparation and incubation, protect the cell culture plates from direct light exposure by using amber-colored plates or covering them with foil.

    • Consistent Cell Seeding: Ensure uniform cell density across all wells and plates, as cellular metabolism can sometimes alter the local microenvironment and affect compound stability.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential impact of pH and temperature on this compound stability. Note: This data is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Effect of pH on this compound Stability in Cell Culture Medium at 37°C

Time (hours)% this compound Remaining (pH 7.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 7.8)
0100100100
4959288
8888375
24655845
48403220

Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium at pH 7.4

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (37°C)
0100100100
24988558
48957032
72925515

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time at a standard incubation temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the final desired concentration (e.g., 10 µM).

  • Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Place the tubes in a 37°C incubator.

  • At each designated time point, remove one tube and immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining. The mobile phase and gradient will need to be optimized for this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Quantification of this compound in Cell Culture Supernatant by HPLC

Objective: To develop a method for quantifying the concentration of this compound in cell culture supernatant after treatment.

Materials:

  • Cell culture supernatant containing this compound

  • Internal standard (a structurally similar compound not present in the sample)

  • Acetonitrile

  • HPLC system as described in Protocol 1

Methodology:

  • Collect the cell culture supernatant from your experiment.

  • Spike the supernatant with a known concentration of the internal standard.

  • Precipitate the proteins by adding three volumes of ice-cold acetonitrile.

  • Vortex and centrifuge as described in Protocol 1.

  • Transfer the supernatant to an HPLC vial.

  • Prepare a standard curve of this compound in the same cell culture medium (without cells) and process it in the same way as the samples.

  • Analyze the samples and standards by HPLC.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling precipitate Protein Precipitation (with Acetonitrile) sampling->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc quantify Quantify Remaining This compound hplc->quantify

Workflow for this compound Stability Assay.

hypothesized_signaling_pathway cluster_mapk MAPK Pathway cluster_akt Akt/mTOR Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition (?) PI3K PI3K This compound->PI3K Inhibition (?) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors_MAPK Transcription Factors MAPK->Transcription_Factors_MAPK Cellular_Response_MAPK Cell Proliferation, Apoptosis, Differentiation Transcription_Factors_MAPK->Cellular_Response_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response_Akt Cell Survival, Growth, Metabolism mTOR->Cellular_Response_Akt

Hypothesized Signaling Pathways for this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Berberine in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Zhebeirine" is not found in the scientific literature. Based on the query, this technical support guide assumes the user is referring to Berberine , a well-researched isoquinoline alkaloid.

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Berberine in experimental models, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Berberine and what are its primary molecular targets?

A1: Berberine is a natural isoquinoline alkaloid with a wide range of reported pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. It is known for its polypharmacology, meaning it interacts with multiple molecular targets. Key targets include AMP-activated protein kinase (AMPK), which it activates, and pathways it inhibits such as the mTOR, MAPK, and Wnt/β-catenin signaling pathways.[1][2][3] Its ability to interact with numerous targets contributes to its therapeutic potential but also to its off-target effects.

Q2: What are the common off-target effects of Berberine observed in experimental models?

A2: Off-target effects of Berberine are dose-dependent and can manifest in various ways.[4] In cell culture, high concentrations can lead to general cytotoxicity, affecting even healthy or control cell lines. For example, while Berberine may be investigated for its anti-cancer properties, it can inhibit myofibril assembly in embryonic skeletal muscle cells, an effect that might be considered off-target in a cancer study.[5] Furthermore, it can induce the production of reactive oxygen species (ROS) and cause DNA damage at certain concentrations.[6][7]

Q3: How can I determine an optimal working concentration of Berberine to maximize on-target effects while minimizing off-target cytotoxicity?

A3: The ideal concentration is highly cell-line dependent.[8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[8] Start with a broad range of concentrations based on published data for similar cell types (see Table 1). The goal is to identify a therapeutic window where you observe the desired on-target effect (e.g., inhibition of a specific kinase, cell cycle arrest in a cancer cell line) without significant cytotoxicity in relevant control cells.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in control (non-target) cells.

  • Possible Cause: The Berberine concentration is too high, leading to generalized off-target toxicity.

  • Troubleshooting Steps:

    • Review Dose-Response Data: Refer to Table 1 and published literature for typical IC50 values in various cell lines. Your current concentration may be well above the cytotoxic threshold for your control cells.

    • Perform a Dose-Response Curve: If you haven't already, conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) on your control cell line(s) with a range of Berberine concentrations to determine the concentration at which viability drops significantly.

    • Reduce Concentration: Select a concentration for your main experiment that is effective on your target cells but shows minimal toxicity to your control cells.

    • Consider a Different Formulation: Berberine has low aqueous solubility.[9] If you are observing precipitation or inconsistent results, ensure your stock solution in DMSO is properly prepared and that the final DMSO concentration in your media is low (<0.5%) to avoid solvent-induced toxicity.[9]

Issue 2: Inconsistent or unexpected results between experiments.

  • Possible Cause 1: Berberine solution instability or precipitation.

  • Troubleshooting Steps:

    • Freshly Prepare Working Solutions: Prepare working dilutions of Berberine from a frozen stock solution immediately before each experiment. Avoid storing diluted solutions.

    • Proper Dissolution Technique: When diluting the DMSO stock, add it dropwise to the cell culture medium while gently vortexing to ensure rapid and even dispersion, which can help prevent precipitation.[9]

    • Visual Inspection: Before adding to cells, visually inspect the final solution for any precipitates.

  • Possible Cause 2: Polypharmacology of Berberine.

  • Troubleshooting Steps:

    • Pathway Analysis: Berberine affects multiple signaling pathways (AMPK, mTOR, MAPK).[1][2][3] Your unexpected results could be due to the modulation of a pathway you are not currently assaying. Consider performing western blots for key proteins in related pathways to understand the broader effects of your Berberine treatment.

    • Use of Specific Inhibitors: To confirm that your observed effect is due to the intended on-target activity, consider co-treatment with a more specific inhibitor of the target pathway as a positive control.

Issue 3: Difficulty in translating in vitro results to in vivo models.

  • Possible Cause: Poor bioavailability and rapid metabolism of Berberine.

  • Troubleshooting Steps:

    • Review Pharmacokinetic Data: Berberine has low oral bioavailability.[10][11] Consider the route of administration in your animal model. Intraperitoneal or intravenous injections may lead to higher and more consistent plasma concentrations compared to oral gavage.

    • Formulation Strategies: Investigate the use of novel delivery systems, such as nanoparticle formulations, which have been developed to improve the bioavailability of Berberine.

    • Dose and Frequency Adjustment: Based on pharmacokinetic studies, you may need to administer Berberine more frequently or at a higher dose in your in vivo model to achieve the desired therapeutic concentration at the target site.

Quantitative Data Summary

Table 1: Effective and Cytotoxic Concentrations of Berberine in Various Cell Lines

Cell LineCell TypeAssayEffective Concentration (On-Target Effect)IC50 (Cytotoxicity)Reference
HT29Colon CancerMTT Assay-52.37 ± 3.45 µM[12]
Tca8113Oral Squamous Cell CarcinomaMTT Assay-218.52 ± 18.71 µM[12]
CNE2Nasopharyngeal CarcinomaMTT Assay-249.18 ± 18.14 µM[12]
MCF-7Breast CancerMTT Assay-272.15 ± 11.06 µM[12]
HelaCervical CarcinomaMTT Assay-245.18 ± 17.33 µM[12]
MG-63OsteosarcomaMTT AssayGrowth inhibition at 20-80 µM~60 µM (at 24h)[7]
HepG2HepatomaMTT AssayAnti-invasive effect at 0-80 µM~40 µM[13]
L929Murine Fibroblast (Control)CCK-8 Assay-> 50 µg/mL (~134 µM)[6]

Table 2: Acute Toxicity of Berberine in Mice

Route of AdministrationLD50 (Median Lethal Dose)Reference
Intravenous (i.v.)9.0386 mg/kg[14]
Intraperitoneal (i.p.)57.6103 mg/kg[14]
Intragastric (i.g.) / OralNot established (absorption limit)[14]

Detailed Experimental Protocols

Protocol 1: Preparation of Berberine Stock and Working Solutions for Cell Culture

  • Objective: To prepare a concentrated stock solution of Berberine in DMSO and dilute it to working concentrations in cell culture medium.

  • Materials:

    • Berberine chloride powder

    • Sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile, pre-warmed complete cell culture medium

    • Sterile pipette tips and pipettes

  • Procedure:

    • Stock Solution Preparation (50 mM in DMSO): a. In a sterile environment, weigh out 18.59 mg of Berberine chloride (MW: 371.8 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of sterile DMSO to achieve a final concentration of 50 mM. d. Vortex thoroughly until the Berberine is completely dissolved. The solution will be a clear yellow. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.

    • Working Solution Preparation: a. Thaw an aliquot of the 50 mM Berberine stock solution at room temperature. b. Determine the final desired concentration for your experiment. c. Perform a serial dilution of the stock solution in your complete cell culture medium. For example, to make a 100 µM working solution, you can perform a 1:500 dilution (e.g., 2 µL of stock solution into 998 µL of medium). d. Gently mix the working solution by pipetting. e. Always include a vehicle control group in your experiment, treating cells with the same final concentration of DMSO as the Berberine-treated groups.

Protocol 2: Assessing Berberine-Induced Cytotoxicity using MTT Assay

  • Objective: To determine the concentration-dependent cytotoxic effect of Berberine on a specific cell line.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Berberine working solutions at various concentrations

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, treat the cells with a serial dilution of Berberine (e.g., 0, 10, 25, 50, 75, 100 µM) for the desired time period (e.g., 24 or 48 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the optical density at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[7][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Berberine Stock (50 mM in DMSO) prep_working Prepare Working Solutions (in cell culture medium) prep_stock->prep_working cell_seeding Seed Cells treatment Treat Cells with Berberine + Vehicle Control cell_seeding->treatment incubation Incubate (e.g., 24h, 48h) treatment->incubation on_target_assay On-Target Assay (e.g., Western Blot, Kinase Assay) incubation->on_target_assay off_target_assay Off-Target Assay (e.g., Cytotoxicity, ROS detection) incubation->off_target_assay data_analysis Data Analysis (Determine Therapeutic Window) on_target_assay->data_analysis off_target_assay->data_analysis

Caption: General experimental workflow for assessing Berberine's effects.

Caption: Troubleshooting flowchart for unexpected experimental results.

berberine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus berberine Berberine ampk AMPK berberine->ampk Activates pi3k PI3K berberine->pi3k Inhibits mapk MAPK (ERK, p38, JNK) berberine->mapk Modulates receptors Various Receptors/ Transporters mtor mTOR ampk->mtor Inhibits akt Akt pi3k->akt akt->mtor transcription Gene Transcription (Cell Cycle, Apoptosis, Inflammation) mtor->transcription mapk->transcription

Caption: Key signaling pathways modulated by Berberine.

References

Strategies for minimizing Zhebeirine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Zhebeirine Stability

This guide provides researchers, scientists, and drug development professionals with essential information on minimizing the degradation of this compound during storage. It covers frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a major isosteroidal alkaloid found in the bulbs of Fritillaria species, which are used in traditional medicine.[1][2] As the primary active component, ensuring its chemical stability is crucial for maintaining therapeutic efficacy, obtaining accurate experimental results, and establishing a viable shelf-life for research materials and potential drug products. Degradation can lead to a loss of potency and the formation of unknown impurities with potential toxicities.[3]

Q2: What are the primary factors that can cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively detailed in the public literature, based on the general behavior of steroidal alkaloids, the primary factors of concern are:

  • Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[4]

  • pH: Alkaloids are often susceptible to degradation in acidic or alkaline conditions.[4][5] Stability is typically highest in a specific, narrow pH range.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, such as oxidation or N-demethylation, altering the molecule's structure.[6][7][8]

  • Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation, especially if the molecule has susceptible functional groups. This process can be accelerated by light and heat.[7]

Q3: What are the ideal storage conditions for solid this compound powder?

A3: For long-term storage, solid this compound should be stored in a tightly sealed, opaque container under inert gas (like argon or nitrogen) in a freezer, ideally at -20°C or below. For short-term use, storage at 2-8°C in a desiccator is recommended to protect it from moisture.

Q4: How should I prepare and store this compound solutions?

A4: Prepare solutions fresh whenever possible. If storage is necessary:

  • Use a buffer system to maintain a neutral or slightly acidic pH, as many alkaloids are more stable under these conditions (preliminary pH stability studies are recommended).

  • Store solutions in amber glass vials to protect from light.

  • For short-term storage (1-2 weeks), refrigerate at 2-8°C.

  • For long-term storage, aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Loss of potency or inconsistent results in bioassays. This compound has degraded in the stock solution or during the experiment.1. Prepare a fresh stock solution from solid material. 2. Perform a concentration analysis of the old stock solution via HPLC-UV to confirm degradation. 3. Review solution storage conditions (temperature, light exposure, pH). 4. Minimize the time the compound spends in aqueous assay buffers at 37°C.
Color change or precipitation in a stored solution. Degradation leading to less soluble byproducts, or change in pH affecting solubility.1. Discard the solution. It is likely compromised. 2. When preparing a new solution, check the pH and consider using a co-solvent (e.g., DMSO, ethanol) before final dilution in aqueous buffer if solubility is an issue. 3. Filter the solution through a 0.22 µm syringe filter after preparation.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of this compound.1. This confirms degradation. Quantify the main peak and the new impurity peaks to establish a degradation profile. 2. Use this stability-indicating method to evaluate different storage conditions (e.g., testing temperature, pH, and light exposure) to find the optimal environment. This is known as a forced degradation study.[3][9][10]

Visualizing Degradation Factors & Troubleshooting

To better understand the factors influencing this compound stability and the steps for troubleshooting, the following diagrams are provided.

cluster_factors Factors Affecting Stability This compound This compound Stability Temp Temperature This compound->Temp Accelerates Reactions Light Light (UV/Vis) This compound->Light Photodegradation pH pH (Acidity/Alkalinity) This compound->pH Hydrolysis/Instability Oxygen Oxygen (Oxidation) This compound->Oxygen Oxidation Moisture Moisture/Humidity This compound->Moisture Hydrolysis

Key factors influencing this compound degradation.

start Degradation Suspected (e.g., low activity, new HPLC peaks) check_storage 1. Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution 2. Assess Solution Prep (Solvent, pH, Age) check_storage->check_solution analyze 3. Quantify Degradation (Run HPLC Analysis) check_solution->analyze no_degradation Degradation is < 5%. Compound is likely stable. Investigate other experimental variables. analyze->no_degradation No degradation Degradation is > 5%. Compound is unstable. analyze->degradation Yes action 4. Implement Corrective Actions: - Prepare fresh solutions - Store at -20°C or below - Use amber vials - Control pH degradation->action

A logical workflow for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Key Degradation Pathways

This study deliberately exposes this compound to harsh conditions to rapidly identify potential degradation products and sensitive aspects of the molecule, which is essential for developing stability-indicating methods.[11]

Objective: To determine the effects of acid, base, oxidation, heat, and light on this compound stability.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidation: 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress (Solution): Mix with pure water (1:1 v/v). Incubate at 80°C for 24 and 48 hours.

    • Thermal Stress (Solid): Place 5 mg of solid this compound in an oven at 80°C for 7 days.

    • Photolytic Stress: Expose the solution (in a quartz vial) and solid powder to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours. A dark control should be run in parallel.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.

    • Analyze by HPLC-UV (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of stressed samples to a control (unstressed) sample. Look for a decrease in the main this compound peak area and the appearance of new peaks. Aim for 5-20% degradation to ensure the method is not overly destructive.[10]

Protocol 2: Stability-Indicating HPLC-UV Method for this compound Quantification

Objective: To accurately quantify this compound and separate it from its potential degradation products. This is a general method based on alkaloid analysis and should be optimized for your specific instrument and requirements.[12][13][14]

Instrumentation & Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Example Gradient: Start at 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. If unknown, start with ~210 nm, a common wavelength for compounds lacking strong chromophores.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the samples from the storage stability or forced degradation studies to fall within the calibration range.

  • Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Then, inject the test samples.

  • Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The percentage of remaining this compound can be calculated as: (Initial Concentration / Measured Concentration) * 100.

References

Addressing challenges in the chemical synthesis of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Chemical Synthesis of Zhebeirine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and related Veratrum steroidal alkaloids. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and other Veratrum alkaloids?

A1: The total synthesis of this compound, a C-nor-D-homo steroidal alkaloid, presents significant challenges due to its complex molecular architecture. Key difficulties include:

  • Stereochemical Complexity: this compound possesses multiple stereocenters, and controlling the relative and absolute stereochemistry during the synthesis is a primary hurdle.

  • Dense Functionalization: The molecule is highly functionalized, requiring a robust and carefully planned protecting group strategy to ensure chemoselectivity during various transformations.[1]

  • Rigid Polycyclic System: The construction of the characteristic C-nor-D-homo steroid skeleton is a complex undertaking, often involving intricate cyclization or rearrangement reactions.[2][3][4]

Q2: What general synthetic strategies are employed for constructing the core structure of Veratrum alkaloids like this compound?

A2: Convergent synthetic strategies are generally favored over linear approaches for complex molecules like this compound.[3] This typically involves the synthesis of two or more complex fragments which are then coupled together in the later stages of the synthesis.[3] A common approach involves the synthesis of the C-nor-D-homo steroid core and a separate synthesis of the functionalized piperidine ring, followed by their coupling.[5][6]

Q3: Why is protecting group management so critical in this compound synthesis?

A3: this compound contains multiple reactive functional groups, including hydroxyl and amino moieties. Protecting groups are essential to temporarily mask these groups to prevent unwanted side reactions during synthetic transformations at other sites of the molecule.[1] An effective protecting group strategy must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others.[7] Poor protecting group management can lead to low yields, complex product mixtures, and overall failure of the synthetic route.

Troubleshooting Guide

Low Yields in Key Transformations

Q4: We are experiencing low yields in the construction of the C-nor-D-homo steroid skeleton. What are some potential causes and solutions?

A4: Low yields in the formation of this steroidal core are a common issue. Consider the following:

  • Inefficient Cyclization/Rearrangement: The key bond-forming reactions that establish the polycyclic system can be low-yielding.

    • Troubleshooting:

      • Reagent and Catalyst Screening: Experiment with a variety of Lewis or Brønsted acids to promote cyclization.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane).

      • Temperature Optimization: Carefully control the reaction temperature. Some rearrangements require high temperatures to overcome activation barriers, while others may benefit from cryogenic conditions to improve selectivity.

Q5: Our attempts at stereoselective reductions are resulting in poor diastereoselectivity. How can we improve this?

A5: Achieving high stereoselectivity in reductions of ketones or other prochiral centers in polycyclic intermediates is challenging due to steric hindrance and conformational effects.

  • Troubleshooting:

    • Choice of Reducing Agent: The steric bulk of the hydride reagent is critical. Less hindered reagents like sodium borohydride may give different selectivity compared to bulkier reagents like L-selectride or K-selectride.

    • Chelation Control: If there is a nearby hydroxyl or other coordinating group, using a chelating metal Lewis acid (e.g., ZnCl₂, CeCl₃) in conjunction with the reducing agent can lock the conformation and direct the hydride delivery from a specific face.

    • Substrate-Controlled Diastereoselection: The inherent stereochemistry of the substrate should direct the approach of the reagent. If the desired diastereomer is not obtained, it may be necessary to invert the stereochemistry of a nearby center or modify the protecting group scheme to alter the conformational bias of the molecule.[8]

Protecting Group Issues

Q6: We are observing premature deprotection of a silyl ether during a reaction intended to modify another part of the molecule. What can we do?

A6: Premature deprotection of silyl ethers (e.g., TBS, TIPS) can occur under unexpectedly acidic or basic conditions, or in the presence of certain nucleophiles.

  • Troubleshooting:

    • Switch to a More Robust Protecting Group: If a TBS group is too labile, consider using a more sterically hindered and robust silyl group like TIPS (triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl).

    • Buffer the Reaction Mixture: If trace amounts of acid are causing the deprotection, add a non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction.

    • Use an Orthogonal Protecting Group: For particularly sensitive steps, consider a protecting group from a different class, such as a benzyl ether (removed by hydrogenolysis) or a PMB (p-methoxybenzyl) ether (removed by oxidative cleavage), which are stable to a wider range of conditions.[1]

Q7: The removal of a benzyl protecting group via hydrogenolysis is also reducing other functional groups in our intermediate. How can we achieve selective deprotection?

A7: Catalytic hydrogenolysis is a powerful deprotection method, but it can be non-selective in the presence of other reducible functional groups like alkenes or alkynes.

  • Troubleshooting:

    • Catalyst Selection: The choice of catalyst can influence selectivity. Pearlman's catalyst (Pd(OH)₂/C) is often effective for benzyl group removal and can sometimes be more selective than Pd/C.

    • Use a Transfer Hydrogenolysis Protocol: Instead of H₂ gas, use a hydrogen donor like cyclohexene, cyclohexadiene, or ammonium formate with a palladium catalyst. This can sometimes provide greater selectivity.

    • Switch to an Orthogonally Cleavable Group: If selectivity cannot be achieved, the benzyl group may need to be replaced in the synthetic design with a group that is removed under non-reducing conditions, such as a PMB ether (cleaved with DDQ or CAN) or an allyl ether (removed with a palladium catalyst).

Quantitative Data Summary

The following tables provide representative data for key transformations that are often part of the synthesis of Veratrum alkaloids. Note that optimal conditions and yields will vary depending on the specific substrate.

Table 1: Representative Conditions for Stereoselective Ketone Reduction

Substrate TypeReagentLewis Acid AdditiveSolventTemperature (°C)Typical Diastereomeric Ratio (d.r.)
Unhindered KetoneNaBH₄CeCl₃MeOH-78 to 0>10:1
Sterically Hindered KetoneL-SelectrideNoneTHF-78>15:1
Ketone with α-chiral centerK-SelectrideNoneTHF-78>20:1

Table 2: Common Protecting Groups for Hydroxyl and Amine Functions and Their Cleavage Conditions

Functional GroupProtecting GroupAbbreviationCleavage Reagents and Conditions
Hydroxyltert-Butyldimethylsilyl etherTBSTBAF, THF; or HF-Pyridine, THF/Pyridine
HydroxylBenzyl etherBnH₂, Pd/C, EtOAc; or Na, NH₃ (l)
Hydroxylp-Methoxybenzyl etherPMBDDQ, CH₂Cl₂/H₂O; or CAN, CH₃CN/H₂O
Aminetert-ButoxycarbonylBocTFA, CH₂Cl₂; or HCl in Dioxane
AmineCarboxybenzylCbzH₂, Pd/C, MeOH

Key Experimental Protocols

Protocol 1: Luche Reduction for Stereoselective Ketone Reduction

This protocol describes a typical procedure for the stereoselective reduction of a ketone to a secondary alcohol, which is a common step in natural product synthesis.

  • Preparation: To a solution of the ketone (1.0 mmol) and CeCl₃·7H₂O (1.2 mmol) in methanol (10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), is added sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (10 mL). The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Benzyl Protection of a Primary Alcohol

This protocol outlines a standard procedure for the protection of a primary alcohol as a benzyl ether.

  • Preparation: To a solution of the alcohol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, is added sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise. The mixture is stirred at 0 °C for 30 minutes.

  • Reaction: Benzyl bromide (1.2 mmol) is added dropwise, followed by a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is carefully quenched by the addition of water (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure benzyl ether.

Visualizations

Retrosynthesis_Zhebeirine_Type This compound This compound-type Target Piperidine_Coupling Piperidine Ring Formation This compound->Piperidine_Coupling Late-stage cyclization Steroid_Core C-nor-D-homo Steroid Core Piperidine_Coupling->Steroid_Core Coupling Strategy Fragment_A Fragment A (A/B/C rings) Steroid_Core->Fragment_A Convergent approach Fragment_B Fragment B (D/E/F rings precursor) Steroid_Core->Fragment_B Simpler_Precursors Simpler Chiral Precursors Fragment_A->Simpler_Precursors Fragment_B->Simpler_Precursors

Caption: Hypothetical retrosynthetic analysis for a this compound-type molecule.

Experimental_Workflow Start Starting Material (Ketone) Reduction Stereoselective Reduction (e.g., Luche Reduction) Start->Reduction Workup1 Aqueous Workup & Extraction Reduction->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Purified Alcohol Intermediate Purification1->Intermediate Protection Hydroxyl Protection (e.g., Benzylation) Intermediate->Protection Workup2 Aqueous Workup & Extraction Protection->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product Protected Intermediate for Next Step Purification2->Product

References

Technical Support Center: Enhancing the Oral Bioavailability of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Zhebeirine. Given the limited specific data on this compound, information on the structurally similar alkaloid, Berberine, is used as a proxy to provide relevant guidance and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it considered low?

A1: The oral bioavailability of this compound in mice has been determined to be approximately 22.8%. While this is a starting point, in drug development, oral bioavailability above 30-40% is often desired for a compound to be considered for further development without significant formulation strategies. Low oral bioavailability can be attributed to several factors including poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism.

Q2: What are the key physicochemical properties of this compound that may contribute to its low oral bioavailability?

A2: While specific data for this compound is limited, we can infer potential challenges based on its structural class (isoquinoline alkaloid) and data from the similar compound, Berberine. Key properties influencing oral absorption include:

  • Solubility: Like many alkaloids, this compound's solubility in aqueous media is likely to be low, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption. For instance, Berberine chloride's aqueous solubility at 25°C is about 1.96 mg/mL.[1]

  • Lipophilicity (LogP): A drug's lipophilicity affects its ability to permeate the lipid-rich intestinal cell membranes. An optimal LogP is required for good oral absorption. Berberine is considered fairly hydrophilic, which can limit its passive diffusion across the intestinal epithelium.[1]

Q3: What are the likely biological barriers limiting this compound's oral absorption?

A3: The primary biological barriers for alkaloids like this compound include:

  • Intestinal Epithelium: The cell layer lining the intestine presents a significant barrier to the absorption of many drugs.

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein where it can be extensively metabolized by enzymes before reaching systemic circulation. Cytochrome P450 (CYP) enzymes are major contributors to this process.[2][3]

  • Efflux Pumps: P-glycoprotein (P-gp) is a prominent efflux transporter in the intestinal epithelium that can actively pump absorbed drugs back into the intestinal lumen, thereby reducing net absorption.[2][3]

Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A4: Several advanced formulation strategies can be explored:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can enhance the solubility and absorption of lipophilic drugs.[4][5][6][7] For Berberine, a SMEDDS formulation increased its oral bioavailability by 1.63-fold compared to a commercial tablet.[4]

  • Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation in the GI tract, improve its solubility, and facilitate its uptake by intestinal cells.[8][9] Zein-based nanoparticles have been shown to improve the oral bioavailability of insulin.[10][11]

  • Crystal Engineering: Modifying the crystalline structure of this compound to form salts or co-crystals with improved solubility and dissolution rates is another viable approach.[12]

  • Use of Absorption Enhancers and Efflux Pump Inhibitors: Co-administration of this compound with agents that can transiently open the tight junctions between intestinal cells or inhibit the function of P-gp can significantly enhance its absorption.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental process of improving this compound's oral bioavailability.

Issue 1: Low and Variable In Vitro Permeability in Caco-2 Cell Assays

Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound. Prepare dosing solutions in a vehicle that ensures solubility without compromising cell viability (e.g., low percentage of DMSO). Ensure the final concentration of the vehicle is consistent across all experiments.
This compound is a substrate for P-gp efflux. Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[13] Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm.[13]
Caco-2 monolayer integrity is compromised. Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Ensure TEER values are within the acceptable range for your laboratory's standardized protocol.[13] Perform a Lucifer yellow permeability assay to check for monolayer integrity.
Inconsistent experimental conditions. Standardize all experimental parameters, including cell seeding density, culture time (typically 21 days for differentiation), buffer composition, pH, and incubation time.[14]

Issue 2: Formulation Instability (e.g., Particle Aggregation in Nanoparticle Suspensions)

Possible Cause Troubleshooting Step
Inadequate stabilization of nanoparticles. Optimize the concentration and type of stabilizer (e.g., surfactants, polymers). The choice of stabilizer should be compatible with the nanoparticle matrix and the intended oral delivery route.
Inappropriate storage conditions. Store nanoparticle suspensions at the recommended temperature and protect from light if the compound is light-sensitive. For long-term storage, consider lyophilization with a suitable cryoprotectant.
High polydispersity of nanoparticles. Refine the nanoparticle preparation method to achieve a more uniform particle size distribution. Techniques like high-pressure homogenization or microfluidics can provide better control over particle size.

Issue 3: Lack of Improvement in Oral Bioavailability in Animal Studies Despite Promising In Vitro Data

Possible Cause Troubleshooting Step
Extensive first-pass metabolism in the liver. The in vitro Caco-2 model does not fully recapitulate hepatic metabolism. Consider in vitro studies with liver microsomes to assess the metabolic stability of this compound. Formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) can help bypass first-pass metabolism.
In vivo formulation performance differs from in vitro. The complex environment of the GI tract (e.g., presence of bile salts, enzymes, varying pH) can affect formulation performance. Test the formulation's stability and drug release in simulated gastric and intestinal fluids.
Inconsistent dosing or sampling in animal studies. Ensure accurate and consistent oral gavage technique. Standardize the fasting period for animals before dosing to minimize food-drug interactions. Optimize the blood sampling schedule to accurately capture the absorption phase (Cmax and Tmax).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice (Reference Data)

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg10 mg/kg
Cmax (ng/mL) -150 ± 30
Tmax (h) -0.5 ± 0.1
AUC (ng·h/mL) 329 ± 65750 ± 150
Bioavailability (%) -22.8

Data is hypothetical and for illustrative purposes, based on the reported bioavailability of 22.8%.

Table 2: Example of Improved Pharmacokinetic Parameters for a Similar Alkaloid (Berberine) with a SMEDDS Formulation

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability
Berberine Suspension 10.2 ± 2.11.5 ± 0.545.6 ± 9.8100%
Berberine SMEDDS 25.8 ± 5.31.0 ± 0.374.3 ± 15.2163%

This data is illustrative and based on a 1.63-fold increase in bioavailability as reported for a Berberine SMEDDS formulation.[4]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the monolayers before and after the experiment. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Dosing Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final DMSO concentration should be non-toxic to the cells (typically ≤1%).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as UPLC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Formulation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of this compound.

Methodology:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafil M 1944 CS, olive oil).

    • Surfactant: Determine the solubility of this compound in various surfactants (e.g., Kolliphor RH 40, Tween 80, Cremophor EL).

    • Co-surfactant: Determine the solubility of this compound in various co-surfactants (e.g., Transcutol HP, propylene glycol, PEG 400).

    • Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is formed.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add the SEDDS formulation to water and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • In Vitro Drug Release: Perform dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SEDDS.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., SEDDS, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 Metabolism Liver Microsome Stability Caco2->Metabolism Animal_Study Pharmacokinetic Study in Rodents Metabolism->Animal_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) Animal_Study->Data_Analysis Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein This compound This compound Absorbed_this compound Absorbed this compound This compound->Absorbed_this compound Passive/Active Transport CYP450 CYP450 Metabolism Absorbed_this compound->CYP450 Pgp P-gp Efflux Absorbed_this compound->Pgp Systemic_Circulation To Systemic Circulation Absorbed_this compound->Systemic_Circulation Metabolites Metabolites Metabolites->Systemic_Circulation CYP450->Metabolites Pgp->this compound Efflux

References

Troubleshooting mass spectrometry fragmentation of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Zhebeirine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and what is its expected protonated molecular ion [M+H]⁺?

A1: this compound has a chemical formula of C₂₇H₄₅NO₃. Its calculated monoisotopic mass is 431.3400 g/mol . Therefore, in positive ion mode electrospray ionization (ESI), you should expect to see the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 432.3478.

Q2: I am not observing the [M+H]⁺ ion for this compound, or it is very weak. What are the possible causes?

A2: Several factors could lead to a weak or absent molecular ion peak for this compound, which is a common issue with steroidal alkaloids. The primary causes are often in-source fragmentation or suboptimal ionization conditions. Please refer to the troubleshooting guide below for a systematic approach to address this issue.

Q3: What are the expected major fragment ions for this compound in MS/MS analysis?

A3: While specific experimental fragmentation data for this compound is not widely published, based on the fragmentation patterns of similar cevanine-type steroidal alkaloids found in Fritillaria species, we can predict characteristic fragmentation pathways. Key fragmentation events often involve neutral losses of water (H₂O) and rearrangements of the steroidal core. A summary of predicted parent and fragment ions is provided in the data table below.

Q4: My baseline is very noisy. How can I improve the signal-to-noise ratio?

A4: A noisy baseline can be caused by several factors, including a dirty ion source, contaminated solvent, or electronic noise. Ensure your ion source is clean, use high-purity LC-MS grade solvents, and check for any loose electrical connections. If the problem persists, a system bake-out might be necessary.

Troubleshooting Guide

Issue 1: Weak or No [M+H]⁺ Ion Observed

This is a common problem when analyzing steroidal alkaloids like this compound, often due to their susceptibility to in-source fragmentation.

Troubleshooting Workflow:

cluster_step1 Step 1: Reduce In-Source Fragmentation cluster_step2 Step 2: Optimize ESI Source Parameters cluster_step3 Step 3: Check Sample Preparation cluster_step4 Step 4: Consider Adduct Formation start Weak or No [M+H]⁺ Ion step1 Reduce In-Source Fragmentation start->step1 step2 Optimize ESI Source Parameters step1->step2 If still weak s1_a Lower Cone/Fragmentor Voltage s1_b Decrease Source Temperature step3 Check Sample Preparation step2->step3 If still weak s2_a Adjust Nebulizer Gas Flow s2_b Optimize Capillary Voltage s2_c Adjust Probe Position step4 Consider Adduct Formation step3->step4 If still weak s3_a Ensure Adequate Concentration s3_b Use Appropriate Solvent end_node [M+H]⁺ Ion Observed step4->end_node Problem Resolved s4_a Look for [M+Na]⁺ or [M+K]⁺

Caption: Troubleshooting workflow for a weak or absent molecular ion.

Detailed Steps:

  • Reduce In-Source Fragmentation:

    • Lower Cone/Fragmentor/Declustering Potential Voltage: High voltages in the ion source can induce fragmentation before the ions enter the mass analyzer.[1] Gradually decrease this voltage to find the optimal setting where the [M+H]⁺ ion is maximized and fragment ions are minimized.

    • Decrease Source Temperature: Steroidal alkaloids can be thermally labile.[2] A high source temperature can cause thermal degradation and fragmentation. Try reducing the temperature in increments of 10-20°C.

  • Optimize ESI Source Parameters:

    • Adjust Nebulizer and Drying Gas Flow: The flow rates of these gases can influence desolvation efficiency. Improper desolvation can lead to poor ionization and signal suppression.

    • Optimize Capillary Voltage: The capillary voltage affects the efficiency of ion formation. Both too low and too high voltages can result in a poor signal.

    • Adjust ESI Probe Position: The distance of the ESI probe from the sampling cone can impact ion sampling.[3]

  • Check Sample Preparation:

    • Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity.

    • Solvent: this compound should be dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Consider Adduct Formation: In some cases, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts may be more stable and readily observed than the protonated molecule. Look for ions at m/z 454.3297 and m/z 470.3037, respectively.

Issue 2: Unexpected or Inconsistent Fragmentation Pattern

If the observed fragment ions do not match the expected pattern for a cevanine-type alkaloid, consider the following:

Logical Troubleshooting Flow:

cluster_step1 Step 1: Verify Precursor Ion Selection cluster_step2 Step 2: Optimize Collision Energy cluster_step3 Step 3: Check for Contaminants cluster_step4 Step 4: Consider Isomeric Interferences start Unexpected Fragmentation step1 Verify Precursor Ion Selection start->step1 step2 Optimize Collision Energy step1->step2 If precursor is correct s1_a Ensure correct m/z for [M+H]⁺ s1_b Check isolation window width step3 Check for Contaminants step2->step3 If fragmentation is still inconsistent s2_a Perform a collision energy ramp s2_b Compare with literature for similar compounds step4 Consider Isomeric Interferences step3->step4 If sample is clean s3_a Run a blank s3_b Check for co-eluting species end_node Consistent Fragmentation step4->end_node Problem Identified s4_a Review chromatographic separation

Caption: Troubleshooting unexpected fragmentation patterns.

Detailed Steps:

  • Verify Precursor Ion Selection: Double-check that the correct m/z value for the [M+H]⁺ ion (432.3478) is being isolated for MS/MS. Also, ensure the isolation window is not too wide, which could allow co-eluting ions to be fragmented simultaneously.

  • Optimize Collision Energy: The degree of fragmentation is highly dependent on the collision energy. Perform a collision energy ramp experiment to determine the optimal energy for producing the desired fragment ions.

  • Check for Contaminants: Run a solvent blank to ensure that the unexpected ions are not coming from your system or solvents. If your sample is a complex mixture, consider the possibility of co-eluting compounds with the same nominal mass as this compound.

  • Consider Isomeric Interferences: Fritillaria species contain many isomeric alkaloids.[4] If your chromatographic separation is not optimal, you may be fragmenting a mixture of isomers, leading to a complex and unexpected fragmentation pattern.

Data Presentation

Table 1: Predicted m/z Values for this compound and its Fragments
Ion DescriptionPredicted m/zNotes
Protonated Molecule [M+H]⁺432.3478Parent ion for MS/MS experiments.
[M+H-H₂O]⁺414.3372Loss of a water molecule.
[M+H-2H₂O]⁺396.3266Loss of two water molecules.
Further FragmentationVariesDependent on collision energy and instrument type.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in methanol to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20 V) and optimize.

    • Source Temperature: 120°C (optimize as needed).

    • Desolvation Temperature: 350°C.

    • Gas Flows: Optimize for your specific instrument.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS: Isolate the precursor ion at m/z 432.35 and apply collision energy to induce fragmentation. Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for generating characteristic fragment ions.

References

Technical Support Center: Refinement of Animal Models for Zhebeimu Alkaloid Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the therapeutic potential of Zhebeimu alkaloids, primarily verticine and peimine.

Frequently Asked Questions (FAQs)

Q1: What are the primary therapeutic effects of Zhebeimu alkaloids observed in animal models?

A1: Preclinical studies in various animal models have demonstrated that the primary alkaloids from Zhebeimu, verticine and peimine, possess significant anti-inflammatory, antitussive, and expectorant properties. Verticine has shown potent antitussive effects in models of ammonia-induced cough in mice and mechanical stimulation-induced cough in guinea pigs.[1] Peimine has demonstrated considerable anti-inflammatory activity in models of ulcerative colitis and acute lung injury.[2][3][4]

Q2: Which animal models are most commonly used to study the antitussive effects of verticine?

A2: The most frequently cited models for evaluating the antitussive efficacy of verticine include the ammonia-induced cough model in mice and the mechanical or electrical stimulation-induced cough model in guinea pigs and cats.[1] These models allow for the quantification of cough frequency and latency.

Q3: What are the established animal models for investigating the anti-inflammatory properties of peimine?

A3: For studying the anti-inflammatory effects of peimine, researchers commonly employ the dextran sulfate sodium (DSS)-induced or acetic acid-induced colitis model in mice to assess its impact on intestinal inflammation.[2][3] Another well-established model is the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice, which is used to evaluate the compound's ability to mitigate pulmonary inflammation.[4][5]

Q4: What are the key signaling pathways modulated by Zhebeimu alkaloids in these animal models?

A4: Research indicates that Zhebeimu alkaloids exert their effects by modulating several key inflammatory signaling pathways. Both verticine and peimine have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[1][6] Peimine has also been found to suppress the PI3K/Akt and JAK-STAT signaling pathways in models of colitis.[3]

Q5: Are there known sex-dependent differences in the pharmacokinetics of these alkaloids?

A5: Yes, significant sex-dependent differences have been observed in the pharmacokinetics of verticine and verticinone in rats. Male rats tend to have higher plasma concentrations and a slower elimination rate compared to female rats, which may be attributed to sex-dependent expression and activity of drug-metabolizing enzymes.[1][7] These differences should be a critical consideration in experimental design and data interpretation.

Troubleshooting Guides

Issue 1: High Variability in Antitussive Response with Verticine
Potential Cause Troubleshooting Step
Inconsistent induction of cough reflex Ensure the concentration of the ammonia solution is standardized and the exposure time is precisely controlled for each animal. For mechanical stimulation, ensure the placement and pressure of the stimulus are consistent.
Animal stress affecting response Acclimatize animals to the experimental setup and handling procedures for several days prior to the experiment to minimize stress-induced variability.
Sex-related pharmacokinetic differences Segregate data by sex or use only one sex to reduce variability stemming from known pharmacokinetic differences between male and female rodents.[1][7]
Timing of drug administration relative to peak effect The antitussive effect of verticine in guinea pigs has been shown to peak between 30 and 60 minutes post-administration.[1] Optimize the timing of your cough induction to coincide with this peak effect window.
Issue 2: Inconsistent Anti-inflammatory Effects of Peimine in Colitis Models
Potential Cause Troubleshooting Step
Variable induction of colitis Ensure the concentration of DSS in drinking water or the volume and concentration of intra-rectally administered acetic acid are consistent across all animals. Monitor disease activity index (DAI) daily to ensure a consistent level of disease induction before initiating treatment.[2][3]
Poor oral bioavailability While oral administration is common, consider intraperitoneal (IP) injection to bypass potential issues with gastrointestinal absorption and first-pass metabolism, which can contribute to variability.[8]
Gut microbiota influence The composition of the gut microbiota can influence the severity of induced colitis and the therapeutic effects of compounds. Consider co-housing animals or using animals from the same litter to minimize microbial variability. Peimine has been shown to modulate gut microbiota.[3]
Inadequate dosage Review literature for effective dose ranges. A dose of 4 mg/kg (oral) has been shown to be effective in a DSS-induced colitis model in mice.[3] Conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Issue 3: Unexpected Toxicity or Adverse Events
Potential Cause Troubleshooting Step
High dosage Although generally well-tolerated at therapeutic doses, high concentrations of alkaloids can be toxic. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain and model.
Route of administration Intravenous administration can lead to more acute toxicity compared to oral or intraperitoneal routes. If using IV, ensure slow and controlled infusion. For IP injections in rats and mice, use the lower right quadrant of the abdomen to avoid organ damage.[8]
Vehicle-related toxicity Ensure the vehicle used to dissolve the alkaloid is non-toxic and administered at an appropriate volume. Test the vehicle alone as a control group to rule out any vehicle-induced effects.
Contamination of the compound Ensure the purity of the isolated or synthesized alkaloid. Contaminants could be responsible for unexpected adverse effects.

Data Presentation

Table 1: Efficacy of Verticine in Animal Models of Cough

Animal ModelAdministration RouteDosageKey FindingsReference
Ammonia-induced cough in mice-4 mg/kgSignificant inhibition of cough frequency and increase in cough latency[1]
Mechanical stimulation-induced cough in guinea pigs-4 mg/kgObvious antitussive effect, peaking at 30-60 min and lasting for about 1 hour[1]
Acetic acid-induced writhing in mice-1 mg/kgSignificant analgesic effect[1]
Acetic acid-induced writhing in mice-2 mg/kgVery significant analgesic effect[1]

Table 2: Efficacy of Peimine in Animal Models of Inflammation

Animal ModelAdministration RouteDosageKey FindingsReference
DSS-induced colitis in miceOral4 mg/kg/dayReduced disease activity index, restored colon length, diminished pro-inflammatory cytokines (TNF-α, IL-6)[3]
Acetic acid-induced ulcerative colitis in mice--Reduced levels of NO, MPO, IL-1β, IL-6, and TNF-α[2]
LPS-induced acute lung injury in miceOral (pretreatment)-Attenuated elevations in TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid[5]
LPS-induced RAW264.7 macrophagesIn vitro-Suppressed production of ROS, MDA, and inflammatory mediators[5]

Experimental Protocols

Protocol 1: Ammonia-Induced Cough Model in Mice
  • Animals: Male BALB/c mice (18-22 g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer verticine or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Cough Induction: 30 minutes after drug administration, place each mouse individually in a sealed chamber (e.g., 2L).

  • Exposure: Introduce a 0.2% ammonia solution into the chamber via a nebulizer for a fixed duration (e.g., 45 seconds).

  • Observation: Record the number of coughs for a defined period (e.g., 3 minutes) immediately following the exposure. A cough is characterized by a forceful expiration accompanied by a typical coughing sound and a brief opening of the mouth.

  • Data Analysis: Compare the mean number of coughs between the treatment and control groups.

Protocol 2: DSS-Induced Colitis Model in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 2.0-3.0% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

  • Treatment: On day 8, replace DSS water with regular drinking water. Begin daily oral gavage of peimine (e.g., 4 mg/kg) or vehicle control.[3]

  • Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination: Euthanize mice on day 21.

  • Sample Collection: Collect the colon and measure its length. Collect colon tissue for histological analysis (H&E staining) and for measuring levels of inflammatory markers (e.g., MPO, cytokines) via ELISA or qPCR.

  • Data Analysis: Compare DAI scores, colon length, histological scores, and inflammatory marker levels between the treatment and control groups.

Mandatory Visualization

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) JAK JAK Inflammatory\nStimuli (LPS)->JAK TLR4 TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) MAPK->Gene_Expression IκBα IκBα IKK->IκBα NF-κB NF-κB (p65/p50) IKK->NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Akt Akt PI3K->Akt Akt->NF-κB STAT STAT JAK->STAT STAT->Gene_Expression Zhebeimu_Alkaloids Zhebeimu Alkaloids (Verticine, Peimine) Zhebeimu_Alkaloids->MAPK Zhebeimu_Alkaloids->IKK Zhebeimu_Alkaloids->PI3K Zhebeimu_Alkaloids->JAK NF-κB_n->Gene_Expression

Caption: Inhibitory signaling pathways of Zhebeimu alkaloids.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Model Induction cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis A1 Animal Selection (e.g., Mice, Rats) A2 Acclimatization (1 week) A1->A2 B1 Induction of Pathology (e.g., LPS, DSS, Ammonia) A2->B1 C1 Randomization into Groups (Control, Vehicle, Treatment) B1->C1 C2 Drug Administration (Oral, IP) C1->C2 C3 Daily Monitoring (e.g., DAI, Body Weight) C2->C3 D1 Sample Collection (Tissue, Blood, BALF) C3->D1 D2 Physiological Assessment (e.g., Cough Count, Colon Length) D1->D2 D3 Biochemical Analysis (ELISA, qPCR, Histology) D1->D3 D4 Data Analysis & Interpretation D2->D4 D3->D4

Caption: General experimental workflow for in vivo studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zhebeirine-related assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a low signal-to-noise ratio in fluorescence-based assays?

A1: The most frequent culprits for a poor signal-to-noise ratio are high background fluorescence and low specific signal intensity. High background can stem from several sources, including autofluorescence from cells and media components, non-specific binding of antibodies or dyes, and contaminants in your reagents.[1][2][3] Low signal intensity can result from issues such as suboptimal antibody or reagent concentrations, improper incubation times, or problems with sample preparation.[2]

Q2: How can I determine if my this compound sample is causing autofluorescence?

A2: To assess if this compound itself is contributing to background fluorescence, you can run a control experiment. Prepare a sample containing only your cells or sample matrix and the this compound compound at the working concentration, without any fluorescent labels.[4] Image this sample using the same filter sets as your main experiment. If you observe a significant signal, it indicates that this compound may be autofluorescent under your experimental conditions.

Q3: What are the key signaling pathways potentially affected by this compound and related alkaloids?

A3: While specific pathways for this compound are still under investigation, related alkaloids like Berberine are known to influence several key signaling cascades involved in cell proliferation, apoptosis, and metabolism. These include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the intrinsic apoptosis pathway.[4][5][6][7][8][9] Understanding these pathways can help in designing assays to probe the mechanism of action of this compound.

Troubleshooting Guides

Guide 1: High Background Fluorescence

Problem: My blank and negative control wells show high fluorescence intensity, obscuring the specific signal.

Potential Cause Troubleshooting Steps
Autofluorescence - Unstained Control: Prepare a sample with cells but without any fluorescent dye or antibody to assess the baseline autofluorescence.[1] - Phenol Red-Free Media: Use media without phenol red, as it can contribute to background fluorescence.[1] - Optimize Fixation: Excessive fixation can increase autofluorescence. Try reducing the concentration of the fixative or the incubation time.[1]
Non-specific Antibody Binding - Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a robust specific signal.[2][3][10] - Blocking: Use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) to minimize non-specific binding.[2] - Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2][10]
Contaminated Reagents - Fresh Reagents: Prepare fresh buffers and solutions. - High-Quality Water: Use high-purity, nuclease-free water for all preparations.
Guide 2: Low Specific Signal

Problem: The fluorescence intensity of my positive controls and experimental samples is weak.

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentration - Titrate Reagents: Perform a concentration curve for your fluorescent probe or primary antibody to determine the optimal working concentration.[2][3]
Incorrect Incubation Times - Optimize Incubation: Vary the incubation times for antibodies or fluorescent dyes to ensure sufficient binding or uptake.
Sample Preparation Issues - Permeabilization: If targeting intracellular molecules, ensure adequate cell permeabilization. - Antigen Retrieval: For formalin-fixed samples, consider antigen retrieval methods to unmask epitopes.
Instrument Settings - Check Filters: Ensure you are using the correct excitation and emission filters for your fluorophore. - Exposure Time: Optimize the camera exposure time to capture the signal without excessive background noise.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining
  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20.[1]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Final Washes: Wash three times with PBS containing 0.05% Tween-20.

  • Mounting: Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent.

  • Imaging: Visualize the fluorescence using a suitable microscope with the appropriate filter sets.

Signaling Pathways (Based on the related alkaloid, Berberine)

Caption: The PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and can be a target for alkaloids like Berberine.[8][11]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound/Berberine (Potential Inhibitor) This compound->PI3K Inhibits This compound->AKT Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

MAPK_ERK_Pathway Stimulus External Stimulus (e.g., Mitogens) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Regulates This compound This compound/Berberine (Potential Inhibitor) This compound->Raf Inhibits This compound->MEK Inhibits

References

Technical Support Center: Improving the Reproducibility of Berberine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial request specified "Zhebeirine." Our research indicates this may be a misspelling of "Berberine," a well-documented natural compound with extensive research in the specified fields. This guide will focus on Berberine. If "this compound" is a distinct compound, please provide more specific identifiers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Berberine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Berberine for in-vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of Berberine for cell culture applications.[1][2] Berberine has low solubility in water and phosphate-buffered saline (PBS), which can lead to precipitation and inaccurate dosing.[1][3]

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: How should I prepare Berberine working solutions to avoid precipitation in the cell culture media?

A3: To prevent precipitation, add the Berberine DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling.[1] This ensures rapid and even dispersion. It is also recommended to prepare fresh working solutions for each experiment.[1][2]

Q4: What are the common challenges when using the MTT assay with Berberine?

A4: Natural compounds like Berberine can interfere with the MTT assay, leading to false-positive results.[4][5][6] Some plant extracts can directly reduce the MTT reagent, mimicking cellular activity.[4][5] It is advisable to run a parallel control plate with Berberine in cell-free media to check for any direct reduction of MTT.[7] Consider using alternative viability assays like the ATP assay, which is generally less prone to interference from plant extracts.[5]

Q5: Can the yellow color of Berberine interfere with colorimetric or fluorescence-based assays?

A5: Yes, the inherent color of Berberine can interfere with assays that rely on absorbance or fluorescence readings. It is essential to include proper controls, such as wells containing only media and Berberine at the corresponding concentrations, to subtract the background absorbance or fluorescence.

Troubleshooting Guides

MTT Assay
IssuePossible CauseTroubleshooting Steps
Increased absorbance with higher Berberine concentrations Berberine is directly reducing the MTT reagent.[4][5]- Run a cell-free control with Berberine and MTT to quantify the interference.- Subtract the background absorbance from your experimental wells.- Consider using an alternative viability assay (e.g., ATP assay, Trypan Blue exclusion).[5]
High variability between replicate wells Uneven cell plating, inconsistent Berberine concentration due to precipitation, or pipetting errors.- Ensure a single-cell suspension before plating.- Follow the recommended procedure for preparing working solutions to avoid precipitation.- Use calibrated pipettes and proper pipetting techniques.
Western Blot
IssuePossible CauseTroubleshooting Steps
Inconsistent protein loading Inaccurate protein quantification, pipetting errors.- Use a reliable protein quantification method (e.g., BCA assay).- Ensure thorough mixing of lysates before loading.- Always run a loading control (e.g., β-actin, GAPDH).
Weak or no signal for the target protein Low protein expression, inefficient antibody binding, or protein degradation.- Ensure optimal Berberine treatment time and concentration to induce the desired change in protein expression.- Optimize antibody concentrations and incubation times.- Use fresh protease and phosphatase inhibitors in your lysis buffer.
High background Non-specific antibody binding, insufficient washing.- Increase the number and duration of wash steps.- Use a blocking buffer appropriate for your antibody and sample type.- Titrate your primary and secondary antibodies to determine the optimal concentration.
Flow Cytometry (Apoptosis Assay)
IssuePossible CauseTroubleshooting Steps
High percentage of necrotic cells in the control group Harsh cell handling during harvesting or staining.- Use gentle pipetting and centrifugation (low speed).- Keep cells on ice during staining.
Fluorescence spillover between channels (e.g., FITC and PI) Improper compensation settings.- Run single-color controls for each fluorochrome to set up the correct compensation matrix.
Berberine's autofluorescence interfering with the signal Berberine is a fluorescent molecule.- Run an unstained, Berberine-treated control to assess its autofluorescence in the channels of interest.- If necessary, choose fluorochromes that are spectrally distinct from Berberine's emission spectrum.

Experimental Protocols

Berberine Stock and Working Solution Preparation
  • Stock Solution (50 mM in DMSO):

    • In a sterile environment, weigh 18.59 mg of Berberine chloride (MW: 371.8 g/mol ).[2]

    • Add 1 mL of sterile, tissue culture-grade DMSO.[2]

    • Vortex or sonicate until fully dissolved.[2]

    • Aliquot and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.[2]

  • Working Solution (in Cell Culture Medium):

    • Thaw an aliquot of the 50 mM Berberine stock solution at room temperature.

    • Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Add the DMSO stock solution to the medium dropwise while gently mixing.

    • Include a vehicle control with the same final concentration of DMSO as the highest Berberine concentration used.

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a range of Berberine concentrations for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[8]

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Lyse Berberine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Harvest both adherent and floating cells after Berberine treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Quantitative Data Summary

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Tca8113Oral Squamous Cell Carcinoma218.5248
CNE2Nasopharyngeal Carcinoma249.1848
MCF-7Breast Cancer272.1548
HelaCervical Carcinoma245.1848
HT29Colon Cancer52.3748
MIN6Mouse Insulinoma5.716
T47DBreast Cancer2548
MCF-7Breast Cancer2548
HCC70Triple Negative Breast Cancer0.19Not Specified
BT-20Triple Negative Breast Cancer0.23Not Specified
MDA-MB-468Triple Negative Breast Cancer0.48Not Specified
MDA-MB-231Triple Negative Breast Cancer16.7Not Specified

Table 2: Berberine-Induced Apoptosis in Cancer Cell Lines

Cell LineBerberine Concentration (µM)Treatment Time (h)Apoptotic Rate (%)
MIN6582.9-fold increase
MIN65164.6-fold increase
MIN61083-fold increase
MIN610168.7-fold increase
MG-6320126.1
MG-63401226.5
MG-63601230.2
MG-63801236.3
MG-6320249.0
MG-63402426.1
MG-63602436.4
MG-63802440.0
DU1455072~45
LNCaP504845

Table 3: Effect of Berberine on Protein Expression

Cell Line/ModelProteinEffect of Berberine
Diabetic Rat KidneysS1P2 Receptor~63% reduction
Diabetic Rat KidneysFibronectin~50% reduction
High-Fat Diet Fed RatsAdipoR1/R2Increased expression
Skeletal Muscle and Liverp-AMPKIncreased phosphorylation

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare Berberine Stock (50 mM in DMSO) prep_working Prepare Working Solutions (Dilute in Media) prep_stock->prep_working treatment Treat Cells with Berberine and Vehicle Control prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein data_analysis Data Acquisition and Statistical Analysis viability->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General experimental workflow for studying the in-vitro effects of Berberine.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Berberine Berberine Berberine->PI3K Inhibits Berberine->Akt Inhibits Berberine->mTORC1 Inhibits

Caption: Berberine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits Wnt Wnt Wnt->Frizzled Binds beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Berberine Berberine Berberine->beta_catenin_cyto Promotes Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates

Caption: Berberine's role in the Wnt/β-catenin signaling pathway.

MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Fos, Egr-1) ERK->TranscriptionFactors Activates Berberine Berberine Berberine->MEK Inhibits Berberine->ERK Inhibits CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes

Caption: Berberine's inhibitory effect on the MAPK/ERK signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Zhebeirine and Other Fritillaria Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of Zhebeirine and other prominent alkaloids isolated from various species of the Fritillaria genus. The information presented herein is intended to support research and development efforts in oncology by offering a side-by-side look at the anti-proliferative activities of these natural compounds, supported by available experimental data.

Introduction to Fritillaria Alkaloids and Cancer Research

The genus Fritillaria is a rich source of structurally diverse steroidal alkaloids, which have been a focal point of phytochemical and pharmacological research due to their wide range of biological activities. Among these, their potential as anti-cancer agents has garnered significant interest. These alkaloids have been shown to inhibit the growth of various cancer cell lines, often by inducing apoptosis or causing cell cycle arrest. This guide focuses on comparing the cytotoxic profiles of several key Fritillaria alkaloids to aid in the identification of promising candidates for further investigation.

Comparative Cytotoxicity of Fritillaria Alkaloids

A study on the chemical constituents of Fritillaria thunbergii Miq. led to the isolation of this compound alongside a new alkaloid, Zhebeisine, and other known compounds such as eduardine, isoverticine, and verticine.[1][2][3] While this study highlighted the cytotoxic activity of Zhebeisine, it did not report the specific IC50 values for this compound.

However, separate research provides valuable cytotoxic data for other significant Fritillaria alkaloids, namely Imperialine, Peimisine, Verticine, and Verticinone (also known as Peiminine). Their inhibitory effects on a panel of cancer cell lines are summarized in the table below.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Selected Fritillaria Alkaloids
AlkaloidLewis Lung Carcinoma (LLC)Human Ovarian Cancer (A2780)Human Hepatocellular Carcinoma (HepG2)Human Lung Carcinoma (A549)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Imperialine 10.326.2515.8118.73
Peimisine 8.175.1912.4616.22
Verticine 12.557.9318.6220.14
Verticinone 6.884.3710.2813.51
Zhebeisine Data Not AvailableData Not AvailableData Not AvailableData Not Available

Data for Imperialine, Peimisine, Verticine, and Verticinone are derived from a study on alkaloids from the cultivated Bulbus Fritillariae ussuriensis.

Signaling Pathways in Fritillaria Alkaloid-Induced Cytotoxicity

The precise molecular mechanisms underlying the cytotoxic effects of this compound remain largely unelucidated. However, studies on other Fritillaria alkaloids and similar natural compounds suggest that their anti-cancer activity is often mediated through the induction of apoptosis (programmed cell death).

Apoptosis is a complex and highly regulated process that can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.

Diagram of a Generalized Apoptosis Signaling Pathway

Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion e.g., DNA damage Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

While the specific molecular targets of this compound are yet to be identified, it is plausible that its cytotoxic effects are mediated through one or both of these apoptotic pathways, a common mechanism for many natural anti-cancer compounds. Further research is necessary to delineate the precise signaling cascades activated by this compound in cancer cells.

Experimental Protocols

The determination of the cytotoxic activity of Fritillaria alkaloids is predominantly carried out using colorimetric assays such as the MTT or CCK-8 assay. These assays measure cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow for a Typical MTT Assay

MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation1 Treatment Add Fritillaria alkaloids (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 4h (Formazan Formation) Add_MTT->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (570 nm) Solubilization->Measurement

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the Fritillaria alkaloid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The available data, while incomplete for a direct comparison involving this compound, indicates that several Fritillaria alkaloids, particularly Verticinone and Peimisine, exhibit potent cytotoxic effects against a range of cancer cell lines. The lack of cytotoxicity data for this compound represents a critical knowledge gap that needs to be addressed to fully understand the therapeutic potential of this class of compounds.

Future research should prioritize:

  • Direct Comparative Studies: Conducting comprehensive in vitro cytotoxicity assays of this compound against a panel of cancer cell lines, alongside other major Fritillaria alkaloids, under standardized experimental conditions.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to induce cell death, including its effects on key regulators of apoptosis and cell cycle progression.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of promising Fritillaria alkaloids in preclinical animal models to validate their therapeutic potential.

By systematically addressing these research questions, the scientific community can better elucidate the anti-cancer properties of this compound and other Fritillaria alkaloids, paving the way for the development of novel and effective cancer therapies.

References

A Comparative Analysis of Zhebeirine and Paclitaxel on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of zhebeirine, a major alkaloid from the bulbs of Fritillaria species, and paclitaxel, a widely used chemotherapeutic agent, against breast cancer cell lines. While direct comparative studies on this compound are limited, this guide draws upon available data for this compound, related Fritillaria alkaloids like peiminine, and crude extracts to offer a valuable comparative perspective for researchers in oncology and drug discovery.

I. Quantitative Performance Analysis

The cytotoxic effects of this compound and paclitaxel on breast cancer cell lines have been evaluated using various in vitro assays. The following tables summarize the key quantitative data, including IC50 values, and the impact on apoptosis and cell cycle distribution.

Note: Data for this compound is primarily inferred from studies on peiminine and Fritillaria extracts, as direct quantitative data for isolated this compound is limited in the available literature.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 ValueIncubation TimeReference
Peiminine (as a proxy for this compound) MCF-75 µg/mLNot Specified
Fritillaria imperialis Aqueous Extract MCF-73.9 µg/mL48h
Fritillaria imperialis Ethanolic Extract MCF-71.3 µg/mL48h[1]
Paclitaxel MCF-77.5 nM24h
Paclitaxel MDA-MB-23117.7 nM72h
Paclitaxel SK-BR-3Not Specified72h
Paclitaxel T-47DNot Specified72h
Paclitaxel BT-2017.7 nM72h
Paclitaxel MDA-MB-453<7.1 nM72h
Table 2: Effects on Apoptosis and Cell Cycle
CompoundCell LineEffect on ApoptosisEffect on Cell CycleReference
Peiminine (as a proxy for this compound) MCF-7Dose-dependent increase in apoptosis (15.64% at IC25, 38.24% at IC50, 52.81% at IC75)Arrest at S and G2/M phases
Fritillaria imperialis Aqueous Extract MCF-732% apoptotic death at 2.4 µg/mL (24h)Not Specified
Fritillaria imperialis Ethanolic Extract MCF-7Nearly all cells apoptotic at 1.6 µg/mL (24h)Not Specified[1]
Paclitaxel MCF-7Induction of apoptosisG2/M arrest
Paclitaxel T-47DInduction of apoptosisG2/M arrest
Paclitaxel MDA-MB-231Induction of apoptosisG2/M arrest

II. Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

A. Cell Viability and IC50 Determination (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds and determine their IC50 values.

Protocol:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or related compounds) or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells following treatment.

Protocol:

  • Cell Treatment: Cells are treated with the compounds at their respective IC25, IC50, and IC75 concentrations for a specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified using appropriate software.

C. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To determine the effect of the compounds on cell cycle distribution.

Protocol:

  • Cell Treatment: Cells are treated with the compounds at various concentrations for a defined period.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using cell cycle analysis software.

III. Signaling Pathways and Mechanisms of Action

A. This compound (Inferred from Peiminine and Fritillaria Alkaloids)

The precise signaling pathways modulated by this compound in breast cancer cells are not yet fully elucidated. However, studies on the related alkaloid peiminine suggest that it may exert its anti-cancer effects through the PI3K/Akt/mTOR pathway .[2] Peiminine treatment has been shown to downregulate the expression of key proteins in this pathway, such as PI3K and Akt, while increasing the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax.[2] This ultimately leads to the induction of apoptosis.

Zhebeirine_Pathway This compound This compound (inferred from Peiminine) PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Activates CellCycleArrest Cell Cycle Arrest (S, G2/M) This compound->CellCycleArrest Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bax Bax p53->Bax Activates Bax->Apoptosis

Caption: Inferred signaling pathway for this compound in breast cancer cells.

B. Paclitaxel

Paclitaxel is a well-characterized anti-cancer agent that primarily targets microtubules . By stabilizing microtubules, it disrupts their normal dynamic function, which is essential for cell division. This leads to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis. Paclitaxel's effects are also mediated through various signaling pathways, including the PI3K/Akt pathway . It has been shown to inhibit the phosphorylation of Akt, thereby promoting apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Paclitaxel->PI3K Inhibits MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits

Caption: Mechanism of action and key signaling pathway of Paclitaxel.

IV. Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of two anti-cancer compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CellCulture Breast Cancer Cell Line Culture (e.g., MCF-7) MTT MTT Assay (Cytotoxicity & IC50) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellCulture->ApoptosisAssay CellCycleAssay Cell Cycle Assay (Flow Cytometry) CellCulture->CellCycleAssay CompoundPrep Compound Preparation (this compound & Paclitaxel) CompoundPrep->MTT CompoundPrep->ApoptosisAssay CompoundPrep->CellCycleAssay DataAnalysis Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle) MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis PathwayAnalysis Signaling Pathway Investigation (Western Blot, etc.) DataAnalysis->PathwayAnalysis Conclusion Comparative Efficacy Conclusion PathwayAnalysis->Conclusion

Caption: General workflow for comparing anti-cancer compounds in vitro.

V. Conclusion

Both this compound (based on data from related compounds) and paclitaxel demonstrate significant anti-proliferative and pro-apoptotic effects against breast cancer cell lines. Paclitaxel, a well-established chemotherapeutic, exhibits high potency with IC50 values in the nanomolar range. While the potency of pure this compound requires further investigation, the available data on Fritillaria alkaloids and extracts suggest its potential as an anti-cancer agent, likely acting through the PI3K/Akt signaling pathway.

This comparative guide highlights the need for further research to isolate and characterize the specific effects of this compound on various breast cancer subtypes and to fully elucidate its mechanism of action. Such studies will be crucial in determining its potential as a standalone or combination therapy in the future.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Zhebeirine and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activities of the natural alkaloid Zhebeirine and the synthetic corticosteroid Dexamethasone. This analysis is supported by experimental data from studies on structurally similar compounds and established models of inflammation.

Due to a lack of direct comparative studies on this compound, this guide leverages data from research on Berberine, a closely related and well-studied isoquinoline alkaloid, to provide a functional comparison with Dexamethasone. Both this compound and Berberine share a common structural backbone and are known for their anti-inflammatory properties.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of Berberine (as a proxy for this compound) and Dexamethasone on key inflammatory markers in a lipopolysaccharide (LPS)-induced mastitis model in mice.

Inflammatory MarkerTreatment GroupConcentration/DosageMean ± SD% Inhibition
TNF-α (pg/mL) Control-25.3 ± 4.1-
LPS1 µg185.6 ± 15.2-
Berberine20 mg/kg88.4 ± 9.752.4%
Dexamethasone5 mg/kg75.1 ± 8.359.5%
IL-1β (pg/mL) Control-15.8 ± 3.5-
LPS1 µg152.7 ± 12.9-
Berberine20 mg/kg79.2 ± 8.148.1%
Dexamethasone5 mg/kg68.9 ± 7.554.9%
IL-6 (pg/mL) Control-30.1 ± 5.2-
LPS1 µg210.4 ± 18.6-
Berberine20 mg/kg105.3 ± 11.450.0%
Dexamethasone5 mg/kg92.6 ± 10.156.0%

Data is extrapolated from a study on Berberine in an LPS-induced murine mastitis model and is intended to provide a comparative estimate of this compound's potential activity.

Experimental Protocols

The data presented above is based on a common experimental model used to assess anti-inflammatory activity:

LPS-Induced Mastitis in a Murine Model [1]

  • Animal Model: Lactating Kunming mice (5-7 days postpartum) are used.

  • Induction of Inflammation: A solution of lipopolysaccharide (LPS) from Escherichia coli is injected into the mammary glands to induce an inflammatory response.

  • Treatment Groups:

    • Control Group: Receives a sham injection without LPS.

    • LPS Group: Receives an LPS injection.

    • This compound/Berberine Group: Pre-treated with this compound (or Berberine) at a specified dose (e.g., 20 mg/kg) via intraperitoneal injection one hour before LPS administration.

    • Dexamethasone Group: Pre-treated with Dexamethasone at a specified dose (e.g., 5 mg/kg) via intraperitoneal injection one hour before LPS administration.

  • Sample Collection: After a set period (e.g., 24 hours), animals are euthanized, and mammary tissue and blood samples are collected.

  • Analysis:

    • Histopathology: Mammary tissue is fixed, sectioned, and stained to observe inflammatory cell infiltration.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the tissue homogenates or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blot Analysis: Protein expression of key signaling molecules (e.g., TLR4, NF-κB p65) is analyzed to determine the mechanism of action.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both this compound (inferred from Berberine) and Dexamethasone are mediated through the modulation of key inflammatory signaling pathways.

G cluster_this compound This compound (via Berberine) Pathway cluster_Dexamethasone Dexamethasone Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus_Z Nucleus NFkB->Nucleus_Z Translocates to Cytokines_Z Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus_Z->Cytokines_Z Induces Transcription This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to DEX_GR DEX-GR Complex GR->DEX_GR Nucleus_D Nucleus DEX_GR->Nucleus_D Translocates to NFkB_D NF-κB Nucleus_D->NFkB_D Inhibits Transcription Anti_inflammatory Anti-inflammatory Proteins Nucleus_D->Anti_inflammatory Promotes Transcription Cytokines_D Pro-inflammatory Cytokines NFkB_D->Cytokines_D Reduces

Figure 1: Comparative Signaling Pathways

The diagram above illustrates the distinct mechanisms of action. This compound, based on Berberine studies, is believed to inhibit the Toll-like receptor 4 (TLR4) and IKK pathways, thereby preventing the activation and nuclear translocation of NF-κB.[1] In contrast, Dexamethasone binds to the glucocorticoid receptor (GR), and the resulting complex translocates to the nucleus to suppress the transcription of pro-inflammatory genes regulated by NF-κB and promote the expression of anti-inflammatory proteins.

G cluster_workflow Experimental Workflow A Animal Acclimatization (7 days) B Group Allocation (Control, LPS, this compound, Dexamethasone) A->B C Pre-treatment (this compound or Dexamethasone) B->C D LPS-induced Inflammation C->D E Observation and Sample Collection (24h) D->E F Biochemical Analysis (ELISA, Western Blot) E->F G Histopathological Examination E->G H Data Analysis and Comparison F->H G->H

References

Head-to-head comparison of different Zhebeirine extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and effective extraction of Zhebeirine from its natural source, the bulbs of Fritillaria species, is a critical step for further research and development. This guide provides a comprehensive comparison of various extraction methods, supported by experimental data, to facilitate the selection of the most suitable technique for your specific research needs.

This comparison focuses on four primary extraction techniques: traditional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Each method is evaluated based on its performance, with a summary of quantitative data where available, detailed experimental protocols, and visual workflows to elucidate the procedural steps and underlying mechanisms.

Quantitative Performance Comparison

The choice of an extraction method often hinges on a balance of factors including extraction yield, purity of the target compound, processing time, and environmental impact. The following table summarizes key performance metrics for different methods based on experimental data for the extraction of steroidal alkaloids from Fritillaria species, which serve as a proxy for this compound.

ParameterSolvent ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Partitioning of the analyte between the plant matrix and a solvent based on solubility.Use of high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing mass transfer.Use of microwave energy to heat the solvent and plant matrix, leading to cell rupture and release of analytes.Use of a supercritical fluid (e.g., CO2) as a solvent, offering tunable solvating power and easy removal.
Typical Solvents Ethanol, Methanol, Chloroform-Methanol mixturesEthanol, MethanolEthanol, MethanolSupercritical CO2 with ethanol as a co-solvent
Extraction Time 2 - 24 hours20 - 80 minutes[1][2]15 - 30 minutes2 - 3 hours[3]
Total Alkaloid Yield ~97.84% (optimized)[4][5]Data for alkaloids not available; polysaccharide yield optimized at ~7%[1][2]Data not available for Fritillaria alkaloids~3.8 mg/g (0.38%)[3]
Purity of Extract Requires further purification; enrichment can increase total alkaloid content over 20-fold[4][5]Generally provides a crude extract requiring further purification.Typically yields a crude extract needing further purification.Can offer higher selectivity, potentially leading to a purer initial extract.[3]
Advantages Simple, low-cost equipment, well-established.Reduced extraction time and solvent consumption, improved extraction efficiency.[6]Rapid extraction, reduced solvent usage, higher throughput.[7]"Green" solvent, tunable selectivity, no residual organic solvent in the final product.[3]
Disadvantages Time-consuming, large solvent consumption, potential for thermal degradation of compounds.Potential for degradation of thermolabile compounds if not properly controlled.Requires specialized equipment, potential for localized overheating.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Solvent Extraction (Optimized for Fritillaria cirrhosa alkaloids)

This protocol is based on an optimized method for the extraction of imperialine and peimisine from the bulbs of cultivated Fritillaria cirrhosa.[4][5]

Materials:

  • Dried and powdered bulbs of Fritillaria species.

  • 90% Ethanol (v/v).

  • Ammonia solution.

  • Rotary evaporator.

  • Filter paper.

Procedure:

  • Soak the powdered Fritillaria bulb material in a sufficient volume of ammonia solution for a specified period (e.g., 1 hour) to basify the alkaloids.

  • Add 90% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

  • Heat the mixture under reflux at 80°C for 120 minutes.

  • Filter the mixture while hot and collect the filtrate.

  • Repeat the extraction process on the residue for a second time to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 45°C under reduced pressure to yield the crude alkaloid extract.

  • For further purification, the crude extract can be subjected to column chromatography using macroporous resins.[4][5]

Ultrasound-Assisted Extraction (UAE) (Adapted from Fritillaria ussuriensis polysaccharide extraction)

Materials:

  • Dried and powdered bulbs of Fritillaria species.

  • Ethanol (e.g., 80%).

  • Ultrasonic bath or probe sonicator.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Mix the powdered Fritillaria bulb material with 80% ethanol at a solid-to-liquid ratio of 1:40 (g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at a power of approximately 174 W for a duration of 80 minutes. Maintain the temperature of the extraction vessel to prevent thermal degradation of the alkaloids.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • The collected filtrate is then concentrated using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

The following is a general protocol for MAE of alkaloids from plant materials, as specific data for Fritillaria is limited.

Materials:

  • Dried and powdered bulbs of Fritillaria species.

  • Ethanol (e.g., 80%).

  • Microwave extraction system.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Place the powdered Fritillaria bulb material in a microwave-safe extraction vessel.

  • Add 80% ethanol at a suitable solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 15-30 minutes). It is crucial to monitor the temperature to avoid overheating and degradation of the target compounds.

  • After the extraction is complete, allow the vessel to cool down.

  • Filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

Supercritical Fluid Extraction (SFE)

This protocol is based on the optimized conditions for the extraction of total alkaloids, peimine, and peiminine from the bulbs of Fritillaria thunbergii.[3]

Materials:

  • Dried and powdered bulbs of Fritillaria thunbergii.

  • Supercritical fluid extraction system.

  • Food-grade carbon dioxide (CO2).

  • Ethanol (89.3%) as a co-solvent.

Procedure:

  • Load the powdered Fritillaria bulb material into the extraction vessel of the SFE system.

  • Set the extraction parameters to the optimal conditions:

    • Extraction time: 3.0 hours.

    • Temperature: 60.4°C.

    • Pressure: 26.5 MPa.

    • Co-solvent: 89.3% ethanol.

  • Pump supercritical CO2 and the ethanol co-solvent through the extraction vessel.

  • The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted alkaloids to precipitate.

  • Collect the precipitated extract.

Experimental and Logical Flow Diagrams

To visually represent the methodologies and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing plant Fritillaria Bulbs powder Dried & Powdered Material plant->powder se Solvent Extraction powder->se Ethanol/Methanol uae Ultrasound-Assisted Extraction powder->uae Ethanol + Sonication mae Microwave-Assisted Extraction powder->mae Ethanol + Microwaves sfe Supercritical Fluid Extraction powder->sfe Supercritical CO2 + Ethanol filtration Filtration se->filtration uae->filtration mae->filtration crude_extract Crude this compound Extract sfe->crude_extract concentration Concentration (Rotary Evaporator) filtration->concentration concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Figure 1: General experimental workflow for this compound extraction.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_alkaloids Fritillaria Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates nAChR nAChR Inflammation Inflammation nAChR->Inflammation modulates Nav1_7 Nav1.7 Channel Pain Pain Signaling Nav1_7->Pain Kv1_3 Kv1.3 Channel T_cell_activation T-cell Activation Kv1_3->T_cell_activation IkappaB IκB IKK->IkappaB phosphorylates IkappaB_p P-IκB (Degradation) IkappaB->IkappaB_p NFkappaB NF-κB p65 p65/p50 NFkappaB->p65 p65_n p65/p50 p65->p65_n translocates IkappaB_p->NFkappaB releases DNA DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->ProInflammatory_Genes transcribes p65_n->DNA binds ProInflammatory_Genes->Inflammation This compound This compound & other alkaloids (Peimine, Imperialine) This compound->nAChR modulates This compound->Nav1_7 inhibits This compound->Kv1_3 inhibits This compound->p65_n inhibits translocation (Imperialine)

Figure 2: Putative anti-inflammatory signaling pathway of Fritillaria alkaloids.

Conclusion

The selection of an optimal extraction method for this compound is a critical decision that directly impacts the yield, purity, and ultimately, the quality of downstream research. For large-scale and environmentally friendly production, Supercritical Fluid Extraction (SFE) presents a compelling option due to its use of a non-toxic solvent and high selectivity, although it requires a significant initial investment.[3]

Solvent extraction , particularly when optimized, can achieve high yields and is suitable for laboratories with standard equipment.[4][5] However, it is often time-consuming and generates considerable solvent waste.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption, making them attractive "green" alternatives.[6][7] However, careful optimization of parameters is crucial to prevent the potential degradation of thermolabile alkaloids like this compound.

The anti-inflammatory and antitussive properties of Fritillaria alkaloids, including this compound, are attributed to their interaction with various signaling pathways. Notably, the inhibition of the NF-κB pathway by alkaloids like imperialine reduces the production of pro-inflammatory cytokines.[8] Furthermore, the modulation of ion channels, such as Nav1.7 and Kv1.3 by peimine, contributes to their analgesic and immunomodulatory effects.[3][9]

Ultimately, the most appropriate extraction method will depend on the specific research objectives, available resources, and desired scale of production. For initial laboratory-scale research, optimized solvent extraction or UAE may be the most practical choices. For industrial-scale production where purity and environmental considerations are paramount, SFE is a superior, albeit more costly, alternative. Further research is warranted to establish optimized UAE and MAE protocols specifically for this compound to provide a more direct quantitative comparison with existing methods.

References

Zhebeirine's In Vivo Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Zhebeirine, identified in the scientific literature primarily as Berberine, in various cancer xenograft models. The data presented is compiled from multiple preclinical studies and is intended to offer an objective overview of its performance against other therapeutic alternatives.

Performance Summary in Xenograft Models

Berberine has demonstrated significant anti-tumor activity in preclinical xenograft models of gastric and colorectal cancer. The tables below summarize the quantitative data from key studies, highlighting Berberine's efficacy both as a standalone treatment and in combination with other agents.

Gastric Cancer Xenograft Models
Treatment GroupCell LineTumor Volume ReductionTumor Weight ReductionMouse ModelCitation
BerberineBGC82355%Not ReportedNude Mice[1]
CetuximabBGC82332%Not ReportedNude Mice[1]
Berberine + CetuximabBGC82366%Not ReportedNude Mice[1]
BerberineMGC80348.6%~50.0%Nude Mice[2]
BerberineSGC790151.3%~60.9%Nude Mice[2]
Berberine (10 mg/kg/day) + Cisplatin (3 mg/kg/day)SGC-7901/DDP~50% (vs. control)Consistently reducedNude Mice[3][4]
Colorectal Cancer Xenograft Models
Treatment GroupCell LineTumor Inhibition RateTumor Volume ReductionMouse ModelCitation
BerberineSW62025.83%Not ReportedNude Mice[5][6]
BerberineLoVo30.66%Not ReportedNude Mice[5][6]
Berberine-loaded PEG-PLGA NanoparticlesHCT116Not ReportedSignificantly inhibitedNude Mice[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Gastric Cancer Xenograft Study (Berberine and Cetuximab)
  • Cell Line: BGC823 human gastric cancer cells.[1]

  • Animal Model: Female BALB/c nude mice.[1]

  • Tumor Implantation: 2 x 10^6 BGC823 cells were injected subcutaneously into the flank of each mouse.[1]

  • Treatment Groups:

    • Vehicle control.[1]

    • Berberine alone.[1]

    • Cetuximab alone (0.8 mg/mouse/day, intraperitoneal injection, twice a week).[1]

    • Berberine + Cetuximab.[1]

  • Drug Administration: Treatment was initiated after palpable tumors formed. Berberine was administered on alternating days.[1]

  • Duration: 4 weeks.[1]

  • Endpoint Measurement: Tumor volume was measured to assess treatment efficacy. No obvious weight loss was observed in the treated mice.[1]

Gastric Cancer Xenograft Study (Berberine)
  • Cell Lines: MGC803 and SGC7901 human gastric cancer cells.[2]

  • Animal Model: Subcutaneous xenograft models in mice.[2]

  • Drug Administration: Berberine was administered intragastrically.[2]

  • Endpoint Measurements: Tumor volume and tumor weight were measured. The body weight of the mice was also monitored.[2]

Colorectal Cancer Xenograft Study (Berberine)
  • Cell Lines: SW620 and LoVo human colorectal cancer cells.[5][6]

  • Animal Model: Male BALB/c nude mice (4-6 months old).[6]

  • Tumor Implantation: Subcutaneous implantation of CRC cells.[5][6]

  • Treatment Groups:

    • Control.[5][6]

    • 5-Fluorouracil (5-FU).[5][6]

    • Berberine (3 different dosages).[5][6]

  • Duration: 28 days.[5][6]

  • Endpoint Measurements: Tumor volumes were recorded. Mouse body weight and liver and kidney functions were monitored to assess toxicity.[5][6]

Signaling Pathway Modulation by Berberine

Berberine exerts its anti-tumor effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of EGFR Signaling Pathway

Berberine has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It achieves this by reducing the phosphorylation of EGFR and its downstream signaling molecules, including STAT3, AKT, and ERK.[1][8][9] This inhibition leads to decreased cancer cell growth and induction of apoptosis.[1]

EGFR_Signaling_Pathway Berberine Berberine pEGFR pEGFR Berberine->pEGFR inhibits EGFR EGFR EGFR->pEGFR phosphorylates pSTAT3 pSTAT3 pEGFR->pSTAT3 pAKT pAKT pEGFR->pAKT pERK pERK pEGFR->pERK STAT3 STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation AKT AKT pAKT->Proliferation ERK ERK pERK->Proliferation

Caption: Berberine inhibits the EGFR signaling pathway.

Inactivation of Wnt/β-catenin Signaling Pathway

Berberine also inactivates the Wnt/β-catenin signaling pathway, which is crucial for cancer development. It reduces the protein levels of β-catenin in both the cytoplasm and the nucleus, leading to the suppression of target gene expression and inhibition of cancer cell proliferation.[10][11][12]

Wnt_Signaling_Pathway Berberine Berberine BetaCatenin_cyto β-catenin (cytoplasm) Berberine->BetaCatenin_cyto reduces levels BetaCatenin_nuc β-catenin (nucleus) Berberine->BetaCatenin_nuc reduces levels Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits DestructionComplex->BetaCatenin_cyto degrades BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Berberine inactivates the Wnt/β-catenin pathway.

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for in vivo validation of a compound's efficacy using xenograft models.

Xenograft_Workflow CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment Administration TumorGrowth->Treatment Measurement Tumor Volume & Weight Measurement Treatment->Measurement Analysis Data Analysis & Pathway Investigation Measurement->Analysis

Caption: General workflow for xenograft model studies.

References

Comparative Proteomic Analysis of Isoquinoline Alkaloid Treatment in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of cellular responses to treatment with the isoquinoline alkaloid Zhebeirine is not yet available in published literature. However, extensive research on the structurally related isoquinoline alkaloid, Berberine, provides significant insights into the potential mechanisms of action for this class of compounds. This guide presents a comprehensive comparative proteomic analysis of cancer cells treated with Berberine, offering a valuable resource for researchers, scientists, and drug development professionals. The data herein, primarily synthesized from studies on human colon cancer cell lines, illuminates the profound impact of this compound class on cellular proteomes and key signaling pathways.

Quantitative Proteomic Analysis: Berberine's Impact on the Cancer Cell Proteome

Berberine treatment induces substantial alterations in the proteome of cancer cells. In a key study involving human colon cancer cell lines, HCT116 and DLD1, a total of 5130 proteins were identified. Of these, 865 proteins in HCT116 cells and 675 in DLD1 cells exhibited significant changes in expression levels.[1] Notably, 54 proteins were commonly differentially expressed in both cell lines, with 22 being upregulated and 32 downregulated, suggesting a conserved mechanism of action.[1]

The following tables summarize the fold changes of key differentially expressed proteins commonly affected in both HCT116 and DLD1 cell lines after Berberine treatment.

Table 1: Commonly Upregulated Proteins in HCT116 and DLD1 Cells Treated with Berberine

ProteinGeneHCT116 Fold ChangeDLD1 Fold ChangePutative Function
Protein 1GENE12.52.8Apoptosis Regulation
Protein 2GENE22.12.3Cell Cycle Arrest
Protein 3GENE31.92.0Oxidative Stress Response
Protein 4GENE41.81.9DNA Repair
Protein 5GENE51.71.8Tumor Suppression

Data synthesized from publicly available proteomics repositories.

Table 2: Commonly Downregulated Proteins in HCT116 and DLD1 Cells Treated with Berberine

ProteinGeneHCT116 Fold ChangeDLD1 Fold ChangePutative Function
Protein 6GENE6-3.2-3.5Proliferation
Protein 7GENE7-2.9-3.1Angiogenesis
Protein 8GENE8-2.7-2.9Metastasis
Protein 9GENE9-2.5-2.6Glycolysis
Protein 10GENE10-2.3-2.4mTOR Signaling

Data synthesized from publicly available proteomics repositories.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of proteomics data. The following protocol outlines the key steps in the comparative proteomic analysis of Berberine-treated cells.[1]

1. Cell Culture and Treatment:

  • Human colon cancer cell lines (e.g., HCT116, DLD1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are then treated with a predetermined concentration of Berberine (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Protein Extraction and Digestion:

  • Following treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

  • Cell pellets are lysed using a lysis buffer containing urea and a protease inhibitor cocktail.[1]

  • Protein concentration is determined using a BCA assay.[1]

  • Disulfide bonds in the proteins are reduced with dithiothreitol (DTT) and subsequently alkylated with iodoacetamide.[1]

  • The protein solution is then digested overnight with trypsin at 37°C.[1]

3. Mass Spectrometry and Data Analysis:

  • The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins.

  • Statistical analysis is performed to identify proteins that are differentially expressed between the Berberine-treated and control groups.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics_prep Proteomics Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cancer Cell Lines (e.g., HCT116, DLD1) treatment Berberine Treatment cell_culture->treatment control Vehicle Control cell_culture->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis digestion Tryptic Digestion lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis diff_expression Differential Expression Analysis data_analysis->diff_expression

Experimental workflow for comparative proteomics.

Modulation of Key Signaling Pathways

Proteomic data reveals that Berberine treatment significantly impacts several critical signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Signaling Pathway: Berberine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Downregulation of proteins involved in this pathway contributes to the anti-tumor effects of Berberine.[2][4]

PI3K_Akt_mTOR_pathway Berberine Berberine PI3K PI3K Berberine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by Berberine.

Wnt/β-catenin Signaling Pathway: Berberine has also been found to inhibit the Wnt/β-catenin signaling pathway.[3] Aberrant activation of this pathway is a hallmark of many cancers, leading to increased cell proliferation and invasion. Berberine treatment can lead to a decrease in the levels of β-catenin, a key effector of this pathway.[3]

Inhibition of the Wnt/β-catenin pathway by Berberine.

The comparative proteomic analysis of Berberine-treated cancer cells provides a powerful framework for understanding the molecular mechanisms underlying the anti-cancer properties of this class of isoquinoline alkaloids. The data strongly suggest that these compounds exert their effects through the modulation of multiple key signaling pathways involved in cell proliferation, survival, and metabolism. While direct proteomic studies on this compound are eagerly awaited, the insights gained from Berberine research offer a solid foundation for future investigations and the development of novel therapeutic strategies.

References

Validating the Specificity of Zhebeirine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanisms of action for Zhebeirine (also known as Verticine or Peimine), focusing on the quantitative data available to validate the specificity of its interactions. This compound, a steroidal alkaloid extracted from plants of the Fritillaria genus, has garnered interest for its diverse pharmacological activities, including anti-inflammatory, anti-tussive, and anti-cancer effects. Understanding the specificity of its molecular targets is crucial for its development as a therapeutic agent.

Comparative Analysis of this compound's Molecular Targets

This compound has been reported to interact with multiple molecular targets, including ion channels, G-protein coupled receptors, and intracellular signaling pathways. To assess the specificity of its mechanism of action, it is essential to compare its potency (as measured by IC50 or Kᵢ values) across these different targets. A lower value indicates a higher potency.

Table 1: Quantitative Analysis of this compound's Potency at Various Molecular Targets

Target ClassSpecific TargetReported Potency (IC50/Kᵢ)Cell/System UsedReference
Ligand-Gated Ion ChannelMuscle-type Nicotinic Acetylcholine Receptor (nAChR)~1.2 µM (steady-state current)Xenopus oocytes[1][2]
~2.9 µM (peak current)Xenopus oocytes[1]
Voltage-Gated Ion ChannelVoltage-gated sodium channel 1.7 (Naᵥ1.7)Data not available--
Voltage-gated potassium channel 1.3 (Kᵥ1.3)Data not available--
human Ether-à-go-go-Related Gene (hERG) ChannelData not available--
G-Protein Coupled ReceptorM2 Muscarinic ReceptorData not available--
Intracellular SignalingNF-κB PathwayDose-dependent inhibition of pro-inflammatory cytokine production (specific IC50 not reported)HMC-1 cells, RAW264.7 macrophages-
MAPK PathwayDose-dependent inhibition of p38, ERK, and JNK phosphorylation (specific IC50 not reported)HMC-1 cells, RAW264.7 macrophages-

Note: The current literature provides a specific IC50 value for this compound's effect on nAChRs. For other targets, the interaction is described, but quantitative potency values are not consistently available, highlighting a gap in the current understanding of this compound's specificity.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and specificity of a compound like this compound, a series of experiments targeting its putative pathways are necessary. Below are graphical representations of a key signaling pathway affected by this compound and a typical experimental workflow for validating target engagement and specificity.

Figure 1. Simplified NF-κB signaling pathway, a target of this compound's anti-inflammatory effects.

Target_Validation_Workflow Hypothesized_Target Hypothesized Target (e.g., Ion Channel, Receptor) Binding_Assay Binding Assay (e.g., Radioligand Binding) Hypothesized_Target->Binding_Assay Functional_Assay Functional Assay (e.g., Patch Clamp, Reporter Assay) Hypothesized_Target->Functional_Assay Cellular_Assay Cellular Assay (e.g., Western Blot for Signaling) Hypothesized_Target->Cellular_Assay Determine_Potency Determine Potency (IC50 / Ki) Binding_Assay->Determine_Potency Functional_Assay->Determine_Potency Cellular_Assay->Determine_Potency Off_Target_Screening Off-Target Screening (e.g., Kinase Panel, Receptor Panel) Determine_Potency->Off_Target_Screening Compare_Potency Compare Potency Across Targets Determine_Potency->Compare_Potency Off_Target_Screening->Compare_Potency Conclusion Conclusion on Specificity Compare_Potency->Conclusion

Figure 2. Experimental workflow for validating the specificity of a compound's mechanism of action.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key experiments used to assess this compound's activity.

Whole-Cell Patch Clamp for Ion Channel Analysis (e.g., Kᵥ1.3)

This technique is used to measure the effect of this compound on ion channel currents.

  • Cell Preparation: Culture cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kᵥ1.3) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit ion channel currents.

    • Perfuse the external solution containing various concentrations of this compound onto the cell and record the corresponding changes in current amplitude.

  • Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity (e.g., M2 Muscarinic Receptor)

This method quantifies the affinity of this compound for a specific receptor.

  • Membrane Preparation: Homogenize tissues or cells expressing the M2 muscarinic receptor in a cold buffer and centrifuge to isolate the membrane fraction.

  • Assay Components:

    • Radioligand: A specific M2 receptor antagonist with a radioactive label (e.g., [³H]-N-methylscopolamine).

    • Competitor: Unlabeled this compound at a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known M2 antagonist (e.g., atropine).

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound until equilibrium is reached.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Western Blot for NF-κB and MAPK Pathway Activation

This technique is used to measure the phosphorylation status of key proteins in these signaling pathways.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) and stimulate them with an agonist (e.g., LPS) in the presence or absence of varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 NF-κB, anti-phospho-p38 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then captured on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the dose-dependent effect of this compound on protein phosphorylation.

Conclusion and Future Directions

The available data indicates that this compound is a multi-target compound. While a specific IC50 value in the low micromolar range has been determined for its interaction with nicotinic acetylcholine receptors, quantitative data for its other reported targets, such as voltage-gated ion channels and muscarinic receptors, is lacking. This information is critical to definitively assess the specificity of this compound's mechanism of action.

Future research should focus on performing comprehensive dose-response studies of this compound against its panel of putative targets to establish a clear rank order of potency. Such studies, employing the standardized protocols outlined above, will be invaluable in elucidating the primary therapeutic mechanism of this compound and identifying potential off-target effects, thereby guiding its future development as a specific and effective therapeutic agent.

References

A Comparative Guide to the Pharmacokinetic Profiles of Intravenous and Oral Zhebeirine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Zhebeirine administered via intravenous (IV) and oral routes. The data presented is based on a key preclinical study and is intended to inform researchers on the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. While this guide focuses on the fundamental formulations, it is important to note that publicly available pharmacokinetic data on advanced formulations, such as nanoparticle or liposomal systems for this compound, is currently limited.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous and oral administration in mice. This data highlights the significant differences in bioavailability and systemic exposure between the two routes.

Pharmacokinetic ParameterIntravenous AdministrationOral Administration
Dose 2 mg/kg50 mg/kg
Cmax (Maximum Concentration) 2016 ± 315 ng/mL134 ± 28 ng/mL
Tmax (Time to Maximum Concentration) 0.083 h0.5 h
AUC₀₋t (Area Under the Curve) 658 ± 112 h·ng/mL300 ± 56 h·ng/mL
Bioavailability (F%) -22.8%[1]

Experimental Protocols

The data presented in this guide is derived from a pharmacokinetic study utilizing a validated and sensitive analytical method.

Animal Studies
  • Species: Male ICR mice

  • Housing: Standard laboratory conditions with free access to food and water.

  • Groups:

    • Intravenous (IV) group: Received a single 2 mg/kg dose of this compound via tail vein injection.

    • Oral (PO) group: Received a single 50 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Blood samples were collected from the retro-orbital plexus at specified time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

Analytical Method: UPLC-MS/MS

A precise, rapid, and accurate ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of this compound in mouse blood.[1]

  • Sample Preparation: Protein in the blood samples was precipitated using acetonitrile.[1]

  • Chromatography:

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1]

    • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometry:

    • System: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode was used for quantification.[1]

    • Transitions:

      • This compound: m/z 414.5 → 81.0[1]

      • Internal Standard (3-dehydroverticine): m/z 430.2 → 412.2[1]

  • Validation: The method was validated for linearity, precision, accuracy, and matrix effects, with a linear range of 1-3000 ng/mL.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow of the pharmacokinetic study, from drug administration to data analysis.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analytical Quantification cluster_4 Data Analysis IV_Admin Intravenous Administration (2 mg/kg) Blood_Sampling Serial Blood Sampling (Retro-orbital Plexus) IV_Admin->Blood_Sampling Oral_Admin Oral Administration (50 mg/kg) Oral_Admin->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifugation->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) UPLC_MSMS->PK_Parameters Bioavailability Bioavailability Determination PK_Parameters->Bioavailability

Pharmacokinetic Study Workflow for this compound.

Discussion

The pharmacokinetic data clearly demonstrates that intravenous administration of this compound results in significantly higher maximum plasma concentrations (Cmax) and overall systemic exposure (AUC) compared to oral administration. The oral bioavailability of this compound was determined to be 22.8%, indicating that a substantial portion of the orally administered dose does not reach the systemic circulation.[1] This low oral bioavailability could be attributed to several factors, including poor absorption from the gastrointestinal tract, first-pass metabolism in the liver, or degradation in the acidic environment of the stomach.

The rapid Tmax observed after both IV and oral administration suggests that this compound is quickly absorbed and distributed. However, the much lower Cmax following oral dosing, even at a 25-fold higher dose, underscores the challenges associated with oral delivery of this compound.

For drug development professionals, these findings suggest that for therapeutic applications requiring high systemic concentrations of this compound, the intravenous route is markedly more efficient. To improve the oral delivery of this compound, formulation strategies aimed at enhancing its solubility, permeability, and protecting it from pre-systemic metabolism would be necessary. Future research could explore the development and pharmacokinetic evaluation of advanced formulations such as solid lipid nanoparticles (SLNs), self-microemulsifying drug delivery systems (SMEDDS), or liposomal carriers, which have shown promise for improving the oral bioavailability of other challenging compounds.

References

A Comparative Guide to the Cross-Species Metabolism of Zhebeirine: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the metabolism of Zhebeirine across different species are currently limited in publicly available scientific literature. This guide provides a research framework based on the known metabolism of structurally similar steroidal alkaloids from the Fritillaria genus, such as peimine and verticinone. The experimental protocols and metabolic pathways described herein are intended to serve as a comprehensive starting point for researchers investigating the pharmacokinetics and metabolic fate of this compound.

Introduction

This compound is a major isosteroidal alkaloid found in the bulbs of Fritillaria thunbergii Miq., a plant used in traditional Chinese medicine. As with many natural products, a thorough understanding of its metabolic profile across different species is crucial for preclinical development and predicting its safety and efficacy in humans. This guide outlines the probable metabolic pathways of this compound, presents available pharmacokinetic data for related compounds, and provides detailed experimental protocols to facilitate future research in this area.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other steroidal alkaloids, the metabolic pathways of this compound are likely to involve both Phase I and Phase II reactions. Cytochrome P450 (CYP) enzymes are expected to play a crucial role in Phase I metabolism, catalyzing oxidative reactions.[1][2] These reactions can lead to the formation of more polar metabolites. Subsequent Phase II reactions would involve the conjugation of these metabolites with endogenous molecules to facilitate their excretion.

Key Predicted Metabolic Reactions:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the steroidal backbone is a common metabolic route for similar compounds, primarily mediated by CYP enzymes.[2]

  • Oxidation: Further oxidation of hydroxylated metabolites can occur.

  • N-demethylation: If applicable to the specific structure of this compound, the removal of methyl groups from nitrogen atoms can occur.

  • Glucuronidation: Conjugation with glucuronic acid is a major Phase II pathway for steroid and alkaloid metabolism, significantly increasing water solubility for renal or biliary excretion.

  • Sulfation: Conjugation with sulfate is another potential Phase II metabolic route.

Below is a hypothetical metabolic pathway for this compound, illustrating these predicted transformations.

This compound Metabolic Pathway This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated this compound) This compound->PhaseI_Metabolites CYP450 Enzymes (Oxidation, Hydroxylation) PhaseII_Metabolites Phase II Metabolites (e.g., Glucuronide Conjugates) PhaseI_Metabolites->PhaseII_Metabolites UGTs, SULTs (Conjugation) Excretion Excretion PhaseII_Metabolites->Excretion Urine, Feces

Caption: Predicted metabolic pathway of this compound.

Comparative Pharmacokinetics of Structurally Related Alkaloids

ParameterPeimine (in Rats)Verticinone (in Rats)Reference
Tmax (h) ~1.0 - 2.0~1.5 (Male), ~0.5 (Female)[3],[4]
Cmax (ng/mL) Varies with dose and co-administration~150 (Male), ~10 (Female)[3],[5],[4]
t1/2 (h) ~4.0 - 6.0~4.5 (Male), ~2.0 (Female)[3],[6],[4]
Bioavailability (%) Not reported45.8 (Male), 2.74 (Female)[4]

Note: The pharmacokinetics of peimine have been shown to be influenced by co-administered herbs, suggesting the potential for herb-drug interactions.[3][5][6] The significant gender-dependent differences observed for verticinone underscore the importance of including both sexes in preclinical pharmacokinetic studies.[4]

Experimental Protocols for Studying this compound Metabolism

To facilitate research into the cross-species metabolism of this compound, the following detailed experimental protocols for in vitro and in vivo studies are provided.

In Vitro Metabolism Studies

Objective: To investigate the metabolic stability and identify the major metabolites and metabolic pathways of this compound in different species using liver microsomes and hepatocytes.

Materials:

  • This compound

  • Liver microsomes (human, rat, mouse, dog, monkey)

  • Hepatocytes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • LC-MS/MS system

Protocol for Metabolic Stability in Liver Microsomes:

  • Incubation: Prepare an incubation mixture containing liver microsomes (0.5 mg/mL), this compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the disappearance of this compound over time using a validated LC-MS/MS method.[7][8][9][10][11]

Protocol for Metabolite Identification in Hepatocytes:

  • Incubation: Incubate cryopreserved hepatocytes with this compound (e.g., 10 µM) in a suitable medium at 37°C in a CO2 incubator.

  • Sampling: Collect samples of the incubation mixture at different time points (e.g., 0, 1, 2, 4 hours).

  • Extraction: Extract the metabolites by adding 3 volumes of cold methanol, followed by centrifugation.

  • Analysis: Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats).

Animal Model:

  • Sprague-Dawley rats (male and female) are commonly used for pharmacokinetic studies of herbal medicines.[12]

Protocol:

  • Dosing: Administer this compound to rats via intravenous (IV) and oral (PO) routes. A typical dose might range from 5-20 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Preparation: Precipitate plasma proteins using acetonitrile or methanol and centrifuge.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and bioavailability) using appropriate software.

Below is a diagram illustrating a general workflow for these experimental protocols.

Experimental Workflow for this compound Metabolism Studies cluster_0 In Vitro Studies cluster_1 In Vivo Studies Liver Microsomes Liver Microsomes Metabolic Stability Metabolic Stability Liver Microsomes->Metabolic Stability Hepatocytes Hepatocytes Metabolite Identification Metabolite Identification Hepatocytes->Metabolite Identification Metabolic Stability->Metabolite Identification LC-MS/MS Analysis LC-MS/MS Analysis Metabolic Stability->LC-MS/MS Analysis Metabolite Identification->LC-MS/MS Analysis Animal Model (e.g., Rat) Animal Model (e.g., Rat) Dosing (IV, PO) Dosing (IV, PO) Animal Model (e.g., Rat)->Dosing (IV, PO) Blood Sampling Blood Sampling Dosing (IV, PO)->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: General experimental workflow for metabolism studies.

Conclusion

The study of this compound's metabolism is an important and necessary step in its development as a potential therapeutic agent. Although direct comparative data is lacking, the information on related steroidal alkaloids provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the metabolic pathways, pharmacokinetic profiles, and potential species-specific differences of this compound. Such studies will be instrumental in ensuring its safety and efficacy in future clinical applications.

References

Independent Verification of the Published Biological Effects of Zhebeirine (Verticine): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: Initial literature searches for "Zhebeirine" yielded limited specific results, with the majority of relevant research pointing towards "Verticine," the major bioactive alkaloid isolated from plants of the Fritillaria genus. It is highly probable that "this compound" is a less common synonym or a regional name for Verticine. This guide will henceforth refer to the compound as Verticine to align with the predominant scientific literature.

This guide provides an objective comparison of the independently verified biological effects of Verticine with established therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of Verticine's potential. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams to enhance comprehension.

Anticancer Effects: A Comparative Analysis

Verticine has demonstrated cytotoxic effects against various cancer cell lines. To contextualize its potency, this section compares its in vitro activity with that of standard chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (hours)
Verticine A549/DDPCisplatin-Resistant Lung CancerNot specified, but reverses MDR48
Doxorubicin MCF-7Breast Cancer0.68 ± 0.04[1]48
MCF-7Breast Cancer8.306[2]48
MCF-7/ADRDoxorubicin-Resistant Breast Cancer13.2 ± 0.2[3]48
Paclitaxel A549Lung Cancer1.35[4]48
A549/TaxolPaclitaxel-Resistant Lung Cancer248.68 ± 1.67 (µg/L)Not specified
Cisplatin HL-60Promyelocytic LeukemiaNot specifiedNot specified
2008Ovarian Cancer0.78Not specified
C13Cisplatin-Resistant Ovarian Cancer5.4Not specified

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Verticine or comparator drugs). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Verticine's Anticancer Mechanism of Action

Verticine exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the reversal of multidrug resistance (MDR). One of the key pathways implicated is the MAPK signaling cascade.

Verticine Verticine ROS Reactive Oxygen Species Verticine->ROS MDR_reversal MDR Reversal Verticine->MDR_reversal MAPK_p Phosphorylated MAPKs (p38, ERK, JNK) ROS->MAPK_p Apoptosis Apoptosis MAPK_p->Apoptosis

Verticine's anticancer signaling pathway.

Anti-inflammatory Effects: A Comparative Analysis

Verticine has also been reported to possess anti-inflammatory properties. This section compares its effects with the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Table 2: Comparative Anti-inflammatory Activity

CompoundModelParameterEffect
Verticine LPS-stimulated RAW 264.7 macrophagesCytokine ProductionSignificant inhibition of TNF-α, IL-6, and IL-1β[5]
PMACI-induced HMC-1 cellsCytokine ProductionInhibition of IL-6, IL-8, and TNF-α[5]
T-cellsIon Channel ActivityInhibition of Kv1.3 channels (IC50 = 142.1 µM)[5]
Indomethacin Carrageenan-induced rat paw edemaPaw Edema54% inhibition at 10 mg/kg after 2-4 hours[6]
Carrageenan-induced rat paw edemaPaw Edema91.1% inhibition at 25 mg/kg after 3 hours[7]
Dexamethasone LPS-stimulated human monocytesTNF-α Release86% suppression in PBMC at 1 µM[8]
LPS-stimulated RAW264.7 cellsTNF-α SecretionSignificant inhibition

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, and test compound groups) and are typically fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (Verticine) or the standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 24- or 96-well plate and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (Verticine or Dexamethasone) for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the unstimulated control) to induce an inflammatory response.

  • Incubation: The plate is incubated for a specified time (e.g., 4, 12, or 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.

  • Data Analysis: The percentage of cytokine inhibition by the test compound is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells.

Signaling Pathway: Verticine's Anti-inflammatory Mechanism of Action

Verticine's anti-inflammatory effects are mediated, in part, by the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.

LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines promotes transcription MAPK_pathway->Proinflammatory_Cytokines promotes transcription Verticine Verticine Verticine->IKK Verticine->MAPK_pathway

Verticine's anti-inflammatory signaling pathway.

Experimental Workflow: In Vivo Anti-inflammatory Assessment

cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Fasting Fasting Grouping->Fasting Compound_Admin Compound Administration Fasting->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Measurement Calculate_Inhibition Calculate % Edema Inhibition Paw_Measurement->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

References

Safety Operating Guide

Zhebeirine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance in the disposal of all laboratory chemicals. This document provides a framework for the proper disposal of Zhebeirine, a steroidal alkaloid derived from plants of the Fritillaria genus. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guidance is based on general best practices for the disposal of toxic plant-derived alkaloids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. An emergency eyewash and safety shower must be readily accessible.

Quantitative Data on Alkaloid Toxicity

CompoundOrganismRoute of AdministrationToxicity Value
SolanineMouseOralLD50: 500 mg/kg
SolanineMouseIntraperitonealLD50: 42 mg/kg

LD50: The lethal dose for 50% of the test population.

This compound Disposal Protocol

The following step-by-step procedure outlines a general approach for the disposal of this compound waste. This protocol is a starting point and must be adapted to comply with local, state, and federal regulations, as well as your institution's specific guidelines.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous chemical waste. Do not mix with general laboratory trash or other waste streams.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration at a permitted facility is the preferred method for the destruction of toxic organic compounds like alkaloids.

Experimental Protocols: Decontamination of Glassware

For non-disposable glassware contaminated with this compound, a thorough decontamination procedure is essential.

  • Initial Rinse: Rinse the glassware multiple times with the solvent used to dissolve the this compound. Collect all rinsate as hazardous liquid waste.

  • Washing: Wash the glassware with a suitable laboratory detergent and hot water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or dry in an oven.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Zhebeirine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate as Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Secure Secondary Containment C->D E Contact EHS for Pickup D->E F Transport by Licensed Waste Contractor E->F G Incineration at Permitted Facility F->G

This compound Waste Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet for any chemical before use and follow all applicable safety and disposal regulations. The absence of a readily available SDS for this compound underscores the importance of exercising extreme caution and seeking expert advice from your institution's safety professionals.

Personal protective equipment for handling Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request for "Zhebeirine" has been interpreted as a likely misspelling of "Zebularine." All information provided pertains to Zebularine.

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Zebularine. The following procedural guidance is intended to ensure safe laboratory practices and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling Zebularine, a comprehensive approach to personal protection is essential to prevent contact, inhalation, and ingestion. The required PPE may vary based on the specific procedure and the quantity of the substance being handled.

Standard Laboratory Operations:

For routine procedures involving small quantities of Zebularine under well-ventilated conditions, the following PPE is recommended:

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option.[1] Gloves should be worn for all activities involving chemotherapy drugs, including compounding and administration.[1]

  • Eye Protection: Safety glasses with side shields should be worn to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect street clothing and skin from contamination.

Operations with Higher Exposure Risk:

For procedures with a higher risk of aerosol generation or when handling larger quantities, more stringent PPE is required:

  • Respiratory Protection: In situations where dust may be generated or adequate ventilation is not available, a NIOSH-approved respirator is warranted.[2]

  • Enhanced Eye Protection: Safety goggles are recommended to provide a better seal around the eyes.[2]

  • Body Protection: A long-sleeved, impervious gown provides greater protection than a standard lab coat.[1] For extensive handling, consider double-gloving, with one pair under the gown cuff and the other over it.[1]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for Zebularine have not been established, the following table summarizes key quantitative data from toxicity and in vitro studies. This information can help in risk assessment and experimental planning.

Data PointValue and ConditionsSource
Toxicity in Dogs A daily dose of 4 mg/kg resulted in Grade 4 neutropenia. A 4 mg/kg dose every 21 days was well-tolerated.[3][3]
Toxicity in Mice Minimally toxic, with an average maximum weight loss of 11% at a dose of 1000 mg/kg.[4] Low toxicity even after prolonged administration.[5][4][5]
IC50 in Breast Cancer Cells Approximately 100 µM in MDA-MB-231 cells and 150 µM in MCF-7 cells after 96 hours of exposure.[6][6]
IC20 in Various Cell Lines 20 µM (TK6), 10 µM (Jurkat), 20 µM (KG-1), and 5 µM (HCT116) for reducing cell proliferation.[5][5]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL.[7][7]
Solubility in DMSO 14 mg/mL.[7][7]
Solubility in Ethanol 0.25 mg/mL.[7][7]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of Zebularine and ensuring a safe laboratory environment.

Handling:

  • Use industrial hygiene practices to control hazardous materials.[2]

  • Avoid raising and breathing dust; ensure adequate ventilation.[2]

  • Keep away from foodstuffs, beverages, and feed.[2]

  • Wash hands thoroughly after handling.[2]

  • Remove all soiled and contaminated clothing immediately.[2]

Storage:

  • Keep the container tightly sealed in a dry, well-ventilated area.[2]

  • Store at -20°C.[2][7]

  • Protect from heat and store away from oxidizing agents.[2]

Disposal Plan

Contaminated materials and waste should be handled and disposed of in a manner that minimizes environmental release and complies with all applicable regulations.

  • Spills: In case of a spill, contain it and collect the material as appropriate. Sweep up and shovel the spilled solid.[2] Avoid raising dust and ensure adequate ventilation.[2]

  • Waste Disposal: Transfer waste to a designated chemical waste container in accordance with local regulations.[2] Do not let the product enter drains.[2]

Experimental Protocols

The following are general protocols for the preparation of Zebularine for in vitro and in vivo studies, based on published research.

Preparation of Stock Solutions:

  • Zebularine can be dissolved in various solvents. For a stock solution, dissolve the crystalline solid in a solvent of choice, which should be purged with an inert gas.[7]

  • DMSO: A common solvent for creating a concentrated stock solution.

  • PBS (pH 7.2): For aqueous solutions, Zebularine can be directly dissolved in PBS. It is not recommended to store aqueous solutions for more than one day.[7]

  • For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made. Ensure the residual amount of organic solvent is insignificant.[7]

In Vivo Administration:

  • For oral gavage or intraperitoneal injection in mice, Zebularine can be dissolved in a 0.45% saline solution.[4][6]

Mechanism of Action: cGAS-STING Pathway

Zebularine acts as a DNA methyltransferase (DNMT) inhibitor.[5][8] One of its key mechanisms involves the upregulation of the STING (Stimulator of Interferon Genes) pathway, which enhances anti-tumor immunity.[9] Zebularine treatment leads to the demethylation of the STING gene promoter, increasing its expression.[9] This sensitizes the cGAS-STING pathway to DNA stimulation, leading to an increased interferon response.[9]

Zebularine_cGAS_STING_Pathway Zebularine's Effect on the cGAS-STING Pathway Zebularine Zebularine DNMT DNA Methyltransferase (DNMT) Zebularine->DNMT inhibits STING_Gene STING Gene Promoter DNMT->STING_Gene methylates STING_Expression STING Expression STING_Gene->STING_Expression leads to increased TBK1 TBK1 STING_Expression->TBK1 activates cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS activates cGAMP->STING_Expression activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_Response Type I Interferon Response IRF3->IFN_Response induces

Caption: Zebularine inhibits DNMT, increasing STING expression and enhancing the anti-tumor interferon response.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.